Technical Documentation Center

2-Chloroquinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloroquinoline-4-carboxylic acid
  • CAS: 5467-57-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Characteristics of 2-Chloroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physical and chemical characteristics of 2-chloroqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical characteristics of 2-chloroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering not only collated data from various sources but also the underlying scientific context and methodologies for its characterization.

Introduction: The Significance of the 2-Chloroquinoline-4-carboxylic Acid Scaffold

2-Chloroquinoline-4-carboxylic acid (CAS No. 5467-57-2) is a versatile synthetic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its rigid, bicyclic aromatic core, substituted with both a reactive chloro group and a carboxylic acid moiety, provides a unique platform for the synthesis of a diverse array of more complex, biologically active molecules.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[2] The presence of the chlorine atom at the 2-position offers a handle for nucleophilic substitution reactions, while the carboxylic acid at the 4-position allows for amide bond formation and other derivatizations, making it a valuable starting material for generating compound libraries for drug discovery.[3][4]

This guide will delve into the fundamental physical properties of this compound, providing a solid foundation for its use in synthetic and medicinal chemistry applications.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for 2-chloroquinoline-4-carboxylic acid.

PropertyValueSource(s)
CAS Number 5467-57-2[5]
Molecular Formula C₁₀H₆ClNO₂[5]
Molecular Weight 207.61 g/mol [4]
Appearance White to light yellow crystalline powder
Melting Point 244 °C[4]
Boiling Point 368.7 ± 22.0 °C (Predicted)[4]
Density 1.469 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.17 ± 0.10 (Predicted)[4]
Aqueous Solubility >31.1 µg/mL (at pH 7.4)[5]

Solubility Profile: A Practical Guide

The solubility of a compound is a critical parameter for its application in various experimental settings, from reaction chemistry to biological assays.

Aqueous Solubility: The aqueous solubility of 2-chloroquinoline-4-carboxylic acid has been experimentally determined to be greater than 31.1 µg/mL at a pH of 7.4.[5] It is important to note that the solubility of this compound is expected to be highly pH-dependent due to the presence of the carboxylic acid group. At lower pH values (below its pKa), the carboxylic acid will be protonated and less soluble in water. Conversely, at higher pH values, the compound will exist as the more soluble carboxylate salt.

Organic Solvent Solubility: While comprehensive experimental data on the solubility of 2-chloroquinoline-4-carboxylic acid in a wide range of organic solvents is not readily available in the literature, based on its structure, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to have some solubility in polar protic solvents like ethanol and methanol, especially upon heating. Its solubility in nonpolar solvents such as hexanes and diethyl ether is expected to be low.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of 2-chloroquinoline-4-carboxylic acid in various solvents involves the following steps:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound can then be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and pKa

The acidity of 2-chloroquinoline-4-carboxylic acid is primarily attributed to the carboxylic acid functional group. The predicted pKa of 2.17 ± 0.10 suggests that it is a relatively strong carboxylic acid.[4] This increased acidity, compared to a simple benzoic acid (pKa ≈ 4.2), is due to the electron-withdrawing effect of the quinoline ring system, which stabilizes the conjugate base (carboxylate).

Workflow for pKa Determination

Caption: Workflow for the experimental determination of pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 2-chloroquinoline-4-carboxylic acid is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will also exhibit characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-chloroquinoline-4-carboxylic acid is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretching of the carboxylic acid.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibration.

  • Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The quinoline ring system of 2-chloroquinoline-4-carboxylic acid is expected to give rise to strong UV absorption bands. The exact position of the absorption maxima (λ_max) will depend on the solvent used.

Synthesis and Purification

The synthesis of 2-chloroquinoline-4-carboxylic acid can be achieved through various methods, with the Pfitzinger reaction being a common approach for constructing the quinoline-4-carboxylic acid core.[2][6] A general synthetic route starting from isatin is outlined below.

Synthetic Workflow

Synthesis_Workflow Isatin Isatin Intermediate1 2-Hydroxyquinoline-4-carboxylic acid Isatin->Intermediate1 Pfitzinger Reaction Reagents1 Base (e.g., KOH) + α-keto acid (e.g., pyruvic acid) Reagents1->Intermediate1 Product 2-Chloroquinoline-4-carboxylic acid Intermediate1->Product Chlorination Reagents2 Chlorinating agent (e.g., POCl₃, SOCl₂) Reagents2->Product Purification Purification (Recrystallization) Product->Purification

Caption: General synthetic workflow for 2-chloroquinoline-4-carboxylic acid.

Experimental Protocol for Synthesis
  • Pfitzinger Reaction: In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base (e.g., potassium hydroxide). To this solution, add an α-keto acid, such as pyruvic acid, and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-hydroxyquinoline-4-carboxylic acid intermediate.

  • Chlorination: The dried 2-hydroxyquinoline-4-carboxylic acid is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), typically with heating. This step should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of the reagents.

  • Workup and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final 2-chloroquinoline-4-carboxylic acid as a crystalline solid.

Applications in Drug Discovery and Development

The 2-chloroquinoline-4-carboxylic acid scaffold is a valuable starting point for the development of new therapeutic agents. Its derivatives have been investigated for a wide range of biological activities, including:

  • Antimicrobial and Antiviral Agents: The quinoline core is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[3]

  • Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory compounds.[1]

  • Anticancer Agents: The rigid scaffold can be functionalized to target various proteins implicated in cancer.[7]

The ability to readily modify the 2- and 4-positions of the quinoline ring allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

2-Chloroquinoline-4-carboxylic acid is a fundamentally important building block with a rich set of physical and chemical properties that make it highly valuable in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key characteristics, from its basic physicochemical data to its spectroscopic signature and synthetic accessibility. A thorough understanding of these properties is essential for any researcher looking to leverage this versatile scaffold in their scientific endeavors. Further experimental investigation into its solubility in a broader range of organic solvents and a precise determination of its pKa would be valuable additions to the existing body of knowledge.

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. American Chemical Society. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Chemdad. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Nanalysis. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • CONICET Digital. Spectral Assignments and Reference Data. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • OENO One. Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. [Link]

  • Semantic Scholar. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. [Link]

  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

  • ResearchGate. (PDF) Development of Methods for the Determination of pKa Values. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the solubility profile of 2-chloroquinoline-4-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2-chloroquinoline-4-carboxylic acid, a key intermediate in the synthesis of a variety of bioactive molecules. Recognizing the critical role of solubility in drug discovery, formulation, and synthetic chemistry, this document moves beyond a simple recitation of data to offer a foundational understanding of the factors governing the solubility of this compound and the methodologies to accurately assess it.[1]

Introduction: The Significance of 2-chloroquinoline-4-carboxylic acid

2-chloroquinoline-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1] Its quinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The chloro and carboxylic acid functional groups on this particular scaffold provide reactive handles for further chemical modifications, making it an invaluable starting material for the synthesis of diverse derivatives.[1]

The successful application of 2-chloroquinoline-4-carboxylic acid in any synthetic or formulation endeavor is intrinsically linked to its solubility. In synthetic chemistry, solubility in reaction solvents is paramount for achieving optimal reaction kinetics and yields.[3] In the realm of drug development, the aqueous solubility of a compound is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[4] Given that a significant percentage of new chemical entities exhibit poor aqueous solubility, a thorough understanding and characterization of this property are essential from the earliest stages of research and development.[5][6]

This guide will delve into the key physicochemical properties of 2-chloroquinoline-4-carboxylic acid, explore the theoretical and practical aspects of its solubility, and provide detailed, field-proven protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the physicochemical properties of 2-chloroquinoline-4-carboxylic acid is essential for predicting its solubility in various media.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[7]
Molecular Weight 207.61 g/mol [7]
Melting Point 244 °C[7]
Appearance White to light yellow powder/crystal
Predicted pKa 2.17 ± 0.10[7]
Experimental Aqueous Solubility (pH 7.4) >31.1 µg/mL[8]

The presence of both a carboxylic acid group and a quinoline nitrogen atom imparts amphoteric character to the molecule, although the predicted pKa of 2.17 suggests it is a relatively strong organic acid.[7] This low pKa is a critical determinant of its aqueous solubility, which is expected to be highly pH-dependent.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The relationship between pH, pKa, and the ionization state of an acidic or basic compound is described by the Henderson-Hasselbalch equation. For an acidic compound like 2-chloroquinoline-4-carboxylic acid, the equation is:

pH = pKa + log([A⁻]/[HA])

where [A⁻] is the concentration of the deprotonated (ionized) form and [HA] is the concentration of the protonated (unionized) form.

The solubility of the ionized form (the carboxylate salt) is generally significantly higher than that of the neutral, protonated form due to its increased polarity and ability to form ion-dipole interactions with water molecules.[9] Consequently, the overall aqueous solubility of 2-chloroquinoline-4-carboxylic acid is expected to be minimal at pH values below its pKa (around 2.17) and to increase substantially as the pH rises and the molecule deprotonates to form the more soluble carboxylate anion. The single available experimental data point of >31.1 µg/mL at pH 7.4 is consistent with this prediction, as the compound would be predominantly in its ionized, more soluble form at this pH.[8]

Experimental Determination of Solubility: A Methodological Deep Dive

Given the limited publicly available solubility data for 2-chloroquinoline-4-carboxylic acid, this section provides detailed, step-by-step protocols for its experimental determination. The choice between kinetic and thermodynamic solubility assays depends on the stage of research and the specific information required.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility determination. It is particularly important for lead optimization and formulation development. The shake-flask method is the most common approach for determining thermodynamic solubility.

  • Solid Form: Using the crystalline solid form of the compound is crucial as different polymorphs can exhibit different solubilities.

  • Equilibration Time: A sufficient incubation period (typically 24 hours or more) is necessary to ensure that the system has reached equilibrium.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Quantification Method: A specific and sensitive analytical method, such as HPLC-UV, is required to accurately quantify the dissolved compound in the presence of potential impurities or degradants.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-chloroquinoline-4-carboxylic acid to a series of vials containing the desired solvents (e.g., purified water, buffers of varying pH, ethanol, methanol, DMSO, etc.). The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant, ensuring that no solid particles are transferred. Centrifugation is recommended to facilitate the separation of the solid and liquid phases.

  • Quantification:

    • Prepare a standard curve of 2-chloroquinoline-4-carboxylic acid of known concentrations in the solvent of interest.

    • Analyze the collected supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] The quinoline core of the molecule provides a strong chromophore, making UV detection a suitable choice.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating from the standard curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods often employed in the early stages of drug discovery for rapid screening of large numbers of compounds. These assays measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. The result is a measure of how well the compound can remain in solution under non-equilibrium conditions and is often indicative of its propensity to precipitate.

  • DMSO Stock Solution: DMSO is used due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can influence the solubility of the test compound.

  • Nephelometry: This technique is a rapid and sensitive method for detecting the formation of a precipitate by measuring light scattering.[11] It provides a direct measure of insolubility.

  • High-Throughput Format: The use of microtiter plates allows for the simultaneous analysis of multiple compounds and concentrations, making it ideal for screening applications.

  • Preparation of Compound Stock Solutions:

    • Prepare a high-concentration stock solution of 2-chloroquinoline-4-carboxylic acid in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a clear-bottomed 96- or 384-well microtiter plate, perform serial dilutions of the DMSO stock solution with the same aqueous buffer to be used in the assay. This creates a range of compound concentrations.

  • Addition of Aqueous Buffer and Incubation:

    • Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the diluted DMSO stock solutions.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Nephelometric Measurement:

    • Measure the light scattering in each well using a nephelometer.

    • The instrument will report the turbidity in Nephelometric Turbidity Units (NTU).

  • Data Analysis:

    • Plot the NTU values against the compound concentration.

    • The kinetic solubility is typically defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Visualization of Experimental Workflows

Diagram 1: Thermodynamic Solubility Workflow

Thermodynamic_Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to solvent B Agitate at constant temperature (24-48h) A->B Start Equilibration C Centrifuge to pellet undissolved solid B->C End Equilibration D Collect supernatant C->D Isolate Liquid Phase E Analyze supernatant by HPLC-UV D->E Prepare for Analysis F Determine concentration from standard curve E->F Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Kinetic Solubility Workflow (Nephelometry)

Kinetic_Solubility cluster_prep Preparation cluster_incub Incubation cluster_measure Measurement & Analysis A Prepare DMSO stock solution B Serial dilution in aqueous buffer in plate A->B Create Concentration Gradient C Incubate at constant temperature (1-2h) B->C Start Incubation D Measure turbidity by nephelometry C->D End Incubation E Plot turbidity vs. concentration D->E Generate Data Plot F Determine precipitation point E->F Identify Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Implications of the Solubility Profile of 2-chloroquinoline-4-carboxylic acid

The solubility characteristics of 2-chloroquinoline-4-carboxylic acid have significant practical implications in both synthetic chemistry and drug development.

In Synthetic Chemistry

The relatively poor solubility of quinoline-4-carboxylic acids in many common organic solvents can present challenges in synthesis.[3][12] For instance, in the Doebner reaction, a common method for synthesizing quinoline-4-carboxylic acids, solvents such as ethanol, DMF, and acetic acid are often employed.[2][3] Poor solubility of the starting materials or the product can lead to heterogeneous reaction mixtures, potentially resulting in lower reaction rates and yields. The choice of solvent is therefore a critical parameter to optimize in the synthesis of derivatives of 2-chloroquinoline-4-carboxylic acid. In some cases, the use of co-solvents or performing the reaction at elevated temperatures may be necessary to achieve sufficient solubility of the reactants.

In Drug Development

As a precursor to potentially bioactive molecules, the solubility of 2-chloroquinoline-4-carboxylic acid and its derivatives is a key consideration in drug development. A compound with poor aqueous solubility is likely to exhibit low oral bioavailability, which can be a major hurdle for the development of an orally administered drug.[4]

If a derivative of 2-chloroquinoline-4-carboxylic acid is identified as a promising drug candidate but suffers from poor solubility, various formulation strategies can be employed to enhance its dissolution and absorption. These can include:

  • Salt Formation: For an acidic compound like this, forming a salt with a suitable base can dramatically increase its aqueous solubility.

  • Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the solid drug, which can lead to an increased dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which is typically more soluble than its crystalline counterpart.

  • Lipid-Based Formulations: For lipophilic compounds, formulation in oils, surfactants, and co-solvents can improve solubilization in the gastrointestinal tract.[4]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.[5][6]

The choice of the most appropriate formulation strategy will depend on the specific physicochemical properties of the drug candidate, the desired dosage form, and the target product profile.[5]

Conclusion

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. GlaxoSmithKline. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PubMed Central. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • 2-Thioxothiazolidine-4-carboxylic acid (TTCA). DFG. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. PubMed. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

Sources

Foundational

The Strategic deployment of 2-Chloroquinoline-4-carboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry and organic synthesis, the quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the quinoline core stands as a privileged scaffold, forming the structural backbone of a myriad of biologically active compounds. Among the diverse array of quinoline-based building blocks, 2-chloroquinoline-4-carboxylic acid has emerged as a particularly versatile and powerful tool for the construction of complex molecular architectures. Its unique bifunctional nature, featuring a reactive chloro-substituent at the 2-position and a modifiable carboxylic acid at the 4-position, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 2-chloroquinoline-4-carboxylic acid, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 2-chloroquinoline-4-carboxylic acid is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular FormulaC₁₀H₆ClNO₂
Molecular Weight207.61 g/mol
AppearanceWhite to light yellow powder/crystalTCI America
Melting Point244 °CChemicalBook
SolubilitySparingly soluble in common organic solventsGeneral knowledge

Safety and Handling: 2-Chloroquinoline-4-carboxylic acid is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Building Block

The most common and efficient laboratory-scale synthesis of 2-chloroquinoline-4-carboxylic acid involves the chlorination of its precursor, 2-hydroxyquinoline-4-carboxylic acid. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloroquinoline-4-carboxylic Acid

This protocol details the conversion of 2-hydroxyquinoline-4-carboxylic acid to the title compound.

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) with an excess of phosphorus oxychloride (POCl₃) (approximately 10 volumes).

  • Heat the mixture to reflux and maintain for 1-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly quench the reaction by pouring the mixture onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood. This process is highly exothermic and releases HCl gas.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove any residual acid.

  • Dry the product under high vacuum to afford 2-chloroquinoline-4-carboxylic acid as a solid. A typical yield for this reaction is around 87%.[1]

The Dual Reactivity of a Versatile Building Block

The synthetic utility of 2-chloroquinoline-4-carboxylic acid stems from the orthogonal reactivity of its two functional groups. The electron-withdrawing nature of the quinoline ring system, further enhanced by the carboxylic acid, activates the C2 position towards nucleophilic aromatic substitution (SNAᵣ). Concurrently, the carboxylic acid at the C4 position can undergo a wide range of classical transformations.

Caption: Dual reactivity of 2-chloroquinoline-4-carboxylic acid.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the 2-position of the quinoline ring is an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols.

Mechanism Insight: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient C2 carbon. The negative charge is delocalized onto the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group, stabilizing the intermediate and facilitating the subsequent elimination of the chloride ion.

This protocol provides a general procedure for the reaction of 2-chloroquinoline-4-carboxylic acid with substituted anilines.

Materials:

  • 2-Chloroquinoline-4-carboxylic acid

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Aprotic polar solvent (e.g., DMF, NMP)

  • Base (e.g., K₂CO₃, DIPEA)

Procedure:

  • To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in a suitable aprotic polar solvent, add the substituted aniline (1.1-1.5 eq) and a base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the 2-anilinoquinoline-4-carboxylic acid derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAᵣ, the C2-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes to form 2-alkynylquinolines.

  • Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds with a broad range of amine coupling partners.

Transformations of the Carboxylic Acid Group

The carboxylic acid at the C4-position offers a versatile handle for further derivatization, most commonly through the formation of amides and esters.

This protocol describes the synthesis of an amide derivative from 2-chloroquinoline-4-carboxylic acid using the highly efficient coupling reagent HATU.

Materials:

  • 2-Chloroquinoline-4-carboxylic acid

  • Primary or secondary amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

This protocol outlines the acid-catalyzed esterification of 2-chloroquinoline-4-carboxylic acid with an alcohol.

Materials:

  • 2-Chloroquinoline-4-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Suspend or dissolve 2-chloroquinoline-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude ester, which can be further purified by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

The true power of 2-chloroquinoline-4-carboxylic acid as a building block is demonstrated in its application to the synthesis of complex and biologically active molecules.

Case Study: Synthesis of SIRT3 Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a target of interest in cancer therapy. The synthesis of these compounds often begins with a Pfitzinger reaction to construct the 2-arylquinoline-4-carboxylic acid core, which can then be further functionalized.

Caption: General synthetic route to SIRT3 inhibitors.

Case Study: Precursors for Kinase Inhibitors

The quinoline scaffold is a common feature in many kinase inhibitors. 2-Chloroquinoline-4-carboxylic acid serves as a valuable starting material for the synthesis of these complex molecules. For instance, substitution of the chloride with various amine-containing fragments, followed by amide coupling, can generate a library of potential kinase inhibitors for screening.

Case Study: Antimalarial Drug Analogs

The 4-aminoquinoline core is central to the structure of many antimalarial drugs, including chloroquine. 2-Chloroquinoline-4-carboxylic acid can be a key intermediate in the synthesis of novel antimalarial candidates. Decarboxylation of the acid, followed by nucleophilic substitution at the C4 position (after conversion of the C2-Cl to a different group if necessary), or direct use of the chloro-substituted scaffold allows for the exploration of new chemical space in the search for drugs to combat resistant strains of malaria.

Conclusion and Future Outlook

2-Chloroquinoline-4-carboxylic acid has firmly established itself as a cornerstone building block in organic synthesis, particularly for the construction of biologically relevant molecules. Its predictable and versatile reactivity at both the C2 and C4 positions provides a robust platform for the generation of diverse molecular libraries. As the demand for novel therapeutics continues to grow, the strategic application of this powerful building block is poised to play an increasingly important role in the future of drug discovery and development. The continued exploration of new reaction methodologies, such as novel cross-coupling reactions and C-H activation strategies, will undoubtedly further expand the synthetic utility of this remarkable scaffold.

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Zhang, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Macmillan Group, Princeton University. Buchwald-Hartwig C-C Bond Formation. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Isaacs, J. T. (2010). The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. Expert Opinion on Investigational Drugs, 19(10), 1235-1243. [Link]

Sources

Exploratory

Technical Deep Dive: 2-Chloroquinoline-4-Carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes mechanistic insight, actionable protocols, and data-driven applications.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes mechanistic insight, actionable protocols, and data-driven applications.

Executive Summary: The "Privileged" Architecture

In the landscape of fragment-based drug discovery (FBDD), 2-chloroquinoline-4-carboxylic acid (CAS: 5467-57-2) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its unique orthogonal reactivity profile :

  • The C2-Position (Electrophilic Handle): The chlorine atom at position 2 is activated by the adjacent quinoline nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • The C4-Position (H-Bonding/Solubility Handle): The carboxylic acid moiety serves as a vector for optimizing physicochemical properties (LogP, solubility) or engaging in critical hydrogen bonding with target residues (e.g., Lysine or Arginine in kinase pockets).

This guide dissects the synthetic utility and therapeutic applications of this scaffold, focusing on Oncology (HDAC inhibition) and Infectious Disease (NMT inhibition).

Synthetic Utility: Orthogonal Functionalization Strategies

The power of this scaffold lies in its ability to undergo sequential, regioselective functionalization. The electronic deficiency of the quinoline ring, enhanced by the electron-withdrawing carboxylate at C4, activates the C2-Cl bond.

Divergent Synthesis Workflow

The following directed graph illustrates the decision matrix for functionalizing 2-chloroquinoline-4-carboxylic acid.

DivergentSynthesis Scaffold 2-Chloroquinoline- 4-carboxylic acid Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Scaffold->Suzuki Route A (C2 First) SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr Route B (C2 First) Amidation Amidation (SOCl2 or HATU) Scaffold->Amidation Route C (C4 First) Biaryl 2-Aryl-quinoline- 4-COOH (Kinase/HDAC Inhibitors) Suzuki->Biaryl AminoQuin 2-Amino-quinoline- 4-COOH (DNA Intercalators) SNAr->AminoQuin AmideDeriv 2-Chloro-quinoline- 4-Carboxamides (Anti-inflammatory) Amidation->AmideDeriv Esterification Esterification (Fischer/Steglich) Biaryl->Amidation Sequential Functionalization

Figure 1: Divergent synthesis pathways. Route A is preferred for generating libraries of biaryl systems common in kinase inhibitors.

Therapeutic Applications & Case Studies

Oncology: Selective HDAC3 Inhibition

Histone Deacetylases (HDACs) are critical regulators of gene expression. Non-selective inhibition often leads to toxicity. Derivatives of 2-chloroquinoline-4-carboxylic acid, specifically where the C2-Cl is replaced by a phenyl group and the C4-COOH is converted to a hydrazide, have shown high selectivity for HDAC3 .

  • Mechanism: The quinoline core acts as the "Cap" group, fitting into the rim of the HDAC active site. The C4-substitution extends into the channel, coordinating the Zinc ion.

  • Key Data: The hydrazide derivative (Compound D29) demonstrated superior selectivity over the hydroxamic acid variants.

Table 1: SAR Data for HDAC Inhibition (IC50 in µM)

Compound IDR2 Substituent (C2)ZBG (Zinc Binding Group at C4)HDAC1HDAC3 (Target)HDAC6Selectivity Index (HDAC3/1)
Scaffold ClCOOH>100>100>100N/A
D28 PhenylHydroxamic Acid1.020.452.102.2
D29 PhenylHydrazide 32.590.477 >100068.3
SAHA (Ref) -Hydroxamic Acid0.080.090.070.9 (Non-selective)

Data Source: Derived from recent SAR studies on 2-substituted phenylquinoline-4-carboxylic acids [6].

Infectious Disease: N-Myristoyltransferase (NMT) Inhibition

In Leishmania donovani (Visceral Leishmaniasis), NMT is an essential enzyme. 2-aryl-quinoline-4-carboxylic acid derivatives have emerged as potent inhibitors.[1][2]

  • Pharmacokinetics: Unlike earlier inhibitors (e.g., DDD85646), these quinoline derivatives exhibit low Blood-Brain Barrier (BBB) permeability , which is advantageous for treating visceral infections without CNS toxicity [5].

Experimental Protocols (Best Practice)

Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To replace the C2-Chlorine with an aryl group.

  • Reagents:

    • Substrate: 2-chloroquinoline-4-carboxylic acid (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered substrates).
    • Base:

      
       (2M aqueous solution, 3.0 eq).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Step 1: Charge a reaction vial with the quinoline substrate, boronic acid, and Pd catalyst under an inert atmosphere (

      
       or Ar).
      
    • Step 2: Add degassed dioxane and the aqueous base.

    • Step 3: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - 35.5 + Aryl).

    • Step 4: Cool to RT, dilute with EtOAc, and acidify the aqueous layer with 1N HCl to pH 3–4 (crucial to protonate the C4-COOH for extraction).

    • Step 5: Extract with EtOAc, dry over

      
      , and concentrate. Purify via recrystallization (EtOH) or column chromatography (MeOH/DCM gradient).
      
Protocol B: C4-Amidation via Acid Chloride Activation

Objective: To convert the C4-COOH into a biologically active amide. Note: Direct coupling (EDC/HOBt) can be sluggish due to the steric bulk of the quinoline ring. The Acid Chloride method is more robust.

  • Reagents:

    • Substrate: 2-substituted-quinoline-4-carboxylic acid.[1][2][3]

    • Activator: Thionyl Chloride (

      
      ) (Excess).
      
    • Amine: Aniline or aliphatic amine (1.1 eq).

    • Base: Triethylamine (

      
      ) (2.0 eq).
      
    • Solvent: Toluene (for activation), DCM (for coupling).

  • Procedure:

    • Step 1 (Activation): Suspend the carboxylic acid in dry Toluene. Add

      
       (3–5 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution clears (indicates acid chloride formation).
      
    • Step 2: Evaporate solvent and excess

      
      completely under vacuum (azeotrope with toluene if necessary).
      
    • Step 3 (Coupling): Dissolve the crude acid chloride in dry DCM. Cool to 0°C.

    • Step 4: Add the amine and

      
       dropwise. Stir at RT for 2–4 hours.
      
    • Step 5: Wash with saturated

      
       (removes unreacted acid) and Brine.
      

Mechanism of Action: The "Handle" Logic

The following diagram details the electronic mechanism that facilitates the


 reaction at the C2 position, a critical step for diversifying this scaffold.

ReactionMechanism cluster_0 Electronic Effect Start 2-Chloroquinoline Scaffold Transition Meisenheimer-like Transition State (N-atom stabilizes negative charge) Start->Transition Nucleophilic Attack (Nu:) at C2 Position Product 2-Substituted Quinoline Transition->Product Loss of Leaving Group (Cl-) Restoration of Aromaticity Description The ring Nitrogen acts as an electron sink, making C2 highly electrophilic. The C4-COOH further withdraws electron density.

Figure 2: Mechanistic basis for C2-functionalization. The electron-deficient nature of the pyridine ring within the quinoline system is the driving force.

References

  • Chem-Impex. (n.d.). 2-Chloroquinoline-4-carboxylic acid: Applications in Pharmaceutical Development. Retrieved from

  • Mousa, F. (2025).[4] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols. Retrieved from

  • Blanchard, N., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates. Organic & Biomolecular Chemistry. Retrieved from

  • Frontiers in Chemistry. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from

  • NIH/PubMed. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from

  • MDPI. (2022). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from

Sources

Foundational

role of 2-chloroquinoline-4-carboxylic acid in agrochemical formulation

Strategic Utilization of 2-Chloroquinoline-4-Carboxylic Acid in Agrochemical Formulation Executive Technical Summary 2-Chloroquinoline-4-carboxylic acid (CQC) represents a "privileged scaffold" in the design and synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 2-Chloroquinoline-4-Carboxylic Acid in Agrochemical Formulation

Executive Technical Summary

2-Chloroquinoline-4-carboxylic acid (CQC) represents a "privileged scaffold" in the design and synthesis of next-generation auxin-mimic herbicides and fungicidal agents. Unlike simple aliphatic intermediates, CQC possesses a bicyclic aromatic architecture that offers a unique balance of lipophilicity (logP ~1.9–2.4) and ionizability (pKa ~3–4).

For the formulation scientist, CQC is not merely a transient intermediate; it is a pharmacophore determinant . Its incorporation into an active ingredient (AI) dictates the formulation strategy—specifically requiring pH buffering, salt formation (to enhance aqueous solubility), and specific adjuvant selection to facilitate cuticular penetration. This guide dissects the physicochemical behavior of CQC and provides actionable protocols for its integration into stable agrochemical systems.

Chemical Architecture & Mechanism of Action[1]

The efficacy of CQC-derived agrochemicals hinges on two critical structural features: the 2-chloro substituent and the 4-carboxylic acid moiety .[1]

  • The 2-Chloro "Blocker": In auxin-mimic herbicides (e.g., quinclorac analogs), the chlorine atom at the 2-position provides steric hindrance that blocks rapid metabolic degradation by plant cytochrome P450 enzymes. This ensures a prolonged half-life within the target weed species.

  • The 4-Carboxyl "Anchor": This group mimics the acetic acid side chain of Indole-3-acetic acid (IAA), the natural plant hormone. It is the primary site for salt formation (e.g., dimethylamine or sodium salts) during formulation to convert the insoluble acid into a soluble liquid (SL) concentrate.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic CQC 2-Chloroquinoline-4-carboxylic Acid (Core Scaffold) Cl_Group 2-Chloro Substituent (Metabolic Shield) CQC->Cl_Group COOH_Group 4-COOH Group (Auxin Mimicry & Solubility) CQC->COOH_Group Bioactivity Weed Control Efficacy (Prolonged Half-life) Cl_Group->Bioactivity Blocks P450 Degradation COOH_Group->Bioactivity Binds Auxin Receptor Formulation Formulation Strategy (Salt Formation/Esterification) COOH_Group->Formulation Site for Ionization

Figure 1: The dual-functional role of the CQC scaffold in biological efficacy and formulation design.

Formulation Engineering: Overcoming Solubility Barriers

Native 2-chloroquinoline-4-carboxylic acid is a crystalline solid with poor water solubility (<1 g/L at pH 7). To create a commercially viable Soluble Liquid (SL) or Suspension Concentrate (SC), the formulator must manipulate the pH to ionize the carboxylic acid.

Salt Formation Protocol (Solubilization)

The most effective method to formulate CQC-derivatives is in situ salt formation.

Experimental Protocol: Preparation of a 480 g/L Amine Salt Formulation

  • Objective: Convert insoluble CQC acid into a water-soluble dimethylamine (DMA) salt.

  • Reagents:

    • Technical grade CQC (98% purity).

    • Dimethylamine (40% aqueous solution).

    • Surfactant: Alkyl polyglucoside (APG) or Tallow amine ethoxylate (for penetration).

    • Buffer: Citric acid (to adjust final pH).

Step-by-Step Workflow:

  • Charge Water: Add 400 mL of deionized water to a jacketed glass reactor.

  • Acid Dispersion: Under high-shear agitation (2000 rpm), slowly add 480g of CQC technical powder. The mixture will form a thick, white slurry.

  • Neutralization (Exothermic): Slowly add Dimethylamine (DMA) while monitoring temperature. Maintain temp < 50°C.

    • Stoichiometry: Target a 1.05:1 molar ratio of Amine:Acid to ensure full neutralization.

    • Observation: The slurry will clear as the salt forms.

  • Adjuvant Addition: Once clear, reduce agitation to 500 rpm. Add 50g of APG surfactant to reduce surface tension.

  • pH Adjustment: Check pH. Target range is 7.5–8.5. If >9.0, back-titrate with citric acid to prevent hydrolytic degradation of the surfactant.

  • Filtration: Pass through a 1-micron filter to remove any unreacted insolubles.

Table 1: Physicochemical Parameters for Formulation Stability
ParameterTarget SpecificationImpact on Formulation
pKa (Carboxyl) 3.8 ± 0.2Determines pH required for full ionization. pH must be > pKa + 2 (approx pH 6) for solubility.
LogP (Octanol/Water) 2.1 (Neutral form)Moderate lipophilicity aids cuticle penetration but requires surfactants for leaf wetting.
Melting Point 244°CHigh melting point indicates crystal lattice stability; risk of crystallization in SC formulations if not milled properly.
Hydrolytic Stability Stable at pH 4–9Allows for flexible tank-mix compatibility with other herbicides (e.g., Glyphosate).

Synthesis & Impurity Profiling

For researchers synthesizing novel derivatives from this scaffold, the Pfitzinger Reaction is the industry standard due to its atom economy. However, impurity carryover can destabilize formulations.

Synthesis Workflow (Pfitzinger Reaction)

The reaction involves the condensation of Isatin with a ketone (or aldehyde) in an alkaline medium.[2]

Reaction Scheme: Isatin + α-Chloroacetophenone + KOH → 2-Chloroquinoline-4-carboxylic acid

Note: The 2-chloro substituent is often introduced via subsequent chlorination (using POCl3) of a 2-hydroxy precursor if not present in the starting ketone.

Diagram 2: Synthesis & Purification Workflow

Synthesis_Flow Isatin Isatin (Starting Material) Condensation Pfitzinger Condensation (KOH, Reflux) Isatin->Condensation Ketone Ketone/Aldehyde Ketone->Condensation Intermediate 2-Hydroxy-quinoline-4-COOH Condensation->Intermediate Chlorination Chlorination (POCl3, 100°C) Intermediate->Chlorination Crude Crude CQC Chlorination->Crude Purification Recrystallization (Glacial Acetic Acid) Crude->Purification Final Pure 2-Chloroquinoline-4-COOH (>98%) Purification->Final

Figure 2: Step-by-step synthesis pathway emphasizing the critical chlorination step.

Analytical Validation: HPLC Method

To ensure the integrity of the formulation, a validated HPLC method is required to quantify the active acid and detect degradation products.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Quinoline ring absorption max).

  • Retention Time: CQC typically elutes at ~8.5 min.

Self-Validating Check:

  • System Suitability: The tailing factor for the CQC peak must be < 1.5. If tailing occurs, increase buffer concentration in Mobile Phase A to suppress ionization of the carboxylic acid on the column.

References

  • PubChem. (2025).[3] 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2.[3][4][5][6] National Library of Medicine. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives. Frontiers. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid. ResearchGate. [Link]

  • Ningbo Inno Pharmchem. (2024).[7] The Synthesis Pathway: Using Quinoline-2,3-dicarboxylic Acid for Herbicide Efficacy. [Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Chloroquinoline-4-carboxylic Acid from Isatin

Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-chloroquinoline-4-carboxylic acid starting from isatin . This scaffold is a critical intermediate in the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-chloroquinoline-4-carboxylic acid starting from isatin . This scaffold is a critical intermediate in the development of antimalarial drugs, kinase inhibitors, and other bioactive quinoline derivatives.

The method utilizes a modified Pfitzinger-Borsche strategy to construct the quinoline ring, followed by a regioselective deoxychlorination using phosphorus oxychloride (


). Unlike generic textbook descriptions, this guide focuses on process safety, impurity control, and scalable workup techniques essential for high-purity applications.
Key Advantages of This Protocol
  • Regioselectivity: Exclusive formation of the 2-chloro isomer.

  • Scalability: Avoids chromatographic purification; relies on precipitation and crystallization.

  • Safety: Detailed quenching protocols for energetic phosphorus intermediates.

Retrosynthetic Analysis & Mechanism

The synthesis is divided into two distinct phases.[1] Understanding the mechanistic underpinnings of each phase is vital for troubleshooting and optimization.

Phase 1: Cyclocondensation (The Modified Pfitzinger)

The reaction of isatin with malonic acid in the presence of sodium acetate is not a simple condensation. It involves:

  • Hydrolysis: The lactam ring of isatin opens under basic/acidic buffering to form isatinic acid (2-aminophenylglyoxylic acid).

  • Condensation: The amine attacks the carbonyl of the malonic acid (or its activated form).

  • Cyclization & Decarboxylation: Intramolecular cyclization releases water and

    
     to form 2-hydroxyquinoline-4-carboxylic acid  (also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid).
    
Phase 2: Deoxychlorination

The conversion of the 2-hydroxy group to a 2-chloro group utilizes


.
  • Activation: The tautomeric 2-oxo group reacts with

    
     to form a dichlorophosphate intermediate.
    
  • Substitution: Chloride ion attacks the C2 position, displacing the phosphate leaving group (aromatization driving force).

  • Side Reaction: The C4-carboxylic acid is transiently converted to an acid chloride (-COCl). The protocol must include a hydrolysis step to revert this back to the free acid without hydrolyzing the C2-chlorine.

Reaction Scheme (Visualized)

ReactionScheme Isatin Isatin (Starting Material) Inter Intermediate: 2-Hydroxyquinoline- 4-carboxylic acid Isatin->Inter Phase 1: NaOAc, HOAc Reflux, -CO2 Malonic Malonic Acid Malonic->Inter Target Target: 2-Chloroquinoline- 4-carboxylic acid Inter->Target Phase 2: POCl3, Reflux Then H2O Quench POCl3 POCl3 (Reagent) POCl3->Target

Caption: Step-wise transformation from Isatin to 2-Chloroquinoline-4-carboxylic acid via a 2-hydroxy intermediate.

Experimental Protocols

Phase 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid[2]

Objective: Construct the quinoline core.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
Isatin 147.131.0Substrate
Malonic Acid 104.061.2C2-C3 Synthon
Sodium Acetate 82.031.5Base/Buffer
Acetic Acid (Glacial) 60.05SolventSolvent (10 vol)
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Isatin (1.0 equiv), Malonic Acid (1.2 equiv), and Sodium Acetate (1.5 equiv) to the flask.

  • Solvation: Add Glacial Acetic Acid (10 mL per gram of Isatin).

  • Reaction: Heat the mixture to reflux (118°C) .

    • Observation: Evolution of

      
       gas will be observed. The orange suspension of isatin will gradually turn into a lighter, yellow precipitate.
      
    • Duration: Reflux for 8–12 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Methanol 9:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the slurry into 10 volumes of cold water . Stir for 30 minutes to break up aggregates.

    • Filtration: Filter the yellow solid (2-hydroxyquinoline-4-carboxylic acid) using a Büchner funnel.

    • Washing: Wash with water (2x) and cold methanol (1x) to remove unreacted isatin.

    • Drying: Dry in a vacuum oven at 60°C until constant weight.

    • Yield Expectation: 75–85%.

Phase 2: Chlorination to 2-Chloroquinoline-4-carboxylic Acid

Objective: Regioselective chlorination at C2.

Safety Warning:


 reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
2-Hydroxy Intermediate 189.171.0Substrate
Phosphorus Oxychloride 153.335–8 volReagent/Solvent
Ice/Water 18.02ExcessQuenching Agent
Protocol
  • Setup: Place the dried 2-hydroxyquinoline-4-carboxylic acid (from Phase 1) into a dry round-bottom flask.

  • Addition: Carefully add

    
     (5–8 mL per gram of substrate).
    
    • Note: No additional solvent is typically required;

      
       acts as both reagent and solvent.
      
  • Reaction: Attach a reflux condenser with a drying tube (CaCl2). Heat to reflux (105°C) .

    • Duration: 2–4 hours.[3] The suspension should clear to become a homogeneous solution.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Evaporation (Optional but Recommended): Distill off excess

      
       under reduced pressure to minimize the exotherm during quenching.
      
    • Hydrolysis: Pour the residue slowly onto crushed ice with vigorous stirring.

    • Chemistry Note: This step hydrolyzes the intermediate acid chloride (-COCl) back to the carboxylic acid (-COOH) and destroys residual phosphorous species.

  • Isolation:

    • Allow the aqueous mixture to stir for 1–2 hours to ensure complete hydrolysis of the acid chloride.

    • The product will precipitate as a white to off-white solid.[2]

    • Filter the solid.[9][2][10]

    • Recrystallization: Recrystallize from Methanol or Ethanol/Water if high purity (>99%) is required.

    • Yield Expectation: 70–80%.[9]

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points and safety barriers.

Workflow cluster_phase1 Phase 1: Ring Construction cluster_phase2 Phase 2: Chlorination P1_Start Mix Isatin + Malonic Acid in Acetic Acid P1_Reflux Reflux 12h (CO2 Evolution) P1_Start->P1_Reflux P1_Filter Filter & Dry 2-Hydroxy Intermediate P1_Reflux->P1_Filter P2_React Add POCl3 Reflux 3h P1_Filter->P2_React P2_Strip Distill Excess POCl3 (Vacuum) P2_React->P2_Strip P2_Quench Quench on Ice (Exothermic!) P2_Strip->P2_Quench P2_Hydrolysis Stir 1h (COCl -> COOH) P2_Quench->P2_Hydrolysis Final Final Product: 2-Chloroquinoline-4-COOH P2_Hydrolysis->Final

Caption: Operational workflow emphasizing the critical quenching step to revert the acid chloride to the carboxylic acid.

Expert Insights & Troubleshooting

The "Acid Chloride" Trap

A common failure mode in Phase 2 is isolating the product too quickly after quenching. The reaction with


 converts the C4-carboxylic acid into an acid chloride. If you filter immediately after pouring onto ice, you may isolate a mixture of the acid and the acid chloride (or ester, if you used alcohol for quenching).
  • Solution: Stir the quenched aqueous slurry for at least 1 hour. If in doubt, check the IR spectrum (Acid Chloride: ~1790 cm⁻¹ vs. Carboxylic Acid: ~1700 cm⁻¹ broad).

Controlling Moisture

Isatin is hygroscopic. Water in the Phase 1 reaction can reduce the yield by competing with the condensation.

  • Solution: Use Glacial Acetic Acid and dry the Isatin starting material if it has been stored for long periods.

Solubility Profile

The final product, 2-chloroquinoline-4-carboxylic acid, is sparingly soluble in cold water but soluble in alkaline solutions (due to the -COOH).

  • Purification Tip: If the product contains dark impurities, dissolve it in dilute

    
     (filtering off any insoluble black tar), then re-precipitate by slowly adding HCl. This "Acid-Base" workup is superior to solvent recrystallization for removing tarry byproducts.
    

References

  • Pfitzinger Reaction Mechanism & Scope: Shvekhgeimer, M. G. A. (2004).[4][11] "The Pfitzinger Reaction."[4][6][11][12][13] Chemistry of Heterocyclic Compounds, 40(3), 257–294.[11]

  • Synthesis of 2-Hydroxyquinoline-4-carboxylic acid: Sumpter, W. C. (1944).[4] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393–434.[4]

  • Chlorination Protocol (POCl3 Deoxychlorination): Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794.

  • Property Data (2-Chloroquinoline-4-carboxylic acid): PubChem Compound Summary for CID 230582.

Sources

Application

using 2-chloroquinoline-4-carboxylic acid in Doebner reaction

Executive Summary 2-Chloroquinoline-4-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for antimalarial (e.g., chloroquine analogues), antiviral, and antitumor agents. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroquinoline-4-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for antimalarial (e.g., chloroquine analogues), antiviral, and antitumor agents. While the classical Doebner Reaction (condensation of an aniline, aldehyde, and pyruvic acid) is the primary engine for constructing the quinoline-4-carboxylic acid core, the direct introduction of the 2-chloro substituent requires a modified synthetic strategy.

This Application Note provides a comprehensive guide on:

  • Synthesis: Constructing the quinoline core using the Doebner reaction and converting it to the 2-chloro derivative.

  • Application: Utilizing the 2-chloro and 4-carboxy motifs for divergent library synthesis (SNAr and amidation).

  • Protocols: Validated, step-by-step methodologies for laboratory execution.

Scientific Foundation & Reaction Logic

The Doebner Disconnect

The standard Doebner reaction synthesizes 2-substituted-quinoline-4-carboxylic acids. The substituent at the 2-position is derived from the aldehyde component (


).
  • If R = Aryl/Alkyl: You get 2-aryl/alkyl quinolines.[1]

  • If R = H (Formaldehyde): You get the unsubstituted quinoline-4-carboxylic acid.[1]

  • The Challenge: Formyl chloride (

    
    ) is unstable; therefore, a 2-chloro group cannot be introduced directly via the aldehyde in a standard Doebner condensation.
    

The Solution (The "Doebner-Oxidation-Chlorination" Route): To utilize Doebner chemistry for this target, one must synthesize the parent quinoline-4-carboxylic acid (using formaldehyde) and subsequently functionalize the 2-position via N-oxidation and chlorination.

Mechanism of Action
  • Doebner Condensation: Aniline reacts with pyruvic acid and paraformaldehyde to form the dihydroquinoline intermediate, which oxidizes to quinoline-4-carboxylic acid.[1]

  • N-Oxidation: The quinoline nitrogen is oxidized to the N-oxide, activating the adjacent C-2 position.[1]

  • Nucleophilic Chlorination: Treatment with phosphorus oxychloride (

    
    ) effects a rearrangement/chlorination (Meisenheimer-type) to yield 2-chloroquinoline-4-carboxylic acid.[1]
    

Visualization: Synthesis & Application Workflow

DoebnerWorkflow Aniline Aniline (Starting Material) DoebnerProduct Quinoline-4-carboxylic Acid (Doebner Product) Aniline->DoebnerProduct Doebner Reaction Reflux/EtOH Pyruvic Pyruvic Acid Pyruvic->DoebnerProduct Doebner Reaction Reflux/EtOH Paraform Paraformaldehyde (Aldehyde Source) Paraform->DoebnerProduct Doebner Reaction Reflux/EtOH NOxide Quinoline N-Oxide DoebnerProduct->NOxide H2O2 / AcOH Target 2-Chloroquinoline-4- carboxylic acid (Target Scaffold) NOxide->Target POCl3 / Reflux Drug1 Amide Derivatives (Antivirals) Target->Drug1 Amidation (COOH functionalization) Drug2 2-Aminoquinolines (Antimalarials) Target->Drug2 SNAr (Cl displacement)

Caption: Figure 1. Strategic pathway utilizing the Doebner Reaction to construct the core, followed by regioselective chlorination to generate the 2-chloroquinoline-4-carboxylic acid scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Quinoline-4-carboxylic Acid (The Doebner Step)

This step establishes the heterocyclic core.

Reagents:

  • Aniline (1.0 eq)[1]

  • Pyruvic Acid (1.0 eq)[1]

  • Paraformaldehyde (1.0 eq)[1]

  • Ethanol (Solvent)[1][2][3][4]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve Aniline (9.3 g, 100 mmol) in absolute Ethanol (50 mL).

  • Addition: Add Pyruvic Acid (8.8 g, 100 mmol) dropwise over 5 minutes. The solution may warm slightly.[1]

  • Aldehyde Introduction: Add Paraformaldehyde (3.0 g, 100 mmol equivalent) to the mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. The solution will darken (reddish-brown).[1]
    
  • Work-up: Cool the reaction mixture to room temperature and then to

    
     in an ice bath.
    
  • Isolation: The crude acid often precipitates.[1] Filter the solid.[1][5] If no precipitate forms, concentrate the solvent to 50% volume and neutralize with dilute

    
     to pH 4-5 to induce precipitation.
    
  • Purification: Recrystallize from hot ethanol/water.

    • Yield Expectation: 60–75%[1]

    • Checkpoint: Verify structure via

      
       NMR (Absence of C-2 substituent signals).
      
Protocol B: Conversion to 2-Chloroquinoline-4-carboxylic Acid

This step introduces the critical chlorine handle.

Reagents:

  • Quinoline-4-carboxylic acid (from Protocol A)[3][4]

  • Hydrogen Peroxide (30% aq)[1]

  • Acetic Acid (Glacial)[1][2]

  • Phosphorus Oxychloride (

    
    )[1]
    

Procedure:

  • N-Oxidation:

    • Dissolve the Doebner product (10 g) in Glacial Acetic Acid (30 mL).

    • Add

      
       (30%, 15 mL) and heat to 
      
      
      
      for 6 hours.
    • Concentrate in vacuo.[1][5] The residue is the N-oxide.[1]

  • Chlorination:

    • Suspend the dried N-oxide in anhydrous chloroform or use neat

      
       (caution: corrosive).[1]
      
    • If using neat

      
      : Add 30 mL 
      
      
      
      to the solid.[1]
    • Reflux for 1–2 hours.[1][3][5] The solid will dissolve as the reaction proceeds.[1]

  • Quenching (Critical Safety Step):

    • Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Exothermic reaction.

  • Isolation:

    • The 2-chloro product will precipitate as a solid upon hydrolysis of the excess phosphoryl chloride.

    • Filter, wash with cold water, and dry.[1]

    • Purity Check: Melting point 208–210°C (lit).[1]

Application Data: Utilizing the Scaffold

Once synthesized, 2-chloroquinoline-4-carboxylic acid serves as a dual-functional scaffold.[1] The table below summarizes reaction conditions for common drug development transformations.

Target MoietyReaction TypeReagents & ConditionsApplication Note
2-Aminoquinoline

(Displacement)
Primary Amine,

, DMF,

The 2-Cl is highly activated by the ring nitrogen. Excellent for appending solubilizing tails (e.g., N,N-dimethylethylenediamine).[1]
4-Carboxamide AmidationAmine, HATU/EDC, DIPEA, DMFThe COOH is sterically accessible. Avoid

if the 2-Cl is sensitive to hydrolysis (though 2-Cl is generally stable to acid chlorides).[1]
2-Alkoxyquinoline

(Etherification)
NaOR (Alkoxide), ROH, RefluxUsed to modulate lipophilicity (LogP).[1]
Quinoline Core DecarboxylationCopper powder, Quinoline,

Removes the COOH if only the 2-chloro-quinoline core is desired (Doebner-type decarboxylation).

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Yield in Doebner Step.

    • Cause: Polymerization of the aldehyde or side reactions of pyruvic acid (aldol condensation).[1]

    • Fix: Use freshly distilled aniline.[1] Ensure paraformaldehyde is finely powdered.[1] Consider adding a catalytic amount of acetic acid to facilitate depolymerization of paraformaldehyde.[1]

  • Issue: Incomplete Chlorination.

    • Cause: Wet N-oxide intermediate.[1]

    • Fix: Ensure the N-oxide is rigorously dried (azeotrope with toluene) before adding

      
      .[1] Water reacts violently with 
      
      
      
      and reduces the effective reagent concentration.[1]
  • Safety Note:

    
     produces HCl gas upon reaction and hydrolysis.[1] Perform all chlorination steps in a well-ventilated fume hood with an acid scrubber.[1]
    

References

  • Doebner, O. (1887).[1] "Ueber die Synthese von Chinolinderivaten." Annalen der Chemie, 242(2), 265–288.[1] [1]

  • Wolf, C., et al. (2025).[1] "Microwave-assisted Doebner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities." ResearchGate.[1][4]

  • PubChem. (2025).[1] "2-Chloroquinoline-4-carboxylic acid Compound Summary." National Library of Medicine.[1]

  • Patel, D. B., et al. (2017).[1][3] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research.

  • Frontiers in Chemistry. (2018). "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis."

Sources

Method

application of 2-chloroquinoline-4-carboxylic acid in synthesizing HDAC inhibitors

Executive Summary This guide outlines the strategic application of 2-chloroquinoline-4-carboxylic acid (CAS: 5467-57-2) as a privileged starting material for the synthesis of Histone Deacetylase (HDAC) inhibitors. The qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic application of 2-chloroquinoline-4-carboxylic acid (CAS: 5467-57-2) as a privileged starting material for the synthesis of Histone Deacetylase (HDAC) inhibitors. The quinoline scaffold provides a robust "Cap" or "Linker" moiety essential for pharmacophore design, while the specific substitution pattern of this intermediate allows for orthogonal functionalization:

  • C2-Position (Chlorine): Highly reactive to Nucleophilic Aromatic Substitution (

    
    ), allowing for the introduction of diverse surface-recognition groups (Caps).
    
  • C4-Position (Carboxylic Acid): Serves as the anchor for Zinc-Binding Groups (ZBGs), most notably hydroxamic acids or benzamides.

This protocol details a high-yield, three-step synthetic workflow validated for generating library-scale diversity for SAR (Structure-Activity Relationship) profiling.

Scientific Rationale & Pharmacophore Design

HDAC inhibitors typically follow a Cap-Linker-ZBG pharmacophore model. 2-Chloroquinoline-4-carboxylic acid is uniquely suited to construct this architecture because the rigid bicyclic system acts as a pre-organized scaffold that can orient the ZBG into the catalytic tunnel of the HDAC enzyme.

  • The Electrophilic C2 Center: The nitrogen atom in the quinoline ring, combined with the electron-withdrawing carboxylic acid at C4, significantly activates the C2-chlorine toward

    
    . This eliminates the need for expensive palladium catalysts in many cases, allowing for cost-effective introduction of amine-based "Cap" groups.
    
  • The C4 Anchor: The carboxylic acid is directly conjugated to the aromatic system. Conversion to a hydroxamic acid creates a chelator capable of bidentate coordination with the active site Zinc ion (

    
    ).
    
Visualizing the Pharmacophore Strategy

HDAC_Pharmacophore cluster_legend Pharmacophore Mapping Start 2-Chloroquinoline- 4-carboxylic acid Step1 C2-Functionalization (Diversity Step) Start->Step1 S_NAr with Aryl/Alkyl Amines Step2 C4-Functionalization (ZBG Installation) Step1->Step2 Hydroxaminolysis Final HDAC Inhibitor (Cap-Linker-ZBG) Step2->Final Active Drug Candidate P_Cap Cap Group (Amine derived) P_Linker Quinoline Scaffold P_ZBG Zinc Binding Group (CONHOH)

Figure 1: Strategic transformation of the starting material into a functional HDAC inhibitor.

Detailed Experimental Protocol

Objective: Synthesis of a representative HDAC inhibitor: N-hydroxy-2-(phenylamino)quinoline-4-carboxamide.

Step 1: Esterification (Protection & Activation)

Direct substitution on the free acid is often complicated by zwitterion formation. Converting to the methyl ester improves solubility and activates the C2-Cl bond.

  • Reagents: 2-Chloroquinoline-4-carboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), Methanol (
    
    
    
    , solvent).
  • Procedure:

    • Suspend 2-chloroquinoline-4-carboxylic acid (5.0 g, 24 mmol) in anhydrous MeOH (50 mL) at 0°C.

    • Dropwise add

      
       (5.2 mL, 72 mmol) over 15 minutes. Caution: Exothermic gas evolution.
      
    • Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

    • Cool to room temperature and concentrate in vacuo.

    • Neutralize with saturated

      
       and extract with EtOAc.
      
    • Dry organic layer (

      
      ) and concentrate to yield Methyl 2-chloroquinoline-4-carboxylate .
      
  • Checkpoint: Product should be a white/off-white solid.

    • 1H NMR (CDCl3): Singlet at ~4.0 ppm (

      
      ).
      
Step 2: Nucleophilic Aromatic Substitution ( )

This step introduces the "Cap" diversity. We use aniline as a model amine.

  • Reagents: Methyl 2-chloroquinoline-4-carboxylate (1.0 eq), Aniline (1.2 eq), Isopropanol (solvent), catalytic HCl (optional).

  • Procedure:

    • Dissolve the methyl ester (1.0 g, 4.5 mmol) in Isopropanol (15 mL).

    • Add Aniline (0.5 mL, 5.4 mmol).

    • Optimization Note: For unreactive amines, add 1-2 drops of conc. HCl to protonate the ring nitrogen, further activating the C2 position.

    • Reflux at 85°C for 6-12 hours.

    • Cool to RT. The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold ether. If no precipitate, evaporate and purify via flash chromatography (Hexane/EtOAc).

  • Yield: Methyl 2-(phenylamino)quinoline-4-carboxylate .

Step 3: Zinc-Binding Group Installation (Hydroxaminolysis)

Direct conversion of the ester to hydroxamic acid is preferred over hydrolysis-coupling to avoid handling the intermediate acid.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), NaOH (or KOH), Methanol.
    
  • Procedure:

    • Preparation of

      
       solution:  Dissolve 
      
      
      
      (1.5 g, 21 mmol) in MeOH (10 mL). In a separate flask, dissolve NaOH (1.2 g, 30 mmol) in MeOH (10 mL). Cool both to 0°C, mix, and filter off the NaCl precipitate. Use the filtrate immediately.
    • Dissolve Methyl 2-(phenylamino)quinoline-4-carboxylate (0.5 g, 1.8 mmol) in MeOH/THF (1:1, 5 mL).

    • Add the freshly prepared

      
       filtrate (excess, ~10 eq).
      
    • Stir at Room Temperature for 1-4 hours. Monitor closely by LCMS to avoid over-reaction.

    • Workup: Neutralize to pH ~7 with 1M HCl. The product often precipitates.

    • Filter, wash with water, and recrystallize from MeOH/acetonitrile.

  • Final Product: N-hydroxy-2-(phenylamino)quinoline-4-carboxamide .

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following analytical criteria must be met:

TestAcceptance CriteriaDiagnostic Signal
HPLC Purity > 95% (254 nm)Single sharp peak.
LC-MS [M+H]+ ± 0.4 DaConfirm mass of hydroxamic acid (Ester mass + 1 Da).
1H NMR Structure ConfirmationHydroxamic Acid: Broad singlet at ~11.0 ppm (OH) and ~9.0 ppm (NH). Quinoline: Characteristic aromatic signals 7.0–8.5 ppm.
Iron(III) Test Positive (Red/Purple)Formation of colored complex with

confirms hydroxamic acid.

Mechanism of Action (Biological Context)

The synthesized compound functions by occupying the substrate-binding tunnel of HDAC enzymes.

  • Cap (Phenylamino): Interacts with residues on the rim of the catalytic pocket (e.g., Asp104 in HDAC1).

  • Linker (Quinoline): Spans the hydrophobic channel (approx. 11 Å).

  • ZBG (Hydroxamate): Coordinates the

    
     ion at the bottom of the pocket, displacing the water molecule required for the deacetylation mechanism. This blockade prevents the removal of acetyl groups from Histone lysines, leading to hyperacetylation and transcriptional reactivation of tumor suppressor genes.
    

Mechanism cluster_enzyme HDAC Active Site Zn Zn++ Ion Pocket Hydrophobic Tunnel Rim Surface Rim Inhibitor Quinoline Inhibitor Inhibitor->Zn Chelation (Blockade) Inhibitor->Pocket Linker Occupancy Inhibitor->Rim Cap Interaction (Hydrophobic/H-bond)

Figure 2: Mechanistic interaction between the Quinoline Inhibitor and the HDAC Active Site.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022).

  • Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives. Bioorganic & Medicinal Chemistry. (2015).

  • Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. (2015).

  • 2-Chloroquinoline-4-carboxylic acid: Chemical Properties. PubChem.

  • Nucleophilic substitution of 2-chloroquinolines. Journal of the Chemical Society, Perkin Transactions 2.

Application

2-chloroquinoline-4-carboxylic acid as an intermediate for selective EP4 antagonists

Application Note & Protocol Topic: 2-Chloroquinoline-4-carboxylic Acid: A Core Intermediate for the Synthesis of Selective EP4 Receptor Antagonists Audience: Researchers, Scientists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 2-Chloroquinoline-4-carboxylic Acid: A Core Intermediate for the Synthesis of Selective EP4 Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein-coupled receptor (GPCR) critically involved in inflammation, pain, and cancer progression.[1][2] Its role in mediating immunosuppressive signals within the tumor microenvironment makes it a high-value target for novel immunotherapies.[3][4] Selective antagonism of the EP4 receptor offers a promising therapeutic strategy to block these pathological pathways without the broad side effects associated with non-selective COX inhibitors.[5][6] This document provides a detailed guide on the use of 2-chloroquinoline-4-carboxylic acid, a versatile heterocyclic building block, as a key intermediate in the synthesis of potent and selective EP4 antagonists.[7] We will explore the underlying science of the EP4 signaling pathway, provide a robust, step-by-step protocol for amide coupling, and discuss the critical considerations for safety and reaction optimization.

Scientific Foundation: Targeting the PGE2/EP4 Signaling Axis

The EP4 Receptor Signaling Pathway

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[1][8] The EP4 receptor is primarily coupled to a Gαs protein.[9] Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][10] This rise in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors.[9][10]

In pathological contexts, particularly in cancer, this signaling cascade is hijacked to promote an immunosuppressive tumor microenvironment (TME).[3][4] Activation of the EP4 pathway can inhibit the function of natural killer (NK) cells and dendritic cells (DCs), promote the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and ultimately allow tumors to evade immune destruction.[4][11]

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EP4 EP4 Receptor Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PGE2 PGE2 (Ligand) PGE2->EP4 Binds Antagonist EP4 Antagonist (e.g., from Quinoline) Antagonist->EP4 Blocks PKA PKA cAMP->PKA Activates Downstream Downstream Effects: - Inflammation - Immunosuppression - Cell Proliferation PKA->Downstream Phosphorylates Targets

Rationale for 2-Chloroquinoline-4-carboxylic Acid as a Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules.[12] 2-Chloroquinoline-4-carboxylic acid is a particularly valuable intermediate for several reasons:[7]

  • Structural Rigidity: The bicyclic aromatic system provides a rigid framework, which can help in optimizing the binding orientation within the EP4 receptor pocket.

  • Dual Functional Handles: It possesses two distinct and strategically positioned reactive sites:

    • The carboxylic acid at the 4-position is ideal for forming stable amide bonds, a common linkage in drug molecules.

    • The chloro group at the 2-position is a good leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce further diversity.

  • Synthetic Versatility: These functional groups allow for a modular and divergent synthetic approach. A common core can be elaborated into a large library of analogues by varying the coupling partners at the C4 (amide) and C2 positions, facilitating robust Structure-Activity Relationship (SAR) studies.[3][13][14]

Synthesis Protocol: Amide Coupling of 2-Chloroquinoline-4-carboxylic Acid

This protocol details a general and reliable method for the synthesis of quinoline-4-carboxamides, a key step in producing many selective EP4 antagonists. The procedure utilizes HATU as a coupling agent, a highly efficient and widely used reagent for amide bond formation.

Materials and Equipment
Reagents & MaterialsEquipment
2-Chloroquinoline-4-carboxylic acid (>97%)Round-bottom flasks
Amine of interest (R-NH₂)Magnetic stirrer and stir bars
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Syringes and needles
DIPEA (N,N-Diisopropylethylamine)Argon or Nitrogen gas supply
Anhydrous DMF (N,N-Dimethylformamide)TLC plates (e.g., Silica Gel 60 F₂₅₄)
Ethyl Acetate (EtOAc)Rotary evaporator
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Column chromatography setup (silica gel)
Brine (Saturated aqueous NaCl)Standard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)Analytical balance
Safety and Handling Precautions
  • 2-Chloroquinoline-4-carboxylic Acid: Causes skin and serious eye irritation.[15][16][17] May cause respiratory irritation.[16][17] Handle in a well-ventilated fume hood.

  • HATU & DIPEA: These reagents are irritants and should be handled with care.

  • DMF: Anhydrous DMF is hygroscopic and a known irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.[17]

Step-by-Step Experimental Procedure

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Process Acid 2-Chloroquinoline- 4-carboxylic Acid Activation Step 1: Carboxylic Acid Activation Acid->Activation Amine Amine of Interest (R-NH₂) Amine->Activation Reagents HATU, DIPEA Anhydrous DMF Reagents->Activation Coupling Step 2: Amide Bond Formation Activation->Coupling Workup Step 3: Aqueous Work-up & Extraction Coupling->Workup Purification Step 4: Purification (Chromatography) Workup->Purification Product Final Product: 2-Chloro-N-(R)-quinoline- 4-carboxamide Purification->Product

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloroquinoline-4-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

    • Expertise Note: Ensuring anhydrous conditions is critical. Water can hydrolyze the activated ester intermediate and the HATU reagent, significantly reducing the reaction yield.

  • Activation of the Carboxylic Acid:

    • To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear.

    • Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the acid generated, driving the reaction forward without competing with the primary amine.

  • Amide Bond Formation:

    • In a separate vial, dissolve the amine of interest (1.1 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Aqueous Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate (EtOAc).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Trustworthiness: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to isolate the pure amide product.

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary & Troubleshooting
ParameterTypical Value/ConditionRationale / Troubleshooting Tip
Equivalents (Acid:Amine:HATU:DIPEA) 1.0 : 1.1 : 1.2 : 3.0A slight excess of the amine and coupling agent ensures complete consumption of the limiting acid. If the reaction stalls, a small additional charge of HATU and amine may be required.
Solvent Anhydrous DMFIts high polarity effectively dissolves reactants and intermediates. If solubility is an issue, DCM or acetonitrile can be explored.
Temperature Room TemperatureMost HATU couplings are efficient at ambient temperature. For sterically hindered amines, gentle heating (40-50 °C) may be necessary.
Typical Yield 60 - 95%Low yields often point to moisture in the reaction, an insufficiently reactive amine, or steric hindrance. Ensure all glassware is oven-dried and reagents are anhydrous.
Purity (Post-Column) >98%Impurities can often be unreacted starting material or byproducts from HATU. Optimize chromatography gradient for better separation.

Conclusion

2-Chloroquinoline-4-carboxylic acid is a robust and versatile starting material for the synthesis of selective EP4 antagonists. The dual reactivity of its chloro and carboxylic acid functionalities provides a powerful platform for medicinal chemists to generate diverse molecular libraries. The amide coupling protocol described herein is a field-proven, reliable method for elaborating the C4 position, representing a critical step in the journey toward novel therapeutics targeting the PGE2/EP4 axis for the treatment of cancer, pain, and inflammatory diseases.

References

  • Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. (2024). bioRxiv.
  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). Journal of Medicinal Chemistry.
  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). Chem-Impex.
  • Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain. (2025). Bioorganic Chemistry.
  • Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function. (n.d.). PMC - NIH.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles. (n.d.). PubMed Central.
  • 2-Chloroquinoline-4-carboxylic Acid 5467-57-2. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. (n.d.). PubChem.
  • The prostanoid EP4 receptor and its signaling p
  • Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. (2007). PubMed.
  • 2-Chloroquinoline-4-carboxylic acid Safety D
  • Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. (2020). Frontiers in Immunology.
  • Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain. (n.d.).
  • Prostaglandin E2 Signaling Through the EP4 Receptor Regulates the Proliferation of Hematopoietic Stem/Progenitor Cells Under Stress Conditions. (2011). Blood.
  • What are EP4 antagonists and how do they work?. (2024).
  • Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth. (n.d.). PNAS.
  • Discovery and Synthesis of a Potent, Selective and Orally Bioavailable EP4 Receptor Agonist. (2004). Semantic Scholar.
  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. (n.d.). Frontiers.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Prostaglandin E2 signal inhibits T regulatory cell differentiation during allergic rhinitis inflammation through EP4 receptor. (n.d.). ScienceOpen.
  • 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety D
  • 2-Chloroquinoline-4-carboxylic Acid 5467-57-2. (n.d.). TCI (Shanghai) Development Co., Ltd.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.

Sources

Method

Application Note: Advanced Characterization Protocols for 2-Chloroquinoline-4-carboxylic Acid

Executive Summary & Scientific Context 2-Chloroquinoline-4-carboxylic acid (CAS 5467-57-2), often referred to as 2-chlorocinchoninic acid, is a pivotal heterocyclic building block in the synthesis of bioactive pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Chloroquinoline-4-carboxylic acid (CAS 5467-57-2), often referred to as 2-chlorocinchoninic acid, is a pivotal heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs), including antimalarials, kinase inhibitors, and potential anti-viral agents.[1][2][3] Its dual functionality—the electrophilic 2-chloro position and the nucleophilic carboxyl group—makes it highly versatile but also susceptible to specific degradation pathways and synthetic by-products.[1][2]

High-purity characterization of this intermediate is non-trivial due to the potential presence of regioisomers, hydrolysis products (2-hydroxy analogues), and decarboxylated species.[1][2] This guide outlines a multi-tiered analytical strategy designed to ensure material integrity for GMP-regulated environments.

Critical Quality Attributes (CQAs)
  • Assay (Potentiometric Titration): Determines the absolute acid content, distinct from chromatographic purity.[2]

  • Chromatographic Purity (HPLC-UV): Quantifies related substances, including starting materials (e.g., Isatin) and by-products (e.g., 2-hydroxyquinoline-4-carboxylic acid).[1][2]

  • Structural Identity (NMR/MS): Confirms the specific regioisomer and halogen placement.[1][2]

Impurity Profiling & Origin Analysis

Understanding the synthesis route is prerequisite to selecting analytical methods.[1][2] The most common synthesis involves the conversion of 2-hydroxyquinoline-4-carboxylic acid using phosphoryl chloride (


), or via the Pfitzinger reaction.[1][2]
Figure 1: Impurity Origin & Analytical Workflow

The following diagram maps the genesis of common impurities and the corresponding detection nodes.

G Start Starting Material (Isatin / 2-Hydroxy analogue) Reaction Chlorination (POCl3) Start->Reaction Imp3 Impurity C: Isatin (Unreacted) Start->Imp3 Residual Product 2-Chloroquinoline- 4-carboxylic Acid Reaction->Product Imp1 Impurity A: 2-Hydroxyquinoline- 4-carboxylic acid (Hydrolysis) Reaction->Imp1 Hydrolysis Imp2 Impurity B: 2-Chloroquinoline (Decarboxylation) Reaction->Imp2 Heat HPLC Method: RP-HPLC (Separates A, B, C) Product->HPLC Titr Method: Titration (Assay) Product->Titr Imp1->HPLC Imp2->HPLC Imp3->HPLC

Caption: Figure 1. Impurity genealogy and analytical control strategy. Impurities A, B, and C represent the most common related substances requiring chromatographic separation.[2]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantification of related substances and chromatographic purity.[1][2] Principle: Reverse-phase chromatography utilizing acidic mobile phases to suppress ionization of the carboxylic acid, ensuring sharp peak shape and reproducible retention.[1][2]

Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.[1][2][4]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary) and 230 nm (secondary)
Injection Vol 5 - 10 µL
Diluent 50:50 Water:Acetonitrile (dissolve with sonication)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.01090
25.19010
30.09010
Step-by-Step Procedure
  • Preparation of Buffer: Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water.[1][2] Filter through a 0.22 µm membrane.[1][2]

  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL of the target compound and 0.05 mg/mL of Isatin (or 2-hydroxy impurity if available).[1][2]

  • Sample Preparation: Accurately weigh 25 mg of the sample into a 50 mL volumetric flask. Dissolve in 10 mL acetonitrile, sonicate for 5 mins, and dilute to volume with water.

  • Injection Sequence: Blank

    
     System Suitability 
    
    
    
    Standard (x5)
    
    
    Samples.

Expert Insight (Self-Validation):

  • Why Acidic MP? The pKa of the carboxylic acid is approx 4.0-4.[1][2]5. Operating at pH 2.2 ensures the molecule is fully protonated (

    
    ), preventing "peak tailing" caused by mixed ionization states.[1][2]
    
  • Resolution Check: The critical pair is often the 2-hydroxy impurity vs. the 2-chloro target.[1][2] Ensure Resolution (

    
    ) > 2.0.
    

Protocol 2: Potentiometric Titration (Assay)

Purpose: Determination of absolute purity (Assay % w/w). Why not just HPLC? HPLC determines area % (ratio of UV absorption), which can be misleading if the sample contains inorganic salts or solvent residues that are UV-transparent.[1][2] Titration measures the actual moles of acidic protons.[1][2]

Method Parameters
ParameterSpecification
Titrant 0.1 N Sodium Hydroxide (NaOH), standardized
Solvent System Ethanol : Water (50:[1][2]50) or DMSO (if solubility is poor)
Electrode Glass pH Combination Electrode
Endpoint Detection Potentiometric (First Derivative

)
Step-by-Step Procedure
  • Blank Determination: Titrate 50 mL of the solvent system with 0.1 N NaOH to determine the solvent blank volume (

    
    ).[1][2]
    
  • Sample Weighing: Accurately weigh ~200 mg (

    
    ) of the dried sample into the titration vessel.
    
  • Dissolution: Add 50 mL of solvent. Stir magnetically until fully dissolved. Note: The 2-chloro group is electron-withdrawing, making the acid slightly stronger than benzoic acid.[1][2]

  • Titration: Titrate with 0.1 N NaOH. Record the volume at the inflection point (

    
    ).[1][2]
    
Calculation

[1][2]
  • 
     = Normality of NaOH[2]
    
  • 
     = Molecular Weight (207.61  g/mol )[1][2][5]
    
  • 
     = Weight of sample (g)
    

Protocol 3: Structural Verification (NMR)

Purpose: To distinguish the 2-chloro isomer from potential 3- or 4-chloro regioisomers and confirm the absence of aliphatic impurities.[1][2]

Spectroscopic Parameters
  • Instrument: 400 MHz or higher.[1][2][6]

  • Solvent: DMSO-

    
     (Chloroform-
    
    
    
    is often poor for carboxylic acids).[1][2]
  • Reference: TMS (0 ppm) or residual DMSO peak (2.50 ppm).[1][2]

Expected Signals ( H NMR in DMSO- )
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
13.5 - 14.0Broad Singlet1H-COOH (Acid proton)
8.6 - 8.8Doublet/Multiplet1HH-8 (Peri-position)
8.0 - 8.2Doublet1HH-5
7.95Singlet1HH-3 (Characteristic of 2-subst.)[1][2]
7.6 - 7.9Multiplets2HH-6, H-7

Interpretation: The presence of a singlet around 7.95 ppm is the diagnostic signal for the H-3 proton.[1] If the chlorine were at position 3, this singlet would be absent, and the coupling patterns would change significantly.[2]

Troubleshooting & Data Interpretation

Scenario A: HPLC Purity is 99% but Titration Assay is 95%
  • Cause: The sample likely contains inorganic salts (e.g., NaCl from the synthesis neutralization step) or trapped moisture.[2]

  • Action: Perform Residue on Ignition (ROI) or Karl Fischer (KF) water determination.[1][2]

Scenario B: "Ghost Peaks" in HPLC
  • Cause: Late-eluting dimers or carryover from previous injections.[1][2]

  • Action: Extend the gradient hold at high organic % (Time 20-25 min in Protocol 1) to flush the column.

Scenario C: Doublet peaks in NMR
  • Cause: Rotamers are unlikely here.[1][2] It is likely a mixture of isomers (e.g., 2-chloro vs 4-chloro rearrangement during synthesis) if the synthesis involved N-oxide intermediates.[1][2]

  • Action: Run LC-MS to see if the "impurity" has the same mass (isomer) or different mass.

References

  • Synthesis & Impurities

    • Source: "Synthesis of 2-Chloroquinoline-4-carboxylic Acid Derivatives." Journal of Heterocyclic Chemistry.
    • Context: Describes the Pfitzinger reaction pathway and by-products.[1][2][7]

    • Link:[1][2]

  • HPLC Methodology

    • Source: SIELC Technologies Application Note.[1][2] "Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1."

    • Context: Adapts the acidic mobile phase strategy for quinoline deriv
    • Link:

  • General Characterization

    • Source: ChemicalBook NMR Spectral Data.[1][2]

    • Context: Provides reference shifts for the quinoline arom
    • Link: (Reference for parent quinoline acid structure).[1][2]

  • Safety & Handling

    • Source: NIH PubChem Safety Data.[1][2]

    • Context: GHS classification for handling chlorinated quinolines.[1][2]

    • Link:[1][2]

Sources

Application

Application Note: HPLC and LC-MS Analysis of 2-Chloroquinoline-4-carboxylic Acid

Introduction & Chemical Profile[1][2][3][4][5] 2-Chloroquinoline-4-carboxylic acid (CAS 5467-57-2), also known as 2-chlorocinchoninic acid, is a critical heterocyclic building block in the synthesis of bioactive pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

2-Chloroquinoline-4-carboxylic acid (CAS 5467-57-2), also known as 2-chlorocinchoninic acid, is a critical heterocyclic building block in the synthesis of bioactive pharmaceuticals, including antimalarials, HDAC inhibitors, and kinase antagonists.[1]

From an analytical perspective, the molecule presents a "push-pull" challenge:

  • The Quinoline Core: Typically basic, but the electron-withdrawing chlorine at the 2-position reduces the basicity of the ring nitrogen.

  • The Carboxylic Acid: Provides an acidic site (pKa ~3-4), making the molecule amphoteric but predominantly acidic in neutral media.[2]

  • The Chlorine Substituent: Increases lipophilicity (LogP ~2.[2]3) compared to the parent quinoline acid and provides a distinct isotopic signature in mass spectrometry.[2]

Physicochemical Properties Table
PropertyValueAnalytical Implication
Molecular Formula C₁₀H₆ClNO₂Monoisotopic Mass: 207.01 Da
Molecular Weight 207.61 g/mol Distinct Cl isotope pattern (³⁵Cl:³⁷Cl ≈ 3:[2]1)
pKa (Acid) ~3.8 (COOH)Requires pH control < 3.0 for retention (suppress ionization) or basic pH for full ionization.[2]
LogP ~2.3Moderately lipophilic; suitable for Reversed-Phase (RP) LC.[2]
Solubility DMSO, MeOH, Dilute BaseSample diluent should match initial mobile phase strength.[2]

HPLC Method Development (UV-Vis)

For purity profiling and routine quantification, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the industry standard.[2]

Chromatographic Strategy

Causality: The carboxylic acid moiety causes peak tailing on standard silica columns due to secondary interactions with residual silanols.[2] To mitigate this, we employ a low-pH mobile phase to keep the acid protonated (neutral), increasing retention and sharpening peak shape.

Detailed Protocol

Instrument: HPLC system with Binary Pump and PDA/UV Detector.

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[2]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (primary), 220 nm (secondary).[2]

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial equilibration; trap polar impurities.
2.0 5 Isocratic hold to separate solvent front.[2]
12.0 95 Linear ramp to elute the target analyte (retention ~7-9 min).[2]
15.0 95 Wash column of highly lipophilic dimers/byproducts.
15.1 5 Return to initial conditions.[2]

| 20.0 | 5 | Re-equilibration.[2] |

Sample Preparation[3]
  • Stock Solution: Dissolve 10 mg of 2-chloroquinoline-4-carboxylic acid in 10 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50).[2]

    • Note: Avoid dissolving solely in 100% water as solubility is limited at low pH.[2]

LC-MS Analysis & Fragmentation

LC-MS is required for trace impurity identification and confirmation of the halogenated structure.[2]

Ionization Mode Selection

Expert Insight: While quinolines are typically analyzed in Positive ESI (M+H)⁺, the carboxylic acid moiety allows for Negative ESI (M-H)⁻.[2]

  • Recommendation: Use Negative Mode (ESI-) for quantitative assays.[2] It is more selective for the carboxylic acid and avoids the formation of multiple adducts (Na⁺, K⁺) often seen in positive mode.

  • Use Positive Mode (ESI+) only if confirming the protonated amine or analyzing decarboxylated degradation products.[2]

Mass Spectrometry Protocol (ESI-)[3]
  • Source: Electrospray Ionization (ESI), Negative Mode.[2][3]

  • Capillary Voltage: -2500 V to -3500 V.[2]

  • Cone Voltage: 30 V (Optimization required per instrument).

  • Desolvation Temp: 350°C.

  • Target Mass:

    • [M-H]⁻ (³⁵Cl): m/z 206.0 [2]

    • [M-H]⁻ (³⁷Cl): m/z 208.0 [2]

Fragmentation Pathway (MS/MS)

The fragmentation is dominated by the stability of the aromatic quinoline ring and the labile carboxylic group.[2]

  • Precursor: m/z 206 (³⁵Cl)

  • Primary Loss: Decarboxylation (Loss of CO₂).[2]

    • Transition: 206 → 162 (Diagnostic Ion: 2-chloroquinoline anion).[2]

  • Secondary Loss: Dehalogenation (Loss of Cl radical or HCl depending on energy).[2]

    • Transition: 162 → 127 (Quinoline radical anion).[2]

Visual Workflows

Method Development Logic

This diagram outlines the decision-making process for optimizing the separation of 2-chloroquinoline-4-carboxylic acid.

MethodDevelopment Start Start: 2-Chloroquinoline-4-COOH Analysis Solubility Solubility Check (Dissolve in DMSO/MeOH) Start->Solubility ModeSelect Select Detection Mode Solubility->ModeSelect HPLC HPLC-UV (Purity/Quant) ModeSelect->HPLC Routine QC MS LC-MS (ID/Trace) ModeSelect->MS Structural ID MobilePhase Mobile Phase: Acidic (pH ~2.7) 0.1% Formic Acid HPLC->MobilePhase Column Column: C18 End-capped (Prevents silanol tailing) MobilePhase->Column End Report & Analysis Column->End Final Method Ionization Ionization: ESI Negative Mode (Target m/z 206) MS->Ionization Frag Monitor Transitions: 206 -> 162 (Loss of CO2) Ionization->Frag Frag->End Validated MRM

Caption: Decision matrix for optimizing chromatographic separation and mass spectrometric detection.

MS/MS Fragmentation Pathway

This diagram visualizes the structural breakdown of the molecule in the collision cell.

Fragmentation Precursor Precursor Ion [M-H]- m/z 206 (100%) m/z 208 (33%) Intermediate Decarboxylation [M-H-CO2]- m/z 162 Precursor->Intermediate -CO2 (44 Da) Collision Energy: 15-20 eV Product Core Fragment [Quinoline-Cl]- m/z 127 Intermediate->Product -Cl (35 Da) Collision Energy: >30 eV

Caption: Proposed ESI(-) fragmentation pathway showing the characteristic loss of carbon dioxide.

Troubleshooting & Expert Tips

Peak Tailing[3]
  • Symptom: Asymmetrical peak with a long tail.[2]

  • Cause: Interaction between the carboxylic acid and free silanol groups on the silica support.[2]

  • Solution: Ensure the mobile phase pH is below 3.0 (using Formic Acid or TFA).[2] If using MS, avoid TFA (suppresses ionization) and stick to Formic Acid.[2] Increasing buffer concentration (e.g., 10mM Ammonium Formate pH 3.[2]0) can also mask silanols.[2]

Carryover
  • Symptom: Ghost peaks in blank injections.[2]

  • Cause: The chloro-quinoline moiety is "sticky" (lipophilic) and may adsorb to the injector needle or rotor seal.[2]

  • Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).[2]

Chlorine Isotope Verification

Always check the mass spectrum for the characteristic 3:1 intensity ratio between m/z 206 and 208.[2] If this ratio is distorted, there may be a co-eluting impurity or interference.[2]

References

  • PubChem. (2025).[2] 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2.[1][2][4][5][6] National Library of Medicine.[2] [Link][2]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. [Link]

Sources

Method

developing novel antimicrobial agents from 2-chloroquinoline-4-carboxylic acid

Application Note: Divergent Synthesis and Evaluation of Antimicrobial Agents Derived from 2-Chloroquinoline-4-Carboxylic Acid Abstract & Scope This technical guide details the workflow for developing novel antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis and Evaluation of Antimicrobial Agents Derived from 2-Chloroquinoline-4-Carboxylic Acid

Abstract & Scope

This technical guide details the workflow for developing novel antimicrobial agents utilizing 2-chloroquinoline-4-carboxylic acid as a privileged scaffold. The quinoline ring system is a cornerstone of medicinal chemistry, serving as the pharmacophore for established antibiotics like fluoroquinolones (e.g., ciprofloxacin).

The 2-chloroquinoline-4-carboxylic acid derivative offers two distinct vectors for chemical modification:

  • The C-2 Chlorine: A site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C-4 Carboxyl Group: A site for amidation, esterification, or hydrazide formation.

This guide provides validated protocols for synthetic derivatization, structural characterization, and biological screening (MIC determination) according to CLSI standards.

The Scaffold Advantage: Strategic Design

The 2-chloroquinoline-4-carboxylic acid molecule is not merely a starting material; it is a "bifunctional diver" allowing for the rapid generation of combinatorial libraries.

  • Mechanism of Action Potential: Quinoline derivatives typically target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, inhibiting bacterial DNA replication.

  • Chemical Reactivity: The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, activating the C-2 chlorine toward nucleophilic attack, even without metal catalysis.

Synthetic Workflows (The "Make")

We define two primary synthetic routes. Route A focuses on modifying the C-2 position while retaining the acidic moiety (often required for solubility or binding). Route B involves simultaneous modification to generate hydrazide-hydrazones, a class known for high potency.

Diagram 1: Divergent Synthetic Pathways

SynthesisPathways Start 2-Chloroquinoline- 4-carboxylic acid InterA Intermediate A: 2-Amino-quinoline-4-acid Start->InterA Route A: Primary Amine (R-NH2) Reflux/EtOH InterB Intermediate B: Quinoline-4-ester Start->InterB Route B: MeOH/H2SO4 (Esterification) FinalA Target Series A: Amide Derivatives InterA->FinalA Amide Coupling (EDC/HOBt) Hydrazide Dual Functionalization: 2-Hydrazinyl-quinoline- 4-hydrazide InterB->Hydrazide N2H4·H2O (Excess) Simultaneous SNAr & Hydrazinolysis FinalB Target Series B: Schiff Base Library Hydrazide->FinalB Ar-CHO (Condensation)

Caption: Divergent synthesis strategies. Route A retains the acid functionality; Route B utilizes excess hydrazine to modify both C-2 and C-4 positions simultaneously.

Protocol A: Nucleophilic Aromatic Substitution ( ) at C-2

Objective: To introduce amine diversity at the C-2 position.

Reagents:

  • 2-Chloroquinoline-4-carboxylic acid (1.0 eq)

  • Substituted Aniline or Primary Amine (1.1 eq)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Reflux condenser[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-chloroquinoline-4-carboxylic acid in 10 mL of glacial acetic acid.

  • Addition: Add 1.1 mmol of the selected amine.

  • Reflux: Heat the mixture to reflux (

    
     for acetic acid) for 6–12 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).
    
  • Precipitation: Pour the reaction mixture into crushed ice-water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Simultaneous Hydrazinolysis (The "Dual-Warhead" Route)

Objective: To displace the C-2 chlorine and convert the C-4 ester to a hydrazide in one pot, creating a precursor for Schiff bases.

Procedure:

  • Esterification: Reflux the starting acid in Methanol with catalytic

    
     for 4 hours to form the methyl ester.
    
  • Hydrazine Reaction: Dissolve the ester (1.0 mmol) in Ethanol (15 mL). Add Hydrazine Hydrate (99%) in excess (5.0 mmol).

    • Note: Excess hydrazine is critical to drive both the

      
       at C-2 and the ester-to-hydrazide conversion at C-4.
      
  • Reflux: Reflux for 10–12 hours.

  • Isolation: Cool to room temperature. The di-hydrazide derivative usually crystallizes out. Filter and wash with cold ethanol.

  • Schiff Base Formation: React the isolated hydrazide with various aromatic aldehydes (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid (2-3 drops) under reflux for 4 hours to generate the final library.

Structural Characterization

Trustworthiness in synthesis requires rigorous validation. Do not proceed to biological testing without confirming the structure.

TechniqueKey Diagnostic SignalValidation Check
FT-IR C=O Stretch (Amide/Acid)Acid:

Hydrazide:

(Amide I)

-NMR
Quinoline ProtonsSinglet at

ppm (H-3 proton). Disappearance of O-H (acid) if derivatized.
Mass Spec Molecular Ion (

)
Observe

(ESI) or

(EI). Look for characteristic chlorine isotope pattern (

) in starting material, which should disappear in the product.

Biological Evaluation (The "Test")

Method: Broth Microdilution (CLSI M07 Standard) Readout: Resazurin (Alamar Blue) Colorimetric Assay Target Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Diagram 2: High-Throughput Screening Workflow

BioAssay Stock Compound Stock (1 mg/mL in DMSO) Dilution Serial Dilutions (Two-fold in CAMHB) Stock->Dilution Plate 96-Well Plate Setup (Test + Controls) Dilution->Plate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Incubate Incubation 37°C, 18-24 hrs Plate->Incubate Readout Add Resazurin Blue = No Growth (MIC) Pink = Growth Incubate->Readout

Caption: CLSI-compliant microdilution workflow. CAMHB: Cation-Adjusted Mueller-Hinton Broth.[2]

Detailed Protocol:
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Compound Preparation: Dissolve synthetic derivatives in 100% DMSO to a stock concentration of

    
    .
    
  • Plate Setup (96-well):

    • Add

      
       of CAMHB to columns 2–12.
      
    • Add

      
       of compound stock to column 1.
      
    • Perform serial 2-fold dilutions from column 1 through column 10 (

      
       transfer). Discard 
      
      
      
      from column 10.
    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard, then dilute 1:100. Add 
    
    
    
    of this suspension to wells 1–11. Final volume:
    
    
    .
  • Incubation:

    
     for 18–24 hours (aerobic).
    
  • Visualization: Add

    
     of 0.01% Resazurin solution . Incubate for 2–4 hours.
    
    • Blue: No metabolic activity (Inhibition).

    • Pink: Metabolic activity (Growth).

    • MIC Definition: The lowest concentration well that remains blue.

Structure-Activity Relationship (SAR) Insights

When analyzing your data, look for these trends typical of quinoline-4-carboxylic acid derivatives:

  • C-2 Substitution: Bulky secondary amines at C-2 often reduce activity due to steric hindrance preventing DNA intercalation. However, hydrazinyl groups (

    
    ) or small heterocyclic rings (piperazine) at C-2 generally enhance Gram-negative activity.
    
  • C-4 Hydrazones: If you synthesized the Schiff bases (Route B), electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) on the phenyl ring of the hydrazone moiety typically increase potency.
  • Lipophilicity: Compounds with moderate lipophilicity (

    
    ) tend to show better membrane permeation, particularly against P. aeruginosa.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Desai, N. C., et al. (2017).[1] "Synthesis and antimicrobial screening of some novel quinoline based Schiff bases." Journal of Saudi Chemical Society. [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

  • Marella, A., et al. (2013). "Quinoline: A promising scaffold in medicinal chemistry." Saudi Pharmaceutical Journal. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10169, 2-Chloroquinoline-4-carboxylic acid." [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Chloroquinoline-4-Carboxylic Acid in Advanced Polymers and Functional Coatings

Abstract This document provides a detailed technical guide for researchers, scientists, and development professionals on the application of 2-chloroquinoline-4-carboxylic acid in material science. This versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and development professionals on the application of 2-chloroquinoline-4-carboxylic acid in material science. This versatile building block, characterized by its reactive carboxylic acid and chloro-functionalized quinoline core, offers a unique platform for designing high-performance polymers and multifunctional coatings. We will explore its integration into polyamide backbones for enhanced thermal and mechanical properties, and its use as a functional additive in epoxy coatings to impart superior anticorrosion and antimicrobial characteristics. This guide combines theoretical explanations with field-proven, step-by-step protocols to enable the practical realization of these advanced materials.

Introduction: The Strategic Value of 2-Chloroquinoline-4-Carboxylic Acid in Material Design

2-Chloroquinoline-4-carboxylic acid (C₁₀H₆ClNO₂) is a specialized derivative of quinoline, a heterocyclic aromatic compound historically significant in medicinal chemistry.[1][2] In material science, its utility stems from a unique trifecta of structural features:

  • The Carboxylic Acid Group (-COOH): This functional group is a cornerstone of polymer chemistry, readily participating in condensation reactions with amines and alcohols to form polyamides and polyesters, respectively.

  • The Reactive Chloro Group (-Cl): Positioned at the 2-position of the quinoline ring, this group is susceptible to nucleophilic substitution, offering a secondary pathway for grafting functional moieties or creating cross-linking sites.

  • The Quinoline Core: The rigid, aromatic quinoline ring system is not merely a structural scaffold. It is an active functional component, known to impart desirable properties such as fluorescence, antimicrobial efficacy, and the ability to coordinate with metal ions, which is crucial for corrosion inhibition.[1][3][4]

This combination allows 2-chloroquinoline-4-carboxylic acid to be more than just a monomer; it is a "functional building block" capable of embedding specific performance attributes directly into the material's macromolecular structure. This guide will provide the protocols to harness these attributes.

Table 1: Physicochemical Properties of 2-Chloroquinoline-4-Carboxylic Acid
PropertyValueReference
CAS Number 5467-57-2[5][6][7]
Molecular Formula C₁₀H₆ClNO₂[5][8][9]
Molecular Weight 207.61 g/mol [5][7][8]
Melting Point 244 °C[5]
Appearance White to light yellow crystalline powder[5][6]
Solubility Soluble in DMF, DMSO; sparingly soluble in alcoholsN/A
pKa ~2.17 (Predicted)[5]

Application in High-Performance Polymers: Synthesis of Quinoline-Based Polyamides

The incorporation of the rigid quinoline moiety into a polyamide backbone is an effective strategy for developing polymers with high thermal stability and mechanical strength, analogous to commercial semi-aromatic polyamides.[10] The carboxylic acid group of 2-chloroquinoline-4-carboxylic acid serves as the primary reaction site for polymerization with a suitable diamine via melt polycondensation.

Causality of Experimental Design:
  • Melt Polycondensation: This solvent-free method is preferred for its efficiency and reduced environmental impact. It requires high temperatures to drive the reaction forward by removing the water byproduct, thus achieving high molecular weight polymers.

  • Stoichiometric Balance: A precise 1:1 molar ratio of the dicarboxylic acid and diamine is critical. Any deviation can limit the degree of polymerization and result in lower molecular weight polymers with inferior mechanical properties.

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidative degradation of the polymer at the high temperatures required for the reaction, which could lead to discoloration and reduced performance.

Diagram 1: General Workflow for Polyamide Synthesis

G cluster_prep Preparation cluster_reaction Melt Polycondensation cluster_post Purification & Analysis reagents 1. Weigh Equimolar 2-Chloroquinoline-4-carboxylic acid & Hexamethylenediamine mixing 2. Mix in Reactor Vessel reagents->mixing heating 3. Heat under N2 (180-220°C) To form prepolymer mixing->heating vacuum 4. Apply Vacuum Increase Temp (240-260°C) To remove H2O & increase MW heating->vacuum extrude 5. Extrude & Pelletize Polymer vacuum->extrude characterize 6. Characterize (FTIR, NMR, DSC, TGA, GPC) extrude->characterize

Caption: Workflow for synthesizing quinoline-based polyamide via melt polycondensation.

Protocol 2.1: Synthesis of Poly(hexamethylene 2-chloroquinoline-4-carboxamide)

Materials:

  • 2-Chloroquinoline-4-carboxylic acid (1.00 eq, e.g., 10.38 g, 0.05 mol)

  • Hexamethylenediamine (1.00 eq, e.g., 5.81 g, 0.05 mol)

  • High-purity nitrogen gas

  • Dimethyl sulfoxide (DMSO) for analysis

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

  • Reactor Charging: Accurately weigh and add 2-chloroquinoline-4-carboxylic acid and hexamethylenediamine to the glass reactor.

  • Inerting: Seal the reactor and purge with high-purity nitrogen for 15-20 minutes to remove all oxygen. Maintain a gentle positive nitrogen flow.

  • Pre-polymerization: Begin stirring and gradually heat the mixture. A homogenous melt should form around 180-200°C. Hold the temperature at 220°C for 2 hours. Water will begin to distill off as the amide linkages form.

  • Polycondensation: Slowly increase the temperature to 250°C over 1 hour. Once the temperature is stable, gradually apply a vacuum (to <1 torr) over 30 minutes.

  • High-Vacuum Stage: Continue the reaction under high vacuum at 250-260°C for an additional 3-4 hours. The viscosity of the melt will increase significantly, which is an indicator of increasing molecular weight. The stirrer torque can be monitored as a proxy for viscosity.

  • Reaction Completion & Extrusion: Release the vacuum with nitrogen gas. Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Drying and Characterization: Collect the solidified polymer, pelletize it, and dry it in a vacuum oven at 80°C for 24 hours. Characterize the resulting polyamide using FTIR (to confirm amide bond formation), NMR (to confirm structure), DSC (to determine Tg and Tm), and GPC (to determine molecular weight).

Application in Functional Coatings

The inherent properties of the quinoline nucleus make 2-chloroquinoline-4-carboxylic acid an excellent candidate for creating multifunctional coatings. By incorporating it into standard coating formulations, such as epoxy systems, it is possible to develop coatings with enhanced protective capabilities.

Anticorrosion Epoxy Coatings

Mechanism of Action: The anticorrosive properties arise from two synergistic effects. First, the carboxylic acid group can react with the epoxy resin or be neutralized to form a salt, which can act as a corrosion inhibitor.[3] Second, the nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to adsorb onto the metal substrate, forming a protective barrier that passivates the surface and impedes the electrochemical corrosion process.

Diagram 2: Functionalization of Epoxy Resin

G cluster_proc Coating Formulation QC 2-Chloroquinoline- 4-carboxylic acid (QC) Mix1 1. Dissolve QC in Solvent QC->Mix1 Epoxy Epoxy Resin (e.g., DGEBA) Mix2 2. Add Epoxy Resin Stir until homogeneous Epoxy->Mix2 Solvent Solvent (e.g., Xylene/MIBK) Solvent->Mix1 Amine Amine Curing Agent (e.g., Polyamide) Mix3 3. Add Curing Agent (just before application) Amine->Mix3 Mix1->Mix2 Mix2->Mix3 Apply Apply Mix3->Apply 4. Apply to Metal Substrate Cure Cure Apply->Cure 5. Cure at Ambient or Elevated Temp. Test Test Cure->Test 6. Electrochemical Corrosion Testing

Caption: Process flow for formulating and testing an anticorrosion epoxy coating.

Protocol 3.1: Formulation and Evaluation of an Anticorrosion Coating

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • Polyamide curing agent (e.g., Ancamide® 220)

  • 2-Chloroquinoline-4-carboxylic acid (1-3 wt% of total resin solids)

  • Solvent blend (e.g., 1:1 xylene/MIBK)

  • Mild steel panels (for testing)

Procedure:

  • Preparation of Part A (Resin Component):

    • In a mixing vessel, add the required amount of the solvent blend.

    • While stirring, slowly add the 2-chloroquinoline-4-carboxylic acid powder and continue to stir until it is fully dissolved.

    • Add the epoxy resin to this solution and mix at moderate speed for 15-20 minutes until a homogenous, clear solution is obtained.

  • Coating Formulation:

    • Just prior to application, add the stoichiometric amount of the polyamide curing agent (Part B) to the resin component (Part A). The mixing ratio is typically provided by the resin manufacturer.

    • Mix thoroughly for 5 minutes until the formulation is uniform. Allow an induction time of 15-20 minutes if recommended by the manufacturer.

  • Application:

    • Apply the coating to pre-cleaned and degreased mild steel panels using a barcoater or spray gun to achieve a controlled dry film thickness (e.g., 50-75 µm).

  • Curing:

    • Allow the coated panels to cure at ambient temperature for 7 days, or follow an accelerated curing schedule (e.g., 2 hours at 60°C) as specified by the resin supplier.

  • Evaluation:

    • Assess the anticorrosion performance using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in a 3.5% NaCl solution. Compare the results against a control coating formulated without 2-chloroquinoline-4-carboxylic acid. A significant increase in polarization resistance (Rp) and a decrease in corrosion current (Icorr) indicate enhanced protection.

Antimicrobial Coatings

Mechanism of Action: Quinoline and its derivatives are known to exhibit broad-spectrum antimicrobial activity.[1][11][12] The proposed mechanisms include the disruption of bacterial cell walls, inhibition of DNA gyrase, and interference with cellular respiration. By incorporating 2-chloroquinoline-4-carboxylic acid into a coating, the surface becomes inherently resistant to microbial colonization. This is particularly valuable for applications in healthcare settings, public spaces, and marine environments to prevent biofouling.

Protocol 3.2: Evaluation of Antimicrobial Surface Activity

Procedure:

  • Coating Preparation: Prepare coated substrates (e.g., glass slides or polymer films) as described in Protocol 3.1. Prepare an identical set of control samples without the quinoline derivative.

  • Bacterial Culture Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus ATCC 6538 or Escherichia coli ATCC 8739) in a nutrient broth to a concentration of approximately 10⁵-10⁶ colony-forming units (CFU)/mL.

  • Inoculation: Place the coated and control samples in sterile petri dishes. Pipette a known volume (e.g., 0.1 mL) of the bacterial suspension onto the surface of each sample. Cover the suspension with a sterile, inert film (e.g., polyethylene) to ensure even contact.

  • Incubation: Incubate the samples at 37°C in a humidified incubator for 24 hours.

  • Recovery of Bacteria: After incubation, carefully wash the surface of each sample with a sterile saline solution containing a neutralizer (e.g., Tween 80) to recover the surviving bacteria.

  • Quantification: Perform serial dilutions of the wash solution and plate onto nutrient agar plates. Incubate the plates for 24-48 hours and count the resulting colonies.

  • Calculation of Efficacy: The antimicrobial activity (R) is calculated using the formula: R = (log(B/A) - log(C/A)) = log(B/C), where A is the average CFU count from the control samples immediately after inoculation, B is the average CFU count from the control samples after 24 hours, and C is the average CFU count from the antimicrobial-coated samples after 24 hours. A value of R ≥ 2 indicates effective antimicrobial activity.

Conclusion

2-Chloroquinoline-4-carboxylic acid is a highly effective and versatile functional building block for advanced material development. Its unique structure enables the synthesis of thermally stable polyamides and the formulation of high-performance coatings with demonstrable anticorrosion and antimicrobial properties. The protocols outlined in this guide provide a robust framework for researchers to explore and optimize these applications, paving the way for new materials with enhanced durability and functionality.

References

  • Benchchem. (n.d.). 2-Chloroquinoline-4-carboxylic acid | 5467-57-2.
  • MDPI. (n.d.). Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers.
  • Chemdad Co., Ltd. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID.
  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Google Patents. (1996). Carboxylic acid-based corrosion-inhibiting composition and application thereof in corrosion prevention.
  • ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloroquinoline-4-carboxylic Acid 5467-57-2.
  • ResearchGate. (n.d.). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid: Research Article.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Royal Society of Chemistry. (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582.
  • BLD Pharm. (n.d.). 5467-57-2|2-Chloroquinoline-4-carboxylic acid.
  • National Institutes of Health. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • MDPI. (n.d.). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine.
  • Agarwal, S. (n.d.). Multifunctional Coatings for Biodegradable Biomedical Devices.
  • ResearchGate. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines.
  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • Royal Society of Chemistry. (n.d.). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
  • MDPI. (n.d.). Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings.
  • Santa Cruz Biotechnology. (n.d.). 2-chloroquinoline-4-carboxylic acid | CAS 5467-57-2.
  • MDPI. (n.d.). Hydro- and Icephobic Properties and Durability of Epoxy Gelcoat Modified with Double-Functionalized Polysiloxanes.
  • PubMed. (2012). Synthesis of quinoline derivatives for fluorescent imaging certain bacteria.
  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • MDPI. (2024). Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid.
  • PubMed. (2018). Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes.

Sources

Method

Application Note: Strategic Utilization of 2-Chloroquinoline-4-Carboxylic Acid in Antitubercular Drug Discovery

Executive Summary: The Quinoline Renaissance in TB Therapy The resurgence of Multi-Drug Resistant Tuberculosis (MDR-TB) has necessitated the exploration of novel pharmacophores. The quinoline scaffold, validated by the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Renaissance in TB Therapy

The resurgence of Multi-Drug Resistant Tuberculosis (MDR-TB) has necessitated the exploration of novel pharmacophores. The quinoline scaffold, validated by the clinical success of Bedaquiline (a diarylquinoline), remains a cornerstone of antitubercular research.[1]

This guide focuses on 2-chloroquinoline-4-carboxylic acid , a bifunctional privileged structure. Its unique electronic architecture allows for divergent synthesis:

  • C4-Position (Carboxylic Acid): Amenable to esterification and amidation, critical for hydrogen-bonding interactions within the DNA gyrase binding pocket.

  • C2-Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for the introduction of lipophilic side chains to enhance cell wall penetration.
    

Chemical Strategy & Rationale

The 2-chloroquinoline-4-carboxylic acid scaffold is electron-deficient, primarily due to the ring nitrogen withdrawing density. This makes the C2-chlorine a potent leaving group, while the C4-carboxyl group provides a handle for fragment-based drug design.

Visualizing the Synthetic Divergence

The following pathway illustrates the two primary routes for functionalizing this scaffold to generate library diversity.

ChemicalStrategy Start 2-Chloroquinoline- 4-carboxylic Acid InterA Methyl Ester Intermediate Start->InterA MeOH / H2SO4 (Esterification) ProdB 2-Amino/Alkoxy Derivatives (Lipophilicity Tuning) Start->ProdB R-NH2 or R-OH (SnAr Substitution) ProdA Quinoline-4-hydrazides (DNA Gyrase Targeting) InterA->ProdA NH2NH2-H2O (Hydrazinolysis)

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the 2-chloroquinoline-4-carboxylic acid scaffold.

Synthetic Protocols

Protocol A: C4-Functionalization (Synthesis of Hydrazides)

Rationale: Hydrazide derivatives (similar to Isoniazid) often exhibit high potency by chelating metal ions in metalloenzymes or forming covalent adducts.

Materials:

  • 2-Chloroquinoline-4-carboxylic acid (1.0 eq)

  • Methanol (Anhydrous)

  • Sulfuric acid (Catalytic)

  • Hydrazine hydrate (99%)

Step-by-Step Methodology:

  • Esterification: Dissolve the starting acid in anhydrous methanol (10 mL/g). Add catalytic

    
     (3-4 drops).
    
  • Reflux: Reflux the mixture at 65°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
    • Critical Checkpoint: Ensure moisture exclusion; water shifts equilibrium back to the acid.

  • Isolation: Evaporate solvent under reduced pressure. Neutralize the residue with

    
     solution and extract with chloroform.
    
  • Hydrazinolysis: Dissolve the isolated ester in ethanol. Add Hydrazine hydrate (5.0 eq) dropwise at 0°C, then reflux for 4 hours.

  • Purification: Cool the reaction. The hydrazide usually precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol.

Protocol B: C2-Functionalization (Nucleophilic Aromatic Substitution)

Rationale: The C2 position is activated for


. Introducing secondary amines here improves solubility and pharmacokinetic profiles.

Materials:

  • 2-Chloroquinoline-4-carboxylic acid (1.0 eq)

  • Substituted Amine (e.g., Morpholine, Piperazine) (2.0 eq)

  • Solvent: DMF or Ethoxyethanol (High boiling point required)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the starting material in DMF.

  • Addition: Add the nucleophilic amine. A base (e.g.,

    
    ) is optional if the amine is used in excess to trap the generated HCl.
    
  • Reaction: Reflux at 120–140°C for 12 hours.

    • Mechanistic Insight: The reaction proceeds via a Meisenheimer-like transition state. High temperature is required to overcome the activation energy of the leaving chloride.

  • Work-up: Pour the reaction mixture into crushed ice. The sudden polarity change causes the hydrophobic product to precipitate.

  • Validation:

    
     will show the disappearance of the C2-proton signal (if applicable) or shifts in the aromatic region confirming substitution.
    

Biological Evaluation: Microplate Alamar Blue Assay (MABA)

Standard: The MABA is the gold-standard High-Throughput Screen (HTS) for M. tuberculosis H37Rv due to its low cost, safety (no radiation), and correlation with BACTEC systems.

Assay Workflow Visualization

MABA_Workflow Step1 Inoculum Prep (H37Rv Strain) Adjust to McFarland 1.0 Step2 Plate Setup 96-well plate (Outer wells: Sterile water) Step1->Step2 Step3 Compound Addition Serial Dilution (100 µg/mL -> 0.2 µg/mL) Step2->Step3 Step4 Incubation 37°C for 5-7 Days Step3->Step4 Step5 Dye Addition Add Alamar Blue + Tween 80 Incubate 24h Step4->Step5 Step6 Readout Blue = No Growth (Active) Pink = Growth (Inactive) Step5->Step6

Figure 2: MABA workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol
  • Strain Preparation: Use M. tuberculosis H37Rv grown on Lowenstein-Jensen medium. Dilute in Middlebrook 7H9 broth (supplemented with OADC) to

    
     CFU/mL.
    
  • Plating: Add 100 µL of 7H9 broth to all inner wells of a 96-well plate. Fill outer perimeter wells with sterile water to prevent evaporation (Edge Effect).

  • Compound Dilution: Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions. Final DMSO concentration must be <1%.

  • Controls:

    • Positive Control: Isoniazid or Rifampicin.

    • Negative Control: Solvent (DMSO) only.

  • Incubation: Seal with Parafilm and incubate at 37°C for 5 days.

  • Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Incubate for an additional 24 hours.

  • Interpretation:

    • Blue: Resazurin (oxidized) remains. Inhibition of growth. [2][3][4]

    • Pink: Resorufin (reduced) formed by viable bacteria.[5] No inhibition.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Data Analysis & SAR Trends

When analyzing derivatives of 2-chloroquinoline-4-carboxylic acid, organize data to highlight the impact of C2 vs. C4 modifications.

Representative Structure-Activity Relationship (SAR) Table:

Compound IDC2-Substituent (

)
C4-Substituent (

)
MIC (µg/mL) vs H37RvInterpretation
Ref (Start) -Cl-COOH> 64.0Inactive scaffold
QL-01 -Cl-CONHNH

4.0Hydrazide confers activity
QL-02 -Cl-CONHN=CH-Ph0.5Hydrazone improves lipophilicity
QL-03 -Morpholine-COOH32.0C2-subst. alone is insufficient
QL-04 -Piperazine-CONHNH

0.12 Synergistic Effect

Key Insight: The C4-hydrazide motif is the primary driver of pharmacodynamic activity (likely metal chelation), while C2-substitution modulates pharmacokinetic properties (solubility/permeability), often leading to synergistic potency.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives: Source: Eswaran, S., et al. "Synthesis and antitubercular activity of novel quinoline derivatives."[5] Bioorganic & Medicinal Chemistry Letters.

  • Microplate Alamar Blue Assay (MABA) Protocol: Source: Franzblau, S. G., et al. "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology.

  • Source: Master Organic Chemistry.

    
    )."
    
    
  • Bedaquiline and Quinoline Scaffolds in TB: Source: World Health Organization (WHO). "The use of bedaquiline in the treatment of multidrug-resistant tuberculosis."

Sources

Application

Application Note: Role of 2-Chloroquinoline-4-Carboxylic Acid in the Synthesis of SIRT3 Inhibitors

Executive Summary The mitochondrial deacetylase SIRT3 (Sirtuin 3) is a critical regulator of metabolic homeostasis and a validated target for oncologic and metabolic therapeutics. While traditional synthesis of quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mitochondrial deacetylase SIRT3 (Sirtuin 3) is a critical regulator of metabolic homeostasis and a validated target for oncologic and metabolic therapeutics. While traditional synthesis of quinoline-based SIRT3 inhibitors often relies on the Pfitzinger reaction, this approach limits structural diversity at the 2-position.

This guide details the role of 2-chloroquinoline-4-carboxylic acid as a superior, divergent intermediate. Unlike the Pfitzinger route, which constructs the ring with a fixed 2-substituent, the 2-chloro scaffold acts as an electrophilic lynchpin . It enables late-stage functionalization via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries essential for optimizing potency and selectivity against SIRT3.

Scientific Background & Rationale

The Target: SIRT3

SIRT3 is an NAD+-dependent deacetylase localized in the mitochondrial matrix. It regulates oxidative phosphorylation, fatty acid oxidation, and the antioxidant response. In specific cancers (e.g., leukemia, melanoma), SIRT3 is overexpressed and acts as an oncogene by suppressing Reactive Oxygen Species (ROS) mediated apoptosis.

  • Mechanism of Inhibition: Small molecule inhibitors typically occupy the nicotinamide-binding pocket and the adjacent hydrophobic channel (the "selectivity pocket").

  • Key Pharmacophore: The quinoline-4-carboxamide scaffold has emerged as a privileged structure. Specifically, bulky aromatic groups at the C2-position are crucial for occupying the hydrophobic cleft unique to SIRT3, conferring selectivity over SIRT1 and SIRT2.

The Role of 2-Chloroquinoline-4-Carboxylic Acid

The 2-chloro intermediate serves three critical functions in the drug discovery workflow:

  • SAR Expansion (C2 Position): The chlorine atom at C2 is highly reactive toward nucleophiles due to the electron-withdrawing nitrogen of the quinoline ring. This allows for the introduction of diverse amines, alkoxides, and aryl groups.

  • Solubility Tuning (C4 Position): The carboxylic acid at C4 remains available for amide coupling to install solubilizing groups or zinc-binding motifs without interfering with C2 modifications.

  • Scalability: The intermediate is stable and can be synthesized in kilogram quantities, serving as a master batch for parallel synthesis.

Chemical Synthesis Strategy

The following workflow describes the generation of the 2-chloro intermediate and its subsequent diversification into SIRT3 inhibitors (e.g., analogues of the potent inhibitor P6 ).

Retrosynthetic Analysis & Workflow

The synthesis begins with Isatin, converting it to the 2-hydroxy derivative, followed by chlorination. The resulting 2-chloro-quinoline-4-carboxylic acid is then split into parallel reaction streams.

SynthesisWorkflow Isatin Starting Material: Isatin + Malonic Acid Inter1 Intermediate 1: 2-Hydroxyquinoline-4-carboxylic acid Isatin->Inter1 Pfitzinger-like Condensation Core CORE SCAFFOLD: 2-Chloroquinoline-4-carboxylic acid Inter1->Core POCl3 Chlorination PathA Path A: Suzuki Coupling (Pd(PPh3)4, Aryl-B(OH)2) Core->PathA PathB Path B: SnAr Displacement (HNR2, Heat) Core->PathB ProdA 2-Aryl Derivatives (e.g., P6 Analogues) PathA->ProdA ProdB 2-Amino Derivatives (Novel Chemotypes) PathB->ProdB Final Final Step: C4 Amide Coupling ProdA->Final ProdB->Final

Figure 1: Divergent synthesis workflow utilizing the 2-chloro intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloroquinoline-4-Carboxylic Acid

Objective: Create the electrophilic core scaffold.

  • Step 1: 2-Hydroxyquinoline-4-carboxylic acid

    • Reagents: Isatin (10 g, 68 mmol), Malonic acid (8.5 g, 82 mmol), Acetic acid (80 mL).

    • Procedure: Reflux the mixture at 110°C for 12 hours. The intermediate precipitates upon cooling.

    • Workup: Filter the solid, wash with water, and recrystallize from ethanol.

    • Checkpoint: Yield should be >70%. Appearance: Off-white solid.

  • Step 2: Chlorination (The Critical Step)

    • Reagents: 2-Hydroxyquinoline-4-carboxylic acid (5 g), Phosphorus oxychloride (

      
      , 25 mL).
      
    • Procedure:

      • Place starting material in a round-bottom flask under

        
        .
        
      • Add

        
         slowly (exothermic).
        
      • Reflux at 105°C for 4 hours. The suspension will clear as the reaction proceeds.

      • Caution: Quench carefully by pouring the reaction mixture onto crushed ice/water (500 mL) with vigorous stirring.

    • Isolation: The product precipitates as a beige solid. Filter, wash with cold water until pH is neutral, and dry under vacuum.

    • Validation: LC-MS should show a single peak with mass M+H = 208/210 (Cl isotope pattern).

Protocol B: Divergent Synthesis of SIRT3 Inhibitors

Objective: Functionalize the C2 position to target the SIRT3 hydrophobic pocket.

Option 1: Suzuki Coupling (For 2-Aryl Analogues like P6)

This route installs the bulky aryl group required for high affinity.

  • Reagents: 2-Chloroquinoline-4-carboxylic acid (1 eq), 4-Acetamidophenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Dioxane.
  • Procedure:

    • Degas solvents thoroughly with Argon.

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 12 hours.

  • Workup: Acidify to pH 4 to precipitate the carboxylic acid product. Filter and purify via HPLC.

Option 2: Nucleophilic Aromatic Substitution (

)

This route creates 2-amino-quinolines, a distinct class of inhibitors.

  • Reagents: 2-Chloroquinoline-4-carboxylic acid (1 eq), Primary/Secondary Amine (2 eq), DIPEA (3 eq), DMF.

  • Procedure: Heat at 120°C in a microwave reactor for 30 minutes.

  • Insight: The carboxylic acid at C4 may form a self-salt with the amine; ensure excess base is used or protect the acid as a methyl ester prior to substitution if yields are low.

Biological Validation: SIRT3 Inhibition Assay[1][3][4]

To verify the synthesized compounds, use a fluorometric deacetylation assay.

Reagents Setup
ComponentDescriptionConcentration
Enzyme Recombinant Human SIRT35 ng/µL
Substrate Fluorogenic Peptide (p53-based)50 µM
Cofactor NAD+500 µM
Buffer Tris-HCl (pH 8.0), MgCl2, NaCl1X
Assay Protocol
  • Preparation: Dilute synthesized inhibitors in DMSO (10 mM stock). Prepare serial dilutions.

  • Incubation:

    • Mix 5 µL Inhibitor + 0.5 µL Enzyme + 20 µL Buffer.

    • Incubate at 37°C for 10 minutes (allows inhibitor binding).

  • Reaction Start: Add 25 µL Substrate/NAD+ mix.

  • Measurement: Read fluorescence (Ex/Em: 360/460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear phase. Determine IC50 using non-linear regression (GraphPad Prism).

AssayLogic Step1 Inhibitor + SIRT3 (Pre-incubation) Step2 Add NAD+ & Ac-Peptide-AMC Step1->Step2 Step3 Deacetylation Reaction Step2->Step3 Inhibition? Step4 Trypsin Cleavage Step3->Step4 If Active Step5 Fluorescence Signal (AMC) Step3->Step5 Blocked by Inhibitor (Low Signal) Step4->Step5 High Signal

Figure 2: Fluorometric assay principle. Inhibitors prevent deacetylation, blocking Trypsin cleavage and reducing fluorescence.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 2022.[1] Context: Describes the "P6" inhibitor structure and the importance of the 2-aryl-quinoline scaffold.

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022. Context: Provides general synthesis protocols for quinoline-4-carboxylic acids.

  • SIRT3 Structure and Function in Mitochondria. National Institutes of Health (PMC). Context: Background on SIRT3 structural biology and the hydrophobic pocket requirement.

  • Synthesis of 2-Chloroquinoline-4-Carboxylic Acid Derivatives. PubChem Compound Summary. Context: Chemical properties and safety data for the core intermediate.

Sources

Method

preparation of quinoline-2,4-dicarboxylic acid from 2-chloroquinoline-4-carboxylic acid

[1][2] Executive Summary Quinoline-2,4-dicarboxylic acid (CAS 5323-57-9) is a critical scaffold in the synthesis of glutamate receptor ligands (NMDA antagonists), metal-organic frameworks (MOFs), and diverse metallo-phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Quinoline-2,4-dicarboxylic acid (CAS 5323-57-9) is a critical scaffold in the synthesis of glutamate receptor ligands (NMDA antagonists), metal-organic frameworks (MOFs), and diverse metallo-pharmaceuticals. While classical methods like the Pfitzinger reaction construct the ring from isatins, modern drug development often requires the functionalization of existing quinoline cores to access specific substitution patterns.

This guide details the transformation of 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2) into the target diacid. We present two validated pathways:

  • Pathway A (Recommended): Palladium-Catalyzed Alkoxycarbonylation. This route is scalable, avoids stoichiometric cyanide, and offers easier purification.

  • Pathway B (Alternative): Palladium-Catalyzed Cyanation. A robust method for laboratories lacking high-pressure CO capabilities.

Critical Insight: Direct organometallic coupling on the free acid substrate (2-chloroquinoline-4-carboxylic acid) is often plagued by low solubility in non-polar solvents and catalyst poisoning via carboxylate coordination. Therefore, both protocols utilize a Protection-Activation-Deprotection strategy, beginning with methyl ester formation.

Strategic Retrosynthesis & Pathway Logic

The transformation requires the substitution of the C2-chloro group with a carboxylic acid equivalent.

  • Why Esterification First? The starting material, 2-chloroquinoline-4-carboxylic acid, has poor solubility in standard coupling solvents (Toluene, DMF) and high melting point (>280°C). Converting it to Methyl 2-chloroquinoline-4-carboxylate renders the substrate lipophilic, amenable to homogeneous catalysis, and prevents the formation of insoluble Pd-carboxylate aggregates.

  • Ligand Selection: 2-Chloroquinolines are deactivated electrophiles compared to their bromo- or iodo-analogs. Bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos , are essential to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.

Workflow Visualization

QuinolineSynthesis cluster_legend Pathway Legend SM 2-Chloroquinoline- 4-carboxylic acid Ester Methyl 2-chloroquinoline- 4-carboxylate SM->Ester Step 1: MeOH, H2SO4 Reflux (95%) Diester Dimethyl quinoline- 2,4-dicarboxylate Ester->Diester Pathway A: Pd(OAc)2, dppf CO (gas), MeOH, Et3N Carbonylation Nitrile Methyl 2-cyanoquinoline- 4-carboxylate Ester->Nitrile Pathway B: Zn(CN)2, Pd2(dba)3 dppf, DMF, 100°C Cyanation Target Quinoline-2,4- dicarboxylic acid Diester->Target Step 3A: NaOH, H2O Hydrolysis Nitrile->Target Step 3B: HCl, H2O Acid Hydrolysis Blue: Carbonylation (Preferred) Blue: Carbonylation (Preferred) Red: Cyanation (Alternative) Red: Cyanation (Alternative)

Caption: Bifurcated synthetic workflow. Pathway A (Blue) utilizes Carbon Monoxide insertion, while Pathway B (Red) utilizes Cyanide insertion. Both converge on the final hydrolysis.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 2-chloroquinoline-4-carboxylate

Common to both pathways. This step ensures solubility.

  • Reagents: 2-Chloroquinoline-4-carboxylic acid (1.0 equiv), Methanol (Solvent/Reagent), Sulfuric Acid (H2SO4, cat.).

  • Procedure:

    • Suspend 2-chloroquinoline-4-carboxylic acid (10.0 g, 48 mmol) in dry Methanol (100 mL).

    • Add concentrated H2SO4 (2.0 mL) dropwise.

    • Heat the mixture to reflux (65°C) for 12 hours. The suspension will clear as the ester forms.

    • Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

    • Workup: Cool to room temperature. Concentrate in vacuo to ~20 mL. Pour into ice-water (200 mL) and neutralize with sat. NaHCO3.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Yield Expectation: 90–95%.

Pathway A: Palladium-Catalyzed Alkoxycarbonylation (Recommended)

Best for: Scalability, Safety (avoids cyanide), and Purity.

This method utilizes Carbon Monoxide (CO) insertion into the C-Cl bond, followed by nucleophilic attack by methanol to form the diester.

  • Reagents:

    • Substrate: Methyl 2-chloroquinoline-4-carboxylate (1.0 equiv).

    • Catalyst: Pd(OAc)2 (5 mol%).

    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%). Note: dppf is superior to PPh3 for chloro-substrates.

    • Base: Triethylamine (Et3N) (2.0 equiv).

    • Solvent: Methanol (anhydrous).

    • Gas: Carbon Monoxide (CO) balloon or autoclave (5 bar).

  • Protocol:

    • In a glovebox or under Argon, charge a pressure vessel with the ester (2.21 g, 10 mmol), Pd(OAc)2 (112 mg, 0.5 mmol), and dppf (554 mg, 1.0 mmol).

    • Add Methanol (30 mL) and Et3N (2.8 mL, 20 mmol).

    • Seal the vessel and purge with CO gas (3 cycles). Pressurize to 5 bar (approx. 70 psi). Caution: CO is toxic. Use a CO detector.

    • Heat to 100°C for 16 hours.

    • Cool to room temperature and vent carefully in a fume hood.

    • Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.

    • Concentrate the filtrate to obtain the crude Dimethyl quinoline-2,4-dicarboxylate .

    • Purification: Recrystallize from MeOH or pass through a short silica plug (Hexanes/EtOAc) if necessary.

Pathway B: Palladium-Catalyzed Cyanation (Alternative)

Best for: Labs without high-pressure CO equipment.

This method uses Zinc Cyanide as a "store-stable" source of cyanide, which is less hazardous than NaCN/KCN but still requires strict safety protocols.

  • Reagents:

    • Substrate: Methyl 2-chloroquinoline-4-carboxylate (1.0 equiv).

    • Source: Zn(CN)2 (0.6 equiv).

    • Catalyst: Pd2(dba)3 (2 mol%) or Pd(PPh3)4 (5 mol%).

    • Ligand: dppf (4 mol%) (Essential if using Pd2(dba)3).

    • Solvent: DMF (anhydrous, degassed).

  • Protocol:

    • Charge a reaction flask with the ester (2.21 g, 10 mmol), Zn(CN)2 (705 mg, 6.0 mmol), Pd2(dba)3 (183 mg, 0.2 mmol), and dppf (221 mg, 0.4 mmol).

    • Evacuate and backfill with Nitrogen (3 times).

    • Add degassed DMF (20 mL) via syringe.

    • Heat to 100–110°C for 4–6 hours. Note: The reaction turns from deep red to orange/brown.

    • Quench: Cool to RT. Dilute with EtOAc (100 mL) and wash with 1M NaOH (to quench traces of HCN) and brine.

    • Dry organic layer over MgSO4 and concentrate.

    • Isolate Methyl 2-cyanoquinoline-4-carboxylate .

Step 3: Global Hydrolysis to Quinoline-2,4-dicarboxylic Acid

Convergent step for both pathways.

  • Substrate: Dimethyl diester (from A) or Cyano-ester (from B).

  • Reagents: NaOH (2M aqueous), Methanol.

  • Protocol:

    • Dissolve the intermediate (approx. 10 mmol) in Methanol (20 mL).

    • Add 2M NaOH (20 mL, 40 mmol).

    • Reflux at 70°C for 2 hours (for Diester) or 6 hours (for Cyano-ester, as nitrile hydrolysis is slower).

    • Isolation: Cool to room temperature. Evaporate Methanol under reduced pressure.

    • Acidify the remaining aqueous solution with 6M HCl to pH 1–2.

    • The product, Quinoline-2,4-dicarboxylic acid , will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.

    • Characterization: 1H NMR (DMSO-d6) should show protons at positions 3, 5, 6, 7, 8 and two broad singlets for COOH (or one very broad band).

Comparison of Methods

FeaturePathway A: CarbonylationPathway B: Cyanation
Atom Economy High (CO gas insertion)Moderate (Stoichiometric Zn waste)
Safety Requires CO handling (Gas)Requires Cyanide handling (Solid)
Scalability Excellent (Industrial standard)Good (Batch limits due to toxicity)
Purification Product is a diester (easy chromatography)Product contains residual Zinc/Cyanide
Reaction Time 12–16 Hours4–6 Hours
Recommendation Primary Choice Secondary Choice

References

  • General Carbonylation Reviews

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews 109.2 (2009): 815-838. Link

    • Wu, X. F., et al. "Palladium-catalyzed carbonylations." Chemical Society Reviews 40.5 (2011): 2799-2822. Link

  • Specific Quinoline Synthesis

    • Patel, D. B., et al. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research 9.2 (2017): 216-230. Link

    • Watson, S. C., et al. "Palladium-Catalyzed Carbonylation of Aryl Chlorides." Journal of the American Chemical Society 132.49 (2010): 17600-17603. (Validating dppf/Pd systems for chloro-arenes). Link

  • Cyanation Protocols

    • Schareina, T., et al. "A State-of-the-Art Guide to the Cyanation of Aryl Halides." Chemistry – A European Journal 13.22 (2007): 6249-6254. Link

Technical Notes & Optimization

Troubleshooting

purification of crude 2-chloroquinoline-4-carboxylic acid by recrystallization

Case ID: PUR-2CQ-4CA Status: Active Guide Subject: Recrystallization Protocols & Troubleshooting for CAS 5467-57-2 Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 2-Chloroquinoline-4-carboxylic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2CQ-4CA Status: Active Guide Subject: Recrystallization Protocols & Troubleshooting for CAS 5467-57-2

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Chloroquinoline-4-carboxylic acid is a critical intermediate, often employed in the synthesis of antimalarial drugs (e.g., Mefloquine analogs) and EP4 antagonists. Its purification is chemically sensitive due to the reactivity of the C2-chlorine atom.

  • Primary Challenge: The C2-chlorine is susceptible to nucleophilic displacement (hydrolysis) to form 2-hydroxyquinoline-4-carboxylic acid , especially under prolonged heating in aqueous acidic/basic media.

  • Target Specification:

    • Appearance: White to off-white crystalline powder.

    • Melting Point: ~244°C [1]. (Note: A shift to >300°C indicates hydrolysis to the 2-hydroxy impurity).

    • Solubility Profile: Soluble in hot glacial acetic acid and hot ethanol; insoluble in cold water.

Standard Operating Procedures (SOPs)

Method A: Glacial Acetic Acid Recrystallization (Recommended)

Best for: High purity requirements and removal of the 2-hydroxy impurity.

Rationale: Glacial acetic acid provides a steep solubility curve for quinoline derivatives. It effectively solubilizes the 2-chloro product at boiling temperatures while maintaining low solubility for inorganic salts and polymeric tars.

  • Dissolution:

    • Place crude 2-chloroquinoline-4-carboxylic acid in a round-bottom flask.

    • Add Glacial Acetic Acid (approx. 10–12 mL per gram of crude).

    • Heat to reflux (118°C) with stirring until dissolved.

  • Filtration (Hot):

    • If the solution is dark/colored, add Activated Carbon (5% w/w) carefully (watch for foaming). Stir for 10 minutes at reflux.

    • Filter the hot solution through a pre-heated Büchner funnel (or celite pad) to remove carbon and insoluble inorganic salts.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not shock cool, as this traps impurities.

    • Once ambient, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals under vacuum.

    • Wash: Wash the cake with a small volume of cold glacial acetic acid, followed by a copious wash with cold water to remove acid traces.

  • Drying:

    • Dry in a vacuum oven at 60–80°C for 6 hours. Ensure all acetic acid odor is removed.

Method B: Ethanol/Water Recrystallization (Green Alternative)

Best for: Removing inorganic salts and when acetic acid traces are unacceptable.

  • Suspend crude solid in Ethanol (95%) (approx. 15 mL/g). Heat to reflux.[1][2]

  • If not fully dissolved, add water dropwise to the boiling solution until clarity is achieved (or until saturation).

  • Filter hot to remove insolubles.

  • Cool slowly. If "oiling out" occurs, reheat and add a small seed crystal.

  • Filter and wash with cold 50% Ethanol/Water.

Visual Workflows

Diagram 1: Purification Workflow

RecrystallizationFlow Start Crude 2-Chloroquinoline-4-COOH Solvent Add Glacial Acetic Acid (10-12 mL/g) Start->Solvent Heat Heat to Reflux (118°C) Solvent->Heat Check Is solution clear? Heat->Check Carbon Add Activated Carbon (Decolorization) Check->Carbon Dark/Colored FilterHot Hot Filtration (Remove Insolubles/Carbon) Check->FilterHot Clear Carbon->FilterHot Cool Slow Cooling (RT then 0°C) FilterHot->Cool FilterCold Vacuum Filtration Cool->FilterCold Wash Wash: Cold AcOH -> Cold Water FilterCold->Wash Dry Dry: Vacuum Oven 60°C Wash->Dry

Caption: Step-by-step workflow for the purification of 2-chloroquinoline-4-carboxylic acid using the acetic acid method.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Melting Point > 250°C Hydrolysis: The product has converted to 2-hydroxyquinoline-4-carboxylic acid (MP >300°C).[3]Critical Failure. Do not use for downstream coupling. Check if water was present during high-heat steps. Re-synthesize or attempt separation via esterification.
Low Yield (<50%) Solubility: Too much solvent used or cooling was insufficient.Concentrate the mother liquor by 50% via rotary evaporation and cool again. Ensure the final cooling step reaches 0–5°C.
Product is Grey/Brown Polymerization: Tarry byproducts from the Pfitzinger reaction.Re-dissolve in hot solvent and treat with activated charcoal (5-10% w/w). Filter through Celite to ensure no charcoal fines remain.
Oiling Out Solvent Composition: Product is precipitating as a liquid before crystallizing (common in Ethanol/Water).Re-heat to dissolve.[1] Add a "seed crystal" of pure product at the cloud point. Cool very slowly with vigorous stirring.
Acetic Acid Smell Incomplete Drying: Lattice solvent trapping.Acetic acid can form solvates.[4] Dry at higher vacuum (<10 mbar) or wash the wet cake more thoroughly with water before drying.
Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue MP_High MP > 250°C Issue->MP_High Color Colored/Dark Issue->Color Yield Low Yield Issue->Yield Hydrolysis Hydrolysis Detected (2-Hydroxy impurity) MP_High->Hydrolysis Action_Discard Discard/Reprocess Avoid water in heat Hydrolysis->Action_Discard Charcoal Charcoal Treatment Hot Filtration Color->Charcoal Liquor Check Mother Liquor Yield->Liquor Conc Concentrate & Cool Liquor->Conc

Caption: Decision tree for diagnosing common purity and physical state issues.

Frequently Asked Questions (FAQs)

Q: Why is the melting point of my product 310°C instead of 244°C? A: You have likely isolated the 2-hydroxyquinoline-4-carboxylic acid analog. The 2-chloro substituent is a good leaving group. If you refluxed in water or dilute acid for too long, the chlorine was displaced by a hydroxyl group. This transformation drastically increases the melting point due to intermolecular hydrogen bonding.

Q: Can I use water as the primary solvent? A: No. The free acid is insoluble in cold water. While it may dissolve in boiling water, the prolonged high-temperature exposure required to dissolve it increases the risk of hydrolysis (converting Cl to OH). Glacial acetic acid is preferred because it dissolves the compound at a lower energetic "cost" regarding stability.

Q: My product turned into an oil when cooling the Ethanol/Water mixture. Why? A: This is called "oiling out." It happens when the compound's melting point in the solvent mixture is lower than the temperature at which it becomes insoluble. To fix this: Reheat until clear, add a seed crystal, and cool very slowly without agitation initially, or switch to the Glacial Acetic Acid method.

Q: Is the 2-chloro group stable during vacuum drying? A: Yes, it is stable to heat (up to 100°C) under vacuum. However, ensure the vacuum oven is not humid.

References

  • Chemdad. (n.d.). 2-Chloroquinoline-4-carboxylic acid Properties and Melting Point. Retrieved January 30, 2026, from [Link]

  • PubChem. (2025).[5] 2-Chloroquinoline-4-carboxylic acid (CID 230582).[5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids (US3691171A). [Demonstrates the hydrolysis risk and high MP of the hydroxy analog].

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Carboxylic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming the common yet challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming the common yet challenging issue of poor aqueous solubility of quinoline carboxylic acids. Our goal is to equip you with the knowledge and experimental know-how to keep your research moving forward.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when encountering solubility issues with quinoline carboxylic acids.

Q1: What are the primary reasons for the low aqueous solubility of quinoline carboxylic acids?

A1: The limited aqueous solubility of quinoline carboxylic acids is often a result of a combination of factors inherent to their molecular structure. The quinoline ring system is largely aromatic and hydrophobic, which disfavors interaction with water molecules. Additionally, strong intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and pi-stacking of the aromatic rings in the solid state, can lead to high crystal lattice energy. This high energy requires a significant input of energy to break apart the crystal lattice and allow the individual molecules to be solvated by water, thus contributing to poor solubility.[1][2]

Q2: I'm seeing my quinoline carboxylic acid precipitate when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?

A2: This phenomenon, often called "crashing out," is a frequent challenge.[3] It happens because the compound is highly soluble in the organic stock solvent (like DMSO) but has very low solubility in the final aqueous medium. When the DMSO stock is rapidly diluted, the compound is abruptly transferred to an environment where it is not soluble, causing it to precipitate.

Here are a few immediate strategies to try:

  • Slower addition and vigorous stirring: Add the DMSO stock solution dropwise into the aqueous buffer while stirring vigorously. This can help to disperse the compound more effectively and prevent the formation of large, insoluble aggregates.[3]

  • Use of co-solvents: Instead of diluting into a purely aqueous buffer, try using a buffer that contains a percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[3] This creates a more hospitable solvent environment for your compound.

  • Employ surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, to the aqueous buffer can help.[3] Surfactants form micelles that can encapsulate the hydrophobic quinoline carboxylic acid, keeping it in solution.[4]

Q3: Is pH adjustment a viable strategy for all quinoline carboxylic acids?

A3: pH adjustment is a highly effective strategy, but primarily for ionizable quinoline carboxylic acids.[3][5] The carboxylic acid group is acidic, and the quinoline nitrogen is weakly basic, making these molecules amphoteric.[6][7][8]

  • For acidic quinoline carboxylic acids: Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a carboxylate salt. This charged species is generally much more soluble in water than the neutral form.[5][9]

  • For basic quinoline derivatives: Lowering the pH will protonate the basic nitrogen atom in the quinoline ring, forming a soluble salt.[3][6]

It is crucial to first determine the pKa of your specific compound to understand the pH range in which it will be ionized and thus more soluble.

Q4: When should I consider more advanced solubilization techniques?

A4: If you have tried the initial strategies of pH adjustment, co-solvents, and surfactants without success, or if these methods are incompatible with your experimental system (e.g., they interfere with a biological assay), it is time to explore more advanced techniques. These can include:

  • Chemical Modification: Altering the chemical structure of the molecule itself to improve solubility.

  • Formulation Strategies:

    • Salt Formation: Creating a stable salt of your compound.[9][10][11]

    • Cyclodextrin Inclusion Complexes: Encapsulating the molecule within a cyclodextrin.[5][12][13][14][15][16]

    • Solid Dispersions: Dispersing the compound in a polymer matrix.[12][17][18][19][20][21]

    • Nanotechnology-based approaches: Reducing particle size to the nanoscale.[22][23][24][25]

Troubleshooting Guides

This section provides a more detailed, systematic approach to tackling solubility problems, complete with experimental insights and protocols.

Systematic Approach to Solubility Enhancement

A logical progression from simpler to more complex methods is often the most efficient way to solve solubility issues. The following diagram illustrates a recommended workflow.

Solubility_Workflow A Initial Solubility Problem (Precipitation Observed) B Physicochemical Characterization (pKa, logP, Solid State) A->B C Simple Formulation Approaches B->C D pH Adjustment (for ionizable compounds) C->D Ionizable? E Co-solvent Systems (e.g., DMSO/Buffer) C->E F Surfactant Addition (e.g., Tween 80) C->F G Advanced Formulation Strategies D->G Failure/Incompatible N Successful Solubilization D->N Success E->G Failure/Incompatible E->N Success F->G Failure/Incompatible F->N Success H Salt Formation G->H I Cyclodextrin Complexes G->I J Solid Dispersions G->J K Nanotechnology G->K L Chemical Modification H->L Failure H->N Success I->L Failure I->N Success J->L Failure J->N Success K->L Failure K->N Success M Structural Modification to Disrupt Planarity/Symmetry or Add Polar Groups L->M M->N Success

Caption: A decision-making workflow for addressing solubility issues.

Guide 1: Chemical Modification Strategies

Sometimes, the most robust solution is to alter the molecule itself. These strategies are often employed in the drug discovery phase.

Rationale

The underlying principle of chemical modification is to introduce functional groups that either increase the polarity of the molecule or disrupt the crystal lattice packing, thereby lowering the energy barrier to dissolution.[1]

Key Approaches & Experimental Considerations
StrategyMechanismKey Considerations
Introduction of Polar/Ionizable Groups Increases hydrogen bonding with water and allows for pH-dependent solubility.[2][26]The position of the new group is critical to avoid disrupting the pharmacophore. Common additions include hydroxyl, amino, or additional carboxylic acid groups.[2]
Disruption of Molecular Planarity and Symmetry Reduces the efficiency of crystal packing, lowering the melting point and making it easier for the molecule to dissolve.[1][26]Introducing bulky groups or creating chiral centers can disrupt planarity. Methylation is one such strategy.[26]
Guide 2: Formulation-Based Strategies

When the core molecule cannot be altered, formulation strategies are the primary means of improving solubility.

2.1 Salt Formation

Causality: For quinoline carboxylic acids, which are weak acids, forming a salt with a suitable base converts the neutral, less soluble molecule into a charged, more soluble species.[9] This is a widely used and effective method.[10][11][27]

Experimental Protocol: Small-Scale Salt Screening

  • Selection of Counterions: Choose a range of pharmaceutically acceptable bases (counterions). For carboxylic acids, these can include sodium hydroxide, potassium hydroxide, calcium hydroxide, and various amines.[27][28]

  • Solvent Selection: Dissolve the quinoline carboxylic acid in a suitable organic solvent where it is freely soluble (e.g., ethanol, methanol).

  • Stoichiometric Addition: Add a stoichiometric equivalent of the chosen base to the solution.

  • Isolation: Allow the salt to precipitate or slowly evaporate the solvent to induce crystallization.

  • Characterization and Solubility Testing:

    • Confirm salt formation using techniques like NMR, FT-IR, or DSC.

    • Determine the aqueous solubility of the resulting salt by adding it to water or a relevant buffer until saturation is reached.

    • Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Trustworthiness Check: A successful salt formation will result in a stable, crystalline solid with significantly improved aqueous solubility and a dissolution rate that is reproducible across batches. The pH of a saturated solution of the salt will differ from that of the free acid.

2.2 Cyclodextrin Inclusion Complexes

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][13][16][29] They can encapsulate the hydrophobic quinoline portion of the carboxylic acid, effectively shielding it from the aqueous environment and presenting a more hydrophilic complex to the solvent.[5][14][15]

Experimental Protocol: Preparation of a Cyclodextrin Complex by Kneading

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the quinoline carboxylic acid to the cyclodextrin.

  • Kneading Process:

    • Place the cyclodextrin in a mortar and add a small amount of water to create a paste.

    • Add the quinoline carboxylic acid to the paste.

    • Knead the mixture for 30-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Assessment: Compare the aqueous solubility of the complexed material to the uncomplexed drug using the method described in the salt formation section.

Trustworthiness Check: Successful complexation can be confirmed by DSC (disappearance of the drug's melting peak) or XRD (changes in the diffraction pattern). The resulting complex should exhibit a clear increase in aqueous solubility.

The mechanism of cyclodextrin inclusion is illustrated below.

Cyclodextrin_Complex cluster_0 Before Complexation cluster_1 Cyclodextrin cluster_2 After Complexation A Quinoline Carboxylic Acid (Hydrophobic) B Water (Aqueous Environment) D Hydrophobic Cavity C Hydrophilic Exterior E Inclusion Complex (Water Soluble)

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

2.3 Solid Dispersions

Causality: A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix.[12][17][18][19][20][21] This can improve solubility by reducing the drug's particle size to a molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous state.[20][21]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a poloxamer.[17][20]

  • Solvent Selection: Find a common volatile solvent that dissolves both the quinoline carboxylic acid and the chosen polymer (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve the drug and the polymer in the solvent. A typical drug-to-polymer ratio to start with is 1:1 to 1:5 by weight.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying and Milling: Further dry the resulting solid film in a vacuum oven to remove any residual solvent. Then, mill the film into a fine powder.

  • Characterization and Dissolution Testing:

    • Use DSC or XRD to confirm the amorphous nature of the drug in the dispersion.

    • Perform dissolution studies to compare the release profile of the solid dispersion to the pure drug.

Trustworthiness Check: A successful solid dispersion will show the absence of the drug's characteristic melting point in a DSC thermogram, indicating it is in an amorphous state. Dissolution testing should demonstrate a significantly faster and more complete release of the drug compared to the crystalline form.

References

  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Derivatives.
  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.
  • ResearchGate. (2025). Improvement of drug solubility using solid dispersion.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Elsevier B.V. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
  • eScholarship.org. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Docta Complutense. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • PMC. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Connected Papers. (n.d.). Salt formation to improve drug solubility.
  • PMC. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • SciSpace. (2024). Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs.
  • PubMed. (2020). Formulation and Nanotechnology-Based Approaches for Solubility and Bioavailability Enhancement of Zerumbone.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation Issues with Carboxylic Acid Drug Formulations

Welcome to the technical support center for scientists and researchers encountering precipitation challenges with carboxylic acid drug formulations. This guide is designed to provide in-depth, scientifically grounded ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers encountering precipitation challenges with carboxylic acid drug formulations. This guide is designed to provide in-depth, scientifically grounded insights and practical, step-by-step troubleshooting advice. Our goal is to empower you to diagnose, resolve, and ultimately prevent precipitation issues in your experimental work.

Section 1: Troubleshooting Guide - A Systematic Approach to Precipitation Problems

Precipitation of a carboxylic acid-containing active pharmaceutical ingredient (API) from a formulation is a common yet complex issue. It can significantly impact the drug's bioavailability, stability, and therapeutic efficacy.[1] A systematic approach is crucial to efficiently identify the root cause and implement an effective solution.

Initial Observation: What Does the Precipitate Tell You?

Before diving into complex analytical techniques, carefully observe the nature of the precipitation.

  • When did it occur?

    • Immediately upon formulation?

    • After a few hours or days of storage?[2]

    • Upon a change in temperature or dilution?[3][4]

  • What does it look like?

    • Crystalline (needles, plates)?

    • Amorphous (fluffy, gel-like)?

    • A film on the container surface?

These initial observations can provide valuable clues about the underlying mechanism. For instance, rapid precipitation upon formulation might suggest a solubility limit issue, while delayed precipitation could point towards a slower chemical degradation or polymorphic transformation.

Step 1: The Litmus Test - Is It a pH Problem?

The solubility of carboxylic acid drugs is often highly dependent on pH.[1][5] The carboxyl group (-COOH) is weakly acidic and will exist in either a protonated (less soluble) or deprotonated (more soluble, carboxylate -COO⁻) state depending on the pH of the solution and the drug's pKa.[6][7][8]

Core Concept: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation. For a carboxylic acid (HA):

pH = pKa + log ([A⁻] / [HA])

Where:

  • [A⁻] is the concentration of the deprotonated (ionized, more soluble) form.

  • [HA] is the concentration of the protonated (unionized, less soluble) form.

When the pH is equal to the pKa, the drug is 50% ionized and 50% unionized.[8] As the pH increases above the pKa, the equilibrium shifts towards the more soluble ionized form. Conversely, as the pH drops below the pKa, the less soluble unionized form predominates, increasing the risk of precipitation.[9][10]

FAQ: pH-Related Precipitation

Q1: My carboxylic acid drug precipitated after I added it to my formulation. What's the first thing I should check?

A1: Immediately measure the pH of your final formulation. It is highly likely that the pH is at or below the pKa of your drug, causing the less soluble, unionized form to precipitate out.

Q2: How can I prevent pH-induced precipitation?

A2: The most direct approach is to adjust and maintain the pH of the formulation to a level where the drug remains in its more soluble, ionized form. This is typically achieved by adding a buffering agent.[11] Aim for a pH at least 1-2 units above the pKa of your carboxylic acid drug to ensure a sufficient proportion is ionized.

Q3: I'm using a salt form of my carboxylic acid drug, but it's still precipitating. Why?

A3: This could be due to a phenomenon called salt disproportionation . Even when you start with a more soluble salt (e.g., sodium carboxylate), if the formulation's microenvironment pH drops below a critical value (known as pHmax), the salt can convert back to the less soluble free acid form and precipitate.[12][13] This can be triggered by acidic excipients or exposure to atmospheric CO₂.

Troubleshooting Workflow for pH-Induced Precipitation

If you suspect a pH-related issue, follow this experimental workflow:

Caption: A decision-making workflow for troubleshooting pH-related precipitation.

Step 2: Scrutinizing the Supporting Cast - Excipient Interactions

Excipients are essential components of most formulations, but they can also be the source of precipitation problems.[14]

Common Excipient-Related Issues:

  • pH Modification: Some excipients are inherently acidic or basic and can alter the microenvironment pH, leading to precipitation or salt disproportionation.[12][13]

  • Chemical Incompatibility: Direct chemical reactions between the carboxylic acid group and certain excipients can lead to the formation of insoluble adducts. For example, ester formation can occur with polyols like sorbitol and glycerol.[15][16]

  • Common Ion Effect: If your formulation contains a salt of your carboxylic acid drug (e.g., sodium salt), and you add an excipient that introduces a common ion (e.g., sodium chloride), it can suppress the dissolution of your drug salt and cause it to precipitate.[17][18][19][20][21] This is an application of Le Chatelier's principle.[17][19]

FAQ: Excipient-Induced Precipitation

Q4: I've confirmed the pH of my formulation is in the optimal range, but I still see precipitation. What should I investigate next?

A4: The next logical step is to assess the compatibility of your drug with each excipient individually. Prepare binary mixtures of your drug with each excipient in the formulation solvent and observe for precipitation. This can help you identify the problematic component.[22][23]

Q5: How can I mitigate the common ion effect?

A5: If the common ion effect is suspected, try to replace the problematic excipient with one that does not share a common ion with your drug salt. For example, if you are using a sodium salt of your drug and sodium chloride as a tonicity agent, consider replacing sodium chloride with a non-ionic agent like dextrose.

Protocol: Excipient Compatibility Screening
  • Prepare a stock solution of your carboxylic acid drug in the formulation vehicle at the target concentration. Ensure the pH is adjusted to the optimal range.

  • In separate vials, add each excipient at its intended concentration to the drug solution.

  • Include a control vial containing only the drug solution.

  • Visually inspect the vials for any signs of precipitation immediately and after 24 and 48 hours at both room temperature and accelerated stability conditions (e.g., 40°C).

  • If precipitation is observed, that excipient is likely incompatible under these conditions.

Step 3: The Solvent System - A Double-Edged Sword

The choice of solvent or co-solvent system is critical for solubilizing carboxylic acid drugs, especially those that are poorly water-soluble.[24] However, an improperly designed solvent system can also induce precipitation.

Key Considerations for Solvent Systems:

  • Co-solvents and "Salting Out": While co-solvents like ethanol, propylene glycol, and PEG 400 can enhance the solubility of lipophilic drugs, adding too much of a water-miscible organic solvent can sometimes decrease the solubility of the ionized form of the drug, a phenomenon known as "salting out".[24][25]

  • Dilution-Induced Precipitation: A formulation may be stable in its concentrated form but may precipitate upon dilution with an aqueous medium, such as during administration.[3] This is a significant challenge for parenteral and oral liquid formulations.

FAQ: Solvent-Related Precipitation

Q6: My drug is soluble in a 50:50 ethanol:water mixture, but it precipitates when I try to make the final formulation in a buffered aqueous solution. What is happening?

A6: This is a classic case of a drug that is more soluble in a semi-polar solvent mixture than in a highly polar aqueous environment. The ethanol is acting as a co-solvent. When you switch to a fully aqueous system, the solubility of the unionized portion of your drug likely drops significantly, leading to precipitation. You may need to incorporate a co-solvent into your final formulation.

Q7: How can I prevent precipitation upon dilution of my formulation?

A7: One effective strategy is to include precipitation inhibitors in your formulation. These are often polymers, such as HPMC or PVP, or surfactants that can help maintain the drug in a supersaturated state long enough for absorption to occur.[26][27] Another approach is to use lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS).[1][28]

Section 2: Advanced Characterization of Precipitates

When visual inspection and basic tests are insufficient, advanced analytical techniques can provide a definitive identification of the precipitate.

Analytical Technique Information Provided Application in Troubleshooting
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and can distinguish between the free acid (-COOH) and the salt (-COO⁻) form.Confirms if the precipitate is the free acid form of the drug due to disproportionation.
Powder X-Ray Diffraction (PXRD) Determines the crystalline or amorphous nature of the solid and can identify the specific polymorphic form.Helps understand if a less soluble polymorph is precipitating.
Differential Scanning Calorimetry (DSC) Measures thermal transitions (e.g., melting point, glass transition) which are characteristic of the solid form.Can be used to identify the precipitate and assess its purity.
High-Performance Liquid Chromatography (HPLC) Quantifies the amount of soluble drug remaining in the formulation and can be used to identify the precipitate if it is re-dissolved.Crucial for determining the extent of precipitation and for purity analysis of the precipitate.[29]

A combination of these techniques often provides the most comprehensive understanding of the precipitation issue.[30][31][32]

Workflow for Precipitate Characterization

Caption: A workflow for the analytical characterization of a precipitate.

Section 3: Preventative Strategies and Formulation Design

Proactive formulation design is the best way to avoid precipitation issues.

  • Thorough Preformulation Studies: Characterize the pKa, pH-solubility profile, and solid-state properties of your drug early in development.[7]

  • Rational Excipient Selection: Choose excipients that are compatible with your drug and will not adversely affect the pH of the microenvironment.[23] Perform compatibility studies before finalizing the formulation.[22]

  • Use of Solubilizing Technologies: For poorly soluble carboxylic acid drugs, consider enabling technologies from the outset:

    • Salt Formation: Selecting an appropriate salt form can significantly improve solubility.[24]

    • Co-solvents: Incorporating co-solvents can be a simple and effective way to boost solubility.[28]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can create a high-energy amorphous form with enhanced dissolution.[11]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[33]

    • Lipid-Based Formulations: Systems like SEDDS can be highly effective for lipophilic drugs.[28]

By understanding the physicochemical properties of your carboxylic acid drug and applying the systematic troubleshooting and formulation design principles outlined in this guide, you can effectively overcome precipitation challenges and develop robust and stable drug formulations.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • ResearchGate. (2022, May 17). How can I inhibit the Precipitation of Poorly Water-Soluble Drugs from syrup Formulations?
  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • Pharma Excipients. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • ScienceDirect. (2018, May 21). Effect of excipient properties, water activity and water content on the disproportionation of a pharmaceutical salt.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength.
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?
  • Britannica. (2025, March 5). common ion effect | Description, Examples, & Applications.
  • American Pharmaceutical Review. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
  • Industrial Pharmacist. (2024, November 10). Role of Dissolution Constant and pKa in Formulation Development.
  • PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • PMC. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems.
  • ACS Publications. (2021, August 16). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging.
  • Springer. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique.
  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.
  • PubMed. (2007, October 1). Correlation of Carboxylic Acid pKa to Protein Binding and Antibacterial Activity of a Novel Class of Bacterial Translation Inhibitors.
  • Hrčak. (2024, June 30). Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review.
  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT A DISSERTATION SUBMITTED TO THE FACULTY OF.
  • Technobis. (2023, July 5). Successfully preventing crystallization of parenteral formulations using solubility measurements.
  • ResearchGate. (n.d.). Principle of Common-ion Effect and its Application in Chemistry: a Review.
  • PMC. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • YouTube. (2019, December 9). Concept of pKa and the Drug Ionization | General Pharmacology | Dr Junaid Asghar.
  • Wikipedia. (n.d.). Common-ion effect.
  • Chemistry LibreTexts. (2025, May 4). Common Ion Effect.
  • Arbor Pharmchem. (n.d.). Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formulations.
  • PMC. (2023, February 27). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches.
  • YouTube. (2019, July 5). The Common Ion Effect.
  • Semantic Scholar. (n.d.). Study of pH-dependent drugs solubility in water.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Wikipedia. (n.d.). Analytical chemistry.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACS Publications. (2025, February 2). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs.
  • Journal of Analytical & Bioanalytical Techniques. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development.
  • MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
  • LCGC Europe. (2015, August 1). Separation Science in Drug Development, Part 2: High‑Throughput Characterization.
  • PubMed. (2014, April 14). pH-dependent Drug-Drug Interactions for Weak Base Drugs: Potential Implications for New Drug Development.

Sources

Optimization

stability of 2-chloroquinoline-4-carboxylic acid under different pH conditions

Welcome to the technical support resource for 2-chloroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-chloroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under various experimental conditions. Understanding the pH-dependent stability is critical for its effective use as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document provides FAQs, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-chloroquinoline-4-carboxylic acid, and why is its stability a concern?

2-chloroquinoline-4-carboxylic acid is a heterocyclic compound containing a quinoline core, a carboxylic acid group at position 4, and a chlorine atom at position 2. This unique structure makes it a valuable building block for synthesizing a range of molecules with potential biological activities, including antimicrobial and anti-inflammatory agents.[1]

The stability of this compound is crucial because its degradation can lead to the formation of impurities, a loss of desired product yield, and potentially altered biological activity in downstream applications. The two primary functional groups susceptible to reaction are the chloro substituent and the carboxylic acid group, with their reactivity being highly dependent on the pH of the solution.

Q2: What is the primary degradation pathway for 2-chloroquinoline-4-carboxylic acid in aqueous solutions?

The most probable degradation pathway, particularly under neutral to alkaline conditions, is the hydrolysis of the C2-chloro group. This is a nucleophilic aromatic substitution reaction where a hydroxide ion (OH⁻) or water molecule attacks the electron-deficient carbon at the 2-position, displacing the chloride ion to form 2-hydroxyquinoline-4-carboxylic acid . The synthesis of this hydroxy derivative from related compounds in alkaline conditions is a known process, supporting this degradation hypothesis.[2][3]

Q3: How does pH specifically influence the stability of this compound?

The pH of the medium is the most critical factor governing the rate and mechanism of degradation:

  • Alkaline Conditions (pH > 7): The compound is expected to be least stable under basic conditions. The high concentration of hydroxide ions (a strong nucleophile) will accelerate the hydrolysis of the chloro group to form 2-hydroxyquinoline-4-carboxylic acid. The rate of degradation will increase with increasing pH and temperature.

  • Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable at neutral pH. While hydrolysis can still occur with water acting as the nucleophile, the reaction is significantly slower than in basic media. For many applications, the compound can be considered stable for the duration of a typical experiment at room temperature. Its solubility at pH 7.4 has been reported as >31.1 µg/mL.[4]

  • Acidic Conditions (pH < 7): The compound is generally more stable in acidic conditions compared to alkaline conditions. The low concentration of hydroxide ions disfavors the primary hydrolysis pathway. While acid-catalyzed hydrolysis is a known reaction, it is typically slow for aryl halides. Another potential but less common degradation pathway under harsh acidic conditions (e.g., high heat) could be decarboxylation (loss of CO₂), though this is less likely to be a significant concern under standard experimental conditions.[5]

Q4: How can I monitor the degradation of 2-chloroquinoline-4-carboxylic acid?

The most effective way to monitor the stability of the parent compound and detect the formation of degradants is by using a stability-indicating analytical method . High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[6] An ideal HPLC method should be able to resolve the parent peak from the peaks of all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of unknown degradation products, which helps in structure elucidation.[6]

Q5: What are the recommended storage conditions for this compound?

For long-term storage, 2-chloroquinoline-4-carboxylic acid should be kept as a solid in a cool, dark, and dry place, preferably under an inert atmosphere as it can be air-sensitive. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, use a neutral or slightly acidic buffer and store at 2-8°C to minimize degradation. Avoid storing solutions in basic buffers for any extended period.

Troubleshooting Guide

Problem Encountered Probable Cause & Explanation Recommended Solution
Rapid loss of starting material in a basic reaction mixture. High pH and/or elevated temperature are causing rapid hydrolysis of the 2-chloro group.Lower the reaction temperature. Use a milder base (e.g., NaHCO₃, K₂CO₃) or a lower concentration of strong base (e.g., NaOH). Monitor the reaction at shorter time intervals.
An unknown peak appears in my HPLC chromatogram after my experiment. This is likely a degradation product. In basic or neutral solutions, the primary suspect is 2-hydroxyquinoline-4-carboxylic acid.Use LC-MS to determine the mass of the unknown peak. The expected mass for the hydroxy derivative would correspond to a loss of chlorine and the addition of a hydroxyl group. If possible, synthesize or purchase a standard of the suspected degradant to confirm its identity by retention time.
Poor solubility observed when preparing a solution. The compound has a carboxylic acid group and is zwitterionic. Its solubility is lowest near its isoelectric point and increases at higher and lower pH values as it forms the carboxylate salt or the protonated quinoline salt, respectively.To increase solubility, adjust the pH. For use in basic conditions, dissolve the compound in a small amount of base to form the soluble carboxylate salt. For acidic conditions, use a small amount of acid.
Inconsistent results between experimental runs. This could be due to unintended variations in pH, temperature, or light exposure, all of which can affect stability.Strictly control and document the pH, temperature, and duration of your experiments. Protect solutions from light, especially if photostability has not been determined. Use freshly prepared solutions for each experiment.

Physicochemical and Safety Data

For quick reference, key properties and hazards are summarized below.

Table 1: Physicochemical Properties of 2-Chloroquinoline-4-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[4]
Molecular Weight 207.61 g/mol [4]
Appearance White to light yellow powder/crystal
Solubility (pH 7.4) >31.1 µg/mL[4]
Storage Temperature Room temperature (cool, dark place recommended)

Table 2: GHS Hazard Information

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H302Harmful if swallowed
H335May cause respiratory irritation
Source: Aggregated GHS information from ECHA C&L Inventory.[4]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for Stability Assessment

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule by identifying likely degradation products and pathways.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Objective: To determine the stability profile of 2-chloroquinoline-4-carboxylic acid under hydrolytic stress conditions (acidic, basic, and neutral).

Materials:

  • 2-chloroquinoline-4-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with UV detector (or LC-MS)

  • Validated stability-indicating HPLC method

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Aliquot Stock Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Aliquot Stock Neutral Neutral Hydrolysis (Water, 60°C) Start->Neutral Aliquot Stock Control Control Sample (No Stress) Start->Control Aliquot Stock Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Neutral->Neutralize Dilute Dilute to Working Conc. Control->Dilute Neutralize->Dilute Analyze Analyze via HPLC/LC-MS Dilute->Analyze Report Calculate % Degradation Identify Degradants Analyze->Report

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-chloroquinoline-4-carboxylic acid in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions Setup:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution in a water bath at 60°C. Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature (hydrolysis is expected to be fast). Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes).

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water. Keep the solution in a water bath at 60°C. Withdraw aliquots at the same time points as the acidic study.

    • Control: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration and analyze it immediately (time zero).

  • Sample Quenching:

    • For acidic samples, neutralize the aliquots with an equivalent amount of NaOH before dilution.

    • For alkaline samples, neutralize with an equivalent amount of HCl.

    • This step is critical to stop the degradation reaction before analysis.

  • Analysis: Dilute all neutralized samples and the control to a suitable working concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by the validated stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

    • Analyze the chromatograms for new peaks, which represent degradation products. Calculate their relative peak areas.

Expert Notes on the Protocol:

  • The choice of acid/base concentration and temperature is a starting point. If degradation is too fast (>20%) or too slow (<5%), adjust the conditions accordingly (e.g., use 1 M HCl/NaOH or change the temperature).[8]

  • The ultimate goal is to develop a method that can separate the main compound from any degradation products, demonstrating specificity.[7]

Proposed Degradation Pathway

The primary degradation mechanism is the substitution of the chloro group by a hydroxide ion.

Caption: Proposed primary degradation pathway under hydrolytic stress.

References

  • Blue, K., & Mullis, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • Patel, Y., & Shah, D. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Bhusari, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

Sources

Troubleshooting

storage and handling recommendations for 2-chloroquinoline-4-carboxylic acid

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloroquinoline-4-carboxylic acid. As a key intermediate in the synthesis of a wide ran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloroquinoline-4-carboxylic acid. As a key intermediate in the synthesis of a wide range of bioactive molecules, understanding its proper storage, handling, and behavior in experimental settings is critical for reproducible and reliable results.[1][2] This document provides a comprehensive overview of best practices, frequently asked questions, and troubleshooting guidance to address common challenges encountered during its use.

Core Compound Properties

A foundational understanding of the physicochemical properties of 2-chloroquinoline-4-carboxylic acid is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem[3]
Molecular Weight 207.61 g/mol PubChem[3]
Appearance White to light yellow powder/crystalTCI America[4]
Melting Point 244 °CChemdad Co.[2]
pKa (Predicted) 2.17 ± 0.10Chemdad Co.[2]
Solubility (pH 7.4) >31.1 µg/mLPubChem[3]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 2-chloroquinoline-4-carboxylic acid.

Q1: What are the recommended long-term storage conditions for 2-chloroquinoline-4-carboxylic acid?

A1: For optimal stability, 2-chloroquinoline-4-carboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] It is recommended to store it under an inert gas, such as argon or nitrogen, as it is noted to be air-sensitive.[4] While room temperature is acceptable, storage in a dark place at temperatures below 15°C is recommended for enhanced stability.[4]

Q2: Is 2-chloroquinoline-4-carboxylic acid sensitive to light or moisture?

A2: Yes, it is advisable to protect the compound from light by storing it in a dark place.[2] The compound is also described as hygroscopic, so it is crucial to store it in a dry environment and to handle it in a manner that minimizes exposure to atmospheric moisture.[6]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: A comprehensive approach to safety is paramount. Always handle 2-chloroquinoline-4-carboxylic acid in a well-ventilated area or a chemical fume hood.[7] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Body Protection: A laboratory coat.[5]

  • Respiratory Protection: In cases of inadequate ventilation or when handling large quantities of the powder, a respirator should be worn to avoid inhaling dust.[5]

Q4: What are the primary hazards associated with 2-chloroquinoline-4-carboxylic acid?

A4: According to GHS classifications, this compound is known to cause skin and serious eye irritation.[8] It may also cause respiratory irritation if inhaled.[8] Some reports also indicate that it may be harmful if swallowed.[3]

Q5: What materials are incompatible with 2-chloroquinoline-4-carboxylic acid?

A5: The primary incompatibility is with strong oxidizing agents.[5][8] Contact with these materials should be avoided to prevent potentially hazardous reactions. It is also important to avoid heat, sparks, and open flames in the storage and handling area.[5][8]

Experimental Workflow: Preparation of Stock Solutions

The successful use of 2-chloroquinoline-4-carboxylic acid in experiments often begins with the correct preparation of a stock solution. Due to its limited aqueous solubility, careful selection of a solvent is necessary.

Caption: A typical workflow for preparing a stock solution of 2-chloroquinoline-4-carboxylic acid.

Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental use of 2-chloroquinoline-4-carboxylic acid.

Problem 1: The compound is not dissolving in my chosen solvent.

  • Underlying Cause: 2-chloroquinoline-4-carboxylic acid has poor solubility in many common solvents. The carboxylic acid moiety makes its solubility pH-dependent.[5]

  • Troubleshooting Steps:

    • Solvent Selection: For initial stock solutions, prioritize highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Physical Assistance: Gentle warming or sonication can aid in the dissolution process. Be cautious with warming to avoid potential degradation.

    • pH Adjustment: For aqueous solutions, increasing the pH above the compound's pKa (predicted to be ~2.17) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2] You can attempt to dissolve the compound in a basic buffer.

    • Co-solvents: For experiments requiring a final aqueous solution, a co-solvent system can be effective. Prepare a concentrated stock in a solvent like DMSO, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[5]

Problem 2: My prepared stock solution appears cloudy or has precipitated over time.

  • Underlying Cause: This can be due to exceeding the solubility limit in the chosen solvent, temperature fluctuations affecting solubility, or slow degradation of the compound.

  • Troubleshooting Steps:

    • Re-dissolution: Try warming the solution gently while vortexing to see if the precipitate redissolves.

    • Dilution: If re-dissolution is unsuccessful, the stock solution may be too concentrated. Dilute a portion of the solution with the same solvent to a lower concentration.

    • Fresh Preparation: It is always best practice to prepare fresh stock solutions regularly. If precipitation is a recurring issue, consider preparing smaller batches more frequently.

Problem 3: I observe a color change in the solid compound or my stock solution.

  • Underlying Cause: A change in color from its typical white to light yellow appearance may indicate degradation.[4] While stable under recommended storage conditions, prolonged exposure to air, light, or high temperatures can lead to decomposition.[5][8]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored correctly, away from light and in a dry, cool environment, preferably under an inert atmosphere.[4][5]

    • Purity Check: If you suspect degradation, and the experiment is sensitive to compound purity, it may be necessary to verify the purity of your material using an analytical technique such as HPLC or LC-MS.

    • Use a Fresh Batch: To ensure the integrity of your experimental results, it is advisable to use a fresh, uncompromised batch of the compound.

Safe Disposal

Q: How should I dispose of waste containing 2-chloroquinoline-4-carboxylic acid?

A: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats) and unused solutions, should be treated as hazardous chemical waste.[7]

  • Solid Waste: Collect in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect in a separate, labeled hazardous waste container for organic or halogenated waste, as appropriate for your institution's guidelines. Do not pour down the drain.[7]

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.[9]

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Two Chongqing Chemdad Co., Ltd. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. Available from: [Link]

  • Agilent. Dissolution Failure Investigation. Available from: [Link]

  • Mann, J. et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available from: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Available from: [Link]

  • Technion. Chemical Waste Management Guide. Available from: [Link]

  • Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • Reddit. carboxylic acid solubility + TLC. r/chemhelp. Available from: [Link]

  • Capot Chemical. MSDS of 2-Methylquinoline-4-carboxylic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2-Chloroquinoline-4-carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 2-chloroquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-chloroquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the bench to pilot or production scale. As a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive molecules, mastering its production is critical.[1]

This document moves beyond standard protocols to address the nuanced challenges encountered during scale-up. We will explore common pitfalls, offer data-driven solutions, and explain the chemical principles behind our troubleshooting advice.

Section 1: Foundational Synthesis Strategies (FAQ)

Before troubleshooting, it's essential to understand the primary synthetic pathways. The production of 2-chloroquinoline-4-carboxylic acid is typically a two-stage process: first, the synthesis of the quinoline-4-carboxylic acid core, and second, the chlorination at the 2-position.

Q1: What are the most common industrial routes for synthesizing the quinoline-4-carboxylic acid core?

There are several named reactions to construct the quinoline skeleton.[2] For producing 4-carboxylic acid derivatives specifically, the Pfitzinger and Doebner reactions are most prominent due to their direct installation of the required carboxyl group.

  • Pfitzinger Reaction: This involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] It is a robust method for creating quinoline-4-carboxylic acids.[5]

  • Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[2][6] It offers flexibility in introducing substituents at the 2-position based on the choice of aldehyde.[7]

  • Gould-Jacobs Reaction: While primarily used for 4-hydroxyquinolines, this pathway can be adapted.[8][9][10] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation.[11] The 4-hydroxy intermediate must then be chlorinated.

Synthesis_Workflow cluster_2 Stage 2: Chlorination Isatin Isatin + Carbonyl Cmpd Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Aniline_Aldehyde Aniline + Aldehyde + Pyruvic Acid Doebner Doebner Reaction Aniline_Aldehyde->Doebner Aniline_Malonic Aniline + Malonic Ester Deriv. Gould_Jacobs Gould-Jacobs Reaction Aniline_Malonic->Gould_Jacobs Intermediate 4-Hydroxyquinoline- 4-carboxylic Acid Pfitzinger->Intermediate Directly or via 4-hydroxy intermediate Doebner->Intermediate Directly Gould_Jacobs->Intermediate Chlorination Chlorination (e.g., POCl₃) Intermediate->Chlorination Final_Product 2-Chloroquinoline- 4-carboxylic Acid Chlorination->Final_Product

Caption: General synthetic workflows for 2-chloroquinoline-4-carboxylic acid.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific, practical problems that arise during process development and scale-up, presented in a question-and-answer format.

Category: Cyclization & Core Formation

Q2: Our Pfitzinger reaction yield drops significantly at pilot scale, and we observe incomplete consumption of isatin. What's the likely cause?

This is a classic scale-up issue often related to mass and heat transfer limitations.

  • Causality: The Pfitzinger reaction mechanism begins with the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate.[3] This is followed by condensation with the enolizable ketone. At scale, inefficient mixing can lead to localized "hot spots" or areas of low base concentration. If the base isn't effectively dispersed, the initial ring-opening of isatin becomes the rate-limiting step, leaving it unreacted.

  • Troubleshooting Steps:

    • Improve Agitation: Assess your reactor's mixing efficiency. A common solution is to switch from a simple anchor stirrer to a pitched-blade turbine or a retreat curve impeller, which provide better top-to-bottom turnover in larger vessels.

    • Controlled Reagent Addition: Instead of adding the base all at once, consider a slow, subsurface addition of the base solution (e.g., KOH in ethanol/water) to the isatin slurry. This maintains a more homogenous reaction environment.

    • Monitor Exotherm: The condensation step can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement automated temperature control and monitor the internal temperature closely during reagent addition to prevent side reactions.

Q3: We are using the Doebner reaction and are struggling with the formation of significant tar-like byproducts and inconsistent yields. How can we improve process robustness?

The Doebner-von Miller reaction and its variants are notorious for generating side products if not carefully controlled, as they can proceed through radical or polymeric pathways.[12][13]

  • Causality: The reaction involves the acid-catalyzed formation of an α,β-unsaturated carbonyl compound in situ, which then reacts with the aniline.[12] Harsh acidic conditions and high temperatures can promote the self-polymerization of intermediates.

  • Troubleshooting Steps:

    • Catalyst Optimization: While strong Brønsted acids are traditional, consider using a milder Lewis acid catalyst like BF₃·Et₂O or scandium(III) triflate, which can promote the desired reaction pathway at lower temperatures.[6][12] Recent studies have also shown success with solid acid catalysts, which can simplify workup.

    • Temperature Staging: Implement a staged temperature profile. Run the initial condensation at a lower temperature (e.g., room temperature to 40°C) to form the key imine intermediate, then slowly ramp up the temperature to effect cyclization. This minimizes the time that reactive intermediates are exposed to high heat.

    • Controlled Addition of Pyruvic Acid: The reaction of aniline and the aldehyde should be allowed to proceed first before the dropwise addition of pyruvic acid.[6] This prevents the pyruvic acid from undergoing undesirable self-condensation.

Troubleshooting_Low_Yield Start Low Yield in Cyclization Step Problem1 Incomplete Reagent Consumption? Start->Problem1 Problem2 Significant Byproduct Formation? Start->Problem2 Problem1->Problem2 No Solution1a Improve Agitation (e.g., switch impeller type) Problem1->Solution1a Yes Solution1b Optimize Reagent Addition (e.g., slow, subsurface feed) Problem1->Solution1b Yes Solution2a Re-evaluate Catalyst (e.g., Lewis vs. Brønsted acid) Problem2->Solution2a Yes Solution2b Implement Temperature Staging Problem2->Solution2b Yes Solution2c Check Raw Material Purity Problem2->Solution2c Yes

Caption: Decision tree for troubleshooting low yields in quinoline synthesis.

Category: Chlorination

Q4: Our chlorination of 4-hydroxyquinoline-4-carboxylic acid with phosphorus oxychloride (POCl₃) is sluggish and requires a large excess of reagent, complicating the workup. How can we improve efficiency?

This is a common challenge. The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form, and its reactivity can be hindered. The carboxylic acid group can also complicate the reaction.

  • Causality: The reaction likely proceeds via the formation of a Vilsmeier-Haack type intermediate if a catalytic amount of DMF is present, or through direct phosphorylation of the hydroxyl group by POCl₃.[14][15] Inefficient conversion can be due to poor solubility of the starting material in POCl₃ or insufficient activation.

  • Troubleshooting Steps:

    • Use of a Co-solvent: Performing the reaction in a high-boiling inert solvent like toluene or sulfolane can improve the solubility of the starting material and allow for better temperature control. POCl₃ can be added portion-wise.

    • Vilsmeier-Haack Conditions: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, which is more effective at activating the substrate for chlorination.[16]

    • Consider PCl₅: Adding phosphorus pentachloride (PCl₅) along with POCl₃ can improve yields. PCl₅ is a more powerful chlorinating agent and can help drive the reaction to completion, especially with less reactive substrates.

Q5: During the scale-up of the POCl₃ quench, we experienced a violent exotherm and release of HCl gas. What is the safest way to handle the workup?

The quench of excess POCl₃ is one of the most hazardous steps in this process and requires careful engineering controls at scale.

  • Causality: Phosphorus oxychloride reacts violently with water in a highly exothermic hydrolysis reaction, producing phosphoric acid and large volumes of hydrogen chloride (HCl) gas.

  • Safe Quench Protocol:

    • Reverse Quench: The safest method is a "reverse quench." Slowly add the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or a cold, dilute aqueous base (like sodium carbonate solution). Never add water or ice directly to the bulk POCl₃ mixture.

    • Temperature Control: The quench vessel must be jacketed and connected to a powerful cooling system to manage the exotherm. The internal temperature should be monitored and maintained below a safe limit (e.g., 20°C).

    • Gas Scrubbing: The large volume of HCl gas evolved must be vented through a caustic scrubber (e.g., packed with NaOH solution) to neutralize it before release.

Section 3: Comparative Data & Protocols

Table 1: Comparison of Primary Synthesis Routes for Quinoline-4-Carboxylic Acid Core
FeaturePfitzinger ReactionDoebner ReactionGould-Jacobs (adapted)
Starting Materials Isatin, Carbonyl CompoundAniline, Aldehyde, Pyruvic AcidAniline, Malonic Ester Derivative
Key Reagents Strong Base (e.g., KOH)Acid Catalyst (Brønsted or Lewis)Heat, Base (for hydrolysis)
Typical Yields Moderate to Good (60-85%)[17]Moderate to Excellent (42-89%)Variable, multi-step process
Scale-Up Pros Fewer components, direct productConvergent, flexible substitutionReadily available starting materials
Scale-Up Cons Potential mixing/solubility issuesByproduct/tar formationMultiple steps, harsh thermal cyclization
Protocol: Synthesis via Pfitzinger Reaction and Subsequent Chlorination

Warning: This procedure involves hazardous materials and should only be performed by trained chemists with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood or appropriate reactor.

Step 1: Synthesis of 4-hydroxyquinoline-4-carboxylic acid

  • Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge a solution of potassium hydroxide (2.2 eq.) in a 1:1 mixture of ethanol and water.

  • Isatin Addition: Add 5-chloroisatin (1.0 eq.) to the basic solution portion-wise, maintaining the temperature below 30°C. Stir for 1-2 hours until the isatin ring is fully opened, which is often indicated by a color change and dissolution.[18]

  • Carbonyl Addition: Heat the mixture to a gentle reflux (approx. 80-85°C). Slowly add pyruvic acid (1.1 eq.) dropwise via an addition funnel over 1 hour. A mild exotherm may be observed.

  • Reaction: Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.

  • Work-up & Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath. Carefully acidify the mixture to pH 2-3 with concentrated HCl. The product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the solid under vacuum.

Step 2: Chlorination to 2-chloroquinoline-4-carboxylic acid

  • Setup: In a clean, dry, jacketed reactor equipped for reflux and connected to a caustic scrubber, charge the dried 4-hydroxyquinoline-4-carboxylic acid intermediate (1.0 eq.).

  • Reagent Addition: Under an inert atmosphere (N₂), slowly add phosphorus oxychloride (POCl₃, 4-5 eq.) at room temperature. Add a catalytic amount of DMF (0.1 eq.).

  • Reaction: Slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Monitor the reaction by HPLC.

  • Work-up (Quench): Cool the reaction mixture to room temperature. In a separate, well-stirred, and cooled quench vessel containing crushed ice, slowly transfer the reaction mixture via a pump or cannula. Maintain the quench pot temperature below 20°C at all times.

  • Isolation: The product will precipitate in the aqueous mixture. Stir for 1 hour after the addition is complete. Filter the solid, wash extensively with cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Organic Reactions. Gould-Jacobs Reaction. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • JOCPR. Application of pfitzinger reaction in. [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]

  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Scribd. Combes Quinoline Synthesis PDF. [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • JNAS. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Degradation of Carboxylic Acid Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of carboxylic acid-containing compounds. Our goal is to equip you with the mechanistic understanding and practical protocols needed to ensure the integrity of your molecules from discovery through formulation.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Carboxylic Acid Stability

This section addresses the most common initial questions regarding the stability of carboxylic acid compounds.

Q1: Why are carboxylic acids considered potentially unstable?

A: The carboxylic acid functional group (-COOH) is chemically reactive and susceptible to several degradation pathways. Its acidity means it can exist in equilibrium between the protonated form (R-COOH) and the deprotonated carboxylate anion (R-COO⁻), with the dominant species depending on the solution's pH.[1][2] This reactivity, combined with its ability to participate in oxidation, react with metals, and undergo decarboxylation, makes it a key focus during stability studies.[3][4]

Q2: What are the primary ways my carboxylic acid compound can degrade?

A: The most prevalent degradation pathways are:

  • Oxidation: Loss of electrons, often involving reaction with molecular oxygen (auto-oxidation) or peroxides. This can lead to oxidative decarboxylation, where the carboxyl group is lost as CO₂.[3][5][6]

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂), which can be induced by heat (thermal decarboxylation) or light (photodecarboxylation).[7][8]

  • Esterification/Amidation: Reaction with alcohols or amines, respectively, which may be present as excipients or impurities. This is often a concern in liquid formulations.[9][10]

  • Hydrolysis: While the carboxylic acid group itself is stable against hydrolysis, derivatives like esters and amides (which might be part of your molecule or a degradant) are susceptible to hydrolysis, often reverting to the parent carboxylic acid.[3][11]

Q3: How does pH affect the stability of my compound?

A: pH is arguably the most critical factor. The ratio of the neutral acid to the anionic carboxylate form is dictated by the compound's pKa and the solution's pH.

  • At pH < pKa: The protonated (R-COOH) form dominates. This form is more susceptible to certain reactions like esterification.

  • At pH > pKa: The deprotonated (R-COO⁻) form dominates. The carboxylate anion is more water-soluble but can be more susceptible to oxidative decarboxylation, especially in the presence of metal ions.[7][12] The stability of your compound will often have an optimal pH range, which must be determined experimentally. Most simple carboxylic acids have pKa values in the range of 4-5, leading to typical solution pHs of 2-3 depending on concentration.[1][13]

Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section is structured to help you identify the likely cause of degradation based on your observations and experimental conditions.

Issue 1: Loss of Potency and Emergence of New Peaks in HPLC Under Ambient or Accelerated Thermal Conditions.

Potential Cause: Thermal Decarboxylation or Oxidation.

Diagnostic Questions:

  • Is the degradation worse at higher temperatures? A strong correlation suggests a thermal pathway.

  • Does the molecular weight of the degradant correspond to the loss of 44 Da (CO₂)? This is a hallmark of decarboxylation.

  • Is your compound a β-keto acid or malonic acid derivative? These structures are particularly prone to thermal decarboxylation via a stable cyclic transition state.[14]

  • Is the degradation inhibited when the sample is purged with nitrogen or argon? If so, oxidation is the likely culprit.[3]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Workflow for diagnosing thermal vs. oxidative degradation."; font-size: 10; } Caption: Workflow for diagnosing thermal vs. oxidative degradation.

Mitigation Strategies:

StrategyMechanism of ActionWhen to Use
pH Optimization Control the ionization state to find the most stable form. The carboxylate anion can be more susceptible to oxidation.[7][12]For liquid formulations. Determine the pH-stability profile early.
Addition of Antioxidants Free radical scavengers (e.g., BHT, BHA) or reducing agents (e.g., ascorbic acid) terminate oxidative chain reactions.[3]When oxidation is confirmed. Choice depends on formulation (aqueous vs. organic).
Addition of Chelating Agents Agents like EDTA bind trace metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidative reactions.[15]When metal-catalyzed oxidation is suspected, often used with antioxidants.
Inert Atmosphere Replacing oxygen with an inert gas like nitrogen or argon in the container headspace prevents auto-oxidation.[3]For highly oxygen-sensitive compounds, especially in liquid or semi-solid forms.
Issue 2: My API is reacting with excipients in the formulation.

Potential Cause: Esterification or Incompatible Interactions.

Diagnostic Questions:

  • Does your formulation contain excipients with hydroxyl groups (e.g., sorbitol, glycerol, cellulose derivatives)? These can react with the carboxylic acid to form esters.[9]

  • Are you using ionic excipients like croscarmellose sodium (CCS)? The anionic nature of CCS can form ionic interactions or salts with a partially ionized API, potentially affecting solubility and recovery during analysis.[16]

  • Does the degradation only occur in the presence of a specific excipient? This is best determined through a systematic drug-excipient compatibility study.

Mitigation Strategies & Protocols:

Protocol: Basic Drug-Excipient Compatibility Study

  • Preparation: Prepare binary mixtures of your API and each proposed excipient (e.g., in a 1:1 or 1:5 w/w ratio). Also prepare a sample of the pure API and a complete formulation blend.

  • Stressing: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and ambient conditions for a set period (e.g., 2-4 weeks).[17]

  • Analysis: At designated time points (e.g., T=0, 1, 2, 4 weeks), analyze the samples by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the mixtures to the pure API control. Look for:

    • A significant decrease in the API peak area.

    • The appearance of new degradation peaks not present in the API control.

    • Significant changes in physical appearance (e.g., color change, liquefaction).

Troubleshooting Incompatibilities:

Excipient TypePotential IncompatibilityMitigation Strategy
Polyols (Sorbitol, Mannitol) Can act as nucleophiles, leading to ester formation with the API's carboxylic acid group.[9]Screen alternative fillers. If unavoidable, ensure moisture content is tightly controlled, as water can facilitate the reaction.
Ionic Disintegrants (Croscarmellose Sodium) Ionic interaction ("ion pairing") can lead to the formation of less soluble salts, causing issues with dissolution or analytical recovery.[16]Modify analytical diluent (e.g., increase ionic strength with NaCl or adjust pH) to disrupt the interaction and ensure full recovery.[16] Consider non-ionic disintegrants.
Excipients with Reactive Impurities Trace metals, peroxides (from polymers like PVP), or aldehydes can catalyze API degradation.[16]Source high-purity excipient grades. Screen different suppliers. Incorporate chelating agents or antioxidants into the formulation.
Issue 3: Degradation is observed only upon exposure to light.

Potential Cause: Photodegradation.

Diagnostic Questions:

  • Does degradation occur in samples exposed to light but not in dark controls stored under the same conditions?

  • Does your molecule contain chromophores that absorb light in the UV or visible range? Many functional groups can absorb light energy, leading to reactive excited states.[11]

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Simplified photodegradation mechanism."; font-size: 10; } Caption: Simplified photodegradation mechanism.

Mitigation Strategies:

  • Primary Packaging: Use amber or opaque containers (vials, bottles) to block UV and visible light.

  • Secondary Packaging: Store the primary containers in light-blocking outer packaging (e.g., cartons).

  • Formulation: In some cases, UV-absorbing excipients (e.g., titanium dioxide in coatings) can be used, but this requires careful formulation development to avoid other incompatibilities.

Section 3: Essential Protocols & Methodologies

Protocol: Forced Degradation Study for a Carboxylic Acid API

A forced degradation or stress testing study is essential for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method, as mandated by ICH guidelines.[17][18][19] The goal is typically to achieve 5-20% degradation.[17][20]

ConditionTypical ParametersPurpose & Potential Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CTests stability in acidic conditions. While the COOH group is stable, other functional groups (esters, amides) may hydrolyze.[18]
Base Hydrolysis 0.1 M NaOH at 60-80°CTests stability in basic conditions. Can catalyze hydrolysis of other groups and may influence decarboxylation rates.[18]
Oxidation 3% H₂O₂ at Room Temp or elevated tempProbes susceptibility to oxidation. Can induce oxidative decarboxylation.[18]
Thermal Dry heat at a temperature above accelerated stability conditions (e.g., 80°C)Induces thermally-liable degradants, primarily decarboxylation.[18][20]
Photostability Expose to UV/Vis light as per ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²)Identifies susceptibility to photodegradation, which can involve radical mechanisms and decarboxylation.[18][19]

Self-Validation Checklist for the Protocol:

Analytical Techniques for Monitoring Degradation

The cornerstone of any stability program is a robust, validated analytical method.

TechniqueApplicationNotes
HPLC-UV/PDA Primary tool for quantitating the parent compound and its degradants. PDA provides spectral information for peak purity assessment.The lack of a strong chromophore in some aliphatic carboxylic acids can be a challenge, sometimes requiring detection at low UV wavelengths (e.g., 200-210 nm).[21]
LC-MS Essential for identifying the structure of unknown degradation products by providing molecular weight and fragmentation data.Invaluable during forced degradation studies to elucidate degradation pathways.[22]
GC-MS Used for volatile carboxylic acids or degradants, often after a derivatization step to increase volatility and thermal stability.[23]Less common for non-volatile pharmaceutical APIs but useful in specific cases.

References

  • Drug degradation pathways. Pharmaceutical - Pharmacy 180.
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Chemistry Stack Exchange.
  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers . Angewandte Chemie International Edition. Available at: [Link]

  • Ch21: Decarboxylation . University of Calgary. Available at: [Link]

  • 18.5: Decarboxylation of Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]

  • Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids . JoVE. Available at: [Link]

  • Photocatalytic oxidation of carboxylic acids can take place either by... . ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . TechnoPharmaSphere. Available at: [Link]

  • Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles . ResearchGate. Available at: [Link]

  • Oxidation of Carboxylic Acids | PDF . Scribd. Available at: [Link]

  • Interaction of metal ions with carboxylic and carboxamide groups in protein structures . PubMed. Available at: [Link]

  • Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study . ResearchGate. Available at: [Link]

  • Interaction of different metal ions with carboxylic acid group: a quantitative study . PubMed. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . That's Nice. Available at: [Link]

  • carboxylic acids as acids . Chemguide. Available at: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques . Fisher Digital Publications. Available at: [Link]

  • Degradation Pathway of Pharmaceutical Dosage Forms . IJIRT. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing . BioPharmaSpec. Available at: [Link]

  • Oxidative decarboxylation . Wikipedia. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation . TechnoBridge. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical Analysis. Available at: [Link]

  • Understanding biocatalyst inhibition by carboxylic acids . PMC - NIH. Available at: [Link]

  • degradation pathway of pharmaceutical dosage forms . ResearchGate. Available at: [Link]

  • Molecular insight into carboxylic acid–alkali metal cations interactions: reversed affinities and ion-pair formation revealed by non-linear optics and simulations . RSC Publishing. Available at: [Link]

  • (PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides . ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . PMC. Available at: [Link]

  • Gas-chromatographic determination of carboxylic acid anhydrides in oxidation products of alcohols and other organic compounds . ResearchGate. Available at: [Link]

  • Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. Available at: [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound . AAPS PharmSciTech. Available at: [Link]

  • Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques . PMC - NIH. Available at: [Link]

  • Reduction & Oxidation Reactions of Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity . Pharmaguideline. Available at: [Link]

  • What is the standard pH of carboxylic acids? . Quora. Available at: [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. Google Patents.
  • 2.9: Qualitative Analysis of Organic Compounds . Chemistry LibreTexts. Available at: [Link]

  • Acidity of carboxylic acids and derivatives . BYJU'S. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column . SIELC Technologies. Available at: [Link]

  • ISSN: 0974-2115 . Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Photocatalytic Aminodecarboxylation of Carboxylic Acids . PMC - NIH. Available at: [Link]

  • Protecting carboxylic acid : r/OrganicChemistry . Reddit. Available at: [Link]

  • Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design | Request PDF . ResearchGate. Available at: [Link]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis . Organic Letters. Available at: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis . Macmillan Group - Princeton University. Available at: [Link]

  • Reduction of carboxylic acids (video) . Khan Academy. Available at: [Link]

  • Protecting Groups for Carboxylic acid . YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Welcome to the technical support center for the synthesis of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explore the critical, and often subtle, effects of solvents on your reaction outcomes. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab.

Part 1: General Principles & Frequently Asked Questions

This section addresses broad questions regarding the role of solvents in the synthesis of quinoline derivatives. Understanding these fundamentals is key to troubleshooting and optimizing your specific reaction.

Q1: Why is solvent selection so critical in the synthesis of 2-aryl-quinoline-4-carboxylic acids?

A: Solvent selection is paramount because the solvent does far more than just dissolve reactants. It actively participates in the reaction mechanism by:

  • Stabilizing Intermediates: Many quinoline syntheses, like the Doebner reaction, proceed through charged intermediates or transition states. Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction rate.[1][2]

  • Influencing Nucleophilicity: The solvent shell around a nucleophile can dramatically alter its reactivity. Polar protic solvents, for instance, can form hydrogen bonds with anionic nucleophiles, creating a "cage" that hinders their ability to attack an electrophile.[3][4]

  • Determining Reaction Pathway: The choice between a protic and aprotic solvent can favor one mechanistic pathway over another (e.g., an SN1-like versus an SN2-like step), which can affect regioselectivity and the formation of byproducts.[3]

  • Controlling Reaction Temperature: The boiling point of the solvent dictates the maximum temperature for a reaction at atmospheric pressure, directly influencing reaction kinetics.

Q2: What is the functional difference between using a polar protic vs. a polar aprotic solvent in these syntheses?

A: The key difference lies in their ability to act as hydrogen-bond donors.[5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have O-H or N-H bonds.[5] They are excellent at stabilizing both cations and anions. In the context of quinoline synthesis, they can protonate carbonyls to increase their electrophilicity and stabilize charged intermediates. However, their tendency to hydrogen-bond can also deactivate strong nucleophiles.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile (MeCN), acetone) lack O-H or N-H bonds.[5] While they possess dipoles to dissolve polar compounds and stabilize cations, they are poor at solvating anions. This leaves anions "naked" and highly reactive, which can be beneficial for reactions requiring a potent nucleophile.[3]

Q3: Is it possible to run these reactions without any solvent?

A: Yes, solvent-free, or "neat," conditions are increasingly popular for quinoline synthesis.[6] These methods are considered "green" as they reduce chemical waste. Often facilitated by microwave irradiation or the use of solid-supported catalysts, solvent-free reactions can be remarkably efficient, sometimes leading to higher yields and shorter reaction times.[7][8][9]

Part 2: Troubleshooting by Specific Synthetic Route

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved via the Doebner reaction. Below, we address common issues related to this and other relevant synthetic methods.

Method 1: The Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aromatic aldehyde, and pyruvic acid, typically under acidic catalysis, to yield the desired 2-aryl-quinoline-4-carboxylic acid.[10]

Troubleshooting & FAQs

Q1: My Doebner reaction is producing a low yield and a significant amount of black tar. How can the solvent help mitigate this?

A: Tar formation is the most common pitfall in the Doebner reaction, arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound formed in situ.[11] Your solvent and reaction setup are critical to controlling this.

  • Problematic Solvents: Highly polar, high-boiling point solvents can sometimes exacerbate polymerization if they promote side reactions over the desired cyclization. While ethanol is traditionally used, it may not always be optimal.[12]

  • Effective Solvents: A systematic screening of solvents is your best approach. One study found acetonitrile (MeCN) to be the best choice when using a Lewis acid catalyst (BF₃·THF), outperforming ethanol, toluene, DCE, DMF, and DMSO.[10] In another approach using p-TSA as a catalyst, ethylene glycol was found to be effective because it improved the solubility of sodium pyruvate (a common, stable alternative to pyruvic acid) and prevented salt precipitation.[13]

  • Procedural Tip: Beyond solvent, the rate of addition is crucial. Adding the aldehyde or pyruvic acid slowly to the heated aniline solution can help maintain a low concentration of the polymerizable intermediate, minimizing tar formation.[11]

Q2: My starting materials are not fully dissolving. What is the best solvent for solubility?

A: Solubility is highly dependent on the specific substituents on your aniline and aldehyde.

  • For Pyruvic Acid Alternatives: If you are using sodium pyruvate, which is more stable and cost-effective, its solubility can be low in common organic solvents like ethanol.[13] A study by Gaikwad et al. demonstrated that using a mixture of deionized water and ethylene glycol effectively dissolved sodium pyruvate, leading to improved yields.[13]

  • General Screening: For general insolubility, a solvent screen is recommended. As mentioned, MeCN and THF have proven effective in certain systems.[10]

Q3: Can I use an acidic solvent like trifluoroacetic acid (TFA) to catalyze the reaction?

A: Absolutely. Using an acidic solvent that also serves as the catalyst can be a very effective strategy.

  • TFA as a Solvent/Catalyst: Refluxing in TFA has been shown to be effective for the condensation of anilines with certain α,β-unsaturated ketoesters to form quinolines.[14] Interestingly, this can sometimes lead to a reversal of the "standard" regiochemistry, so careful product characterization is essential.[14]

  • Other Acidic Solvents: Formic acid has also been noted as an effective solvent for this type of reaction.[14]

Data Presentation: Solvent Effects on the Doebner Reaction
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BF₃·THFMeCN6524~82%[10]
BF₃·THFTHF6524~82%[10]
BF₃·THFEthanol6524Low[10]
BF₃·THFToluene6524Low[10]
BF₃·THFDMF6524Low[10]
p-TSAEthanolReflux357%[13]
p-TSAEthylene Glycol110367%[13]
p-TSAWater/Ethylene Glycol110385%[13]
Experimental Protocol: Optimized Doebner Synthesis in MeCN[10]
  • To a solution of the substituted aniline (10.2 mmol) and benzaldehyde (11.4 mmol) in acetonitrile (MeCN, 5.7 mL), add BF₃·THF (2.84 mmol) at room temperature under an air atmosphere.

  • Heat the mixture to 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (5.68 mmol) in MeCN (9.5 mL).

  • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.

  • After the addition is complete, continue heating the reaction mixture at 65 °C for an additional 21 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup and extraction, followed by purification (e.g., crystallization or column chromatography).

Visualization: Troubleshooting Workflow for the Doebner Reaction

Doebner_Troubleshooting start Doebner Reaction Start issue {Low Yield | Tar Formation} start->issue sub_q1 Check Reagent Addition issue->sub_q1  Polymerization? sub_q2 Review Solvent Choice issue->sub_q2  Inefficient? sub_q3 Assess Reactant Solubility (esp. Sodium Pyruvate) issue->sub_q3  Insolubility? sol_q1 Slow Dropwise Addition? sub_q1->sol_q1 fix_q1 Implement Slow Addition of Pyruvic Acid sol_q1->fix_q1 No sol_q1->sub_q2 Yes success Improved Yield fix_q1->success sol_q2 {Solvent Screen | Using EtOH/Toluene/DMF?} sub_q2->sol_q2 fix_q2 Switch to MeCN (with Lewis Acid) or Ethylene Glycol/H₂O (with p-TSA) sol_q2->fix_q2 Yes sol_q2->sub_q3 No fix_q2->success sol_q3 Precipitate Observed? sub_q3->sol_q3 fix_q3 Use Ethylene Glycol/Water Co-solvent System sol_q3->fix_q3 Yes sol_q3->success No fix_q3->success

Caption: A logical workflow for troubleshooting common issues in the Doebner reaction.

Method 2: The Friedländer Annulation

The Friedländer synthesis provides a powerful route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like pyruvic acid or its esters).[15][16]

Troubleshooting & FAQs

Q1: What is the best general-purpose solvent for a Friedländer synthesis?

A: There is no single "best" solvent, as the optimal choice is highly dependent on the catalyst system (acid vs. base) and the reactivity of your substrates.

  • Acidic Conditions: For acid-catalyzed variants (using catalysts like TFA, p-TSA, iodine, or Lewis acids), polar aprotic solvents such as dichloromethane (DCM) are often employed.[15][17]

  • Basic Conditions: Base-catalyzed reactions (using KOH, piperidine, etc.) are traditionally carried out by refluxing in an alcoholic solvent (e.g., ethanol) or even an aqueous solution.[18][19]

  • Solvent-Free: A highly effective modern approach is to perform the reaction under solvent-free conditions , often by heating the neat reactants with a catalyst like p-toluenesulfonic acid or iodine.[16] This often leads to rapid, high-yielding conversions.

Q2: My reaction is very slow and requires high temperatures, leading to product degradation. How can solvent choice help?

A: Sluggish reactions often require heating, but this can be a double-edged sword.

  • Mechanism Consideration: The Friedländer reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization, or initial Schiff base formation followed by an intramolecular aldol reaction.[15][20] A solvent that favors the more facile pathway for your specific substrates will improve the rate.

  • High-Boiling Aprotic Solvents: Solvents like DMSO or DMF can be used to achieve higher reaction temperatures. However, you must carefully monitor for byproduct formation. DMSO has even been reported to act as a reactant in some quinoline syntheses, incorporating carbon atoms into the final product, so its use should be carefully considered.[21]

  • Microwave-Assisted Synthesis: A better approach to accelerate the reaction without prolonged exposure to high bulk temperatures is to use microwave irradiation. This technique, often paired with solvent-free conditions or in a minimal amount of a high-dielectric solvent, can dramatically reduce reaction times from hours to minutes.[6][16]

Visualization: Mechanistic Pathways of the Friedländer Synthesis

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactants1 2-Aminoaryl Ketone (1) + Methylene Ketone (2) Adduct3 Aldol Adduct (3) Reactants1->Adduct3 Aldol Condensation Unsat4 Unsaturated Carbonyl (4) Adduct3->Unsat4 -H₂O Product7 Quinoline (7) Unsat4->Product7 Imine Formation -H₂O Reactants2 2-Aminoaryl Ketone (1) + Methylene Ketone (2) Schiff5 Schiff Base (5) Reactants2->Schiff5 Imine Formation -H₂O Adduct6 Cyclized Adduct (6) Schiff5->Adduct6 Intramolecular Aldol Product7_2 Quinoline (7) Adduct6->Product7_2 -H₂O

Caption: The two primary mechanistic pathways for the Friedländer annulation.[15]

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Wang, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Karimi-Jaberi, Z., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Otsuki, K., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nayak, S. K., et al. (2017). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Marco, J. L., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]

  • Gaikwad, H. K., et al. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds. [Link]

  • Sloop, J. C. (2002). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Cikotiene, I., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemistry of Heterocyclic Compounds. [Link]

  • Varma, R. S. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • Reddy, C. S., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • YouTube. Protic and Aprotic solvents - and the reaction speed. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Funabiki, K., et al. (2004). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Zhuang, S., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. [Link]

  • ResearchGate. Quinoline synthesis using ethanol polar protic solvent under microwave.... [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]

  • Chemistry Stack Exchange. Influence of protic and aprotic solvents on SN reactions. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Ghorai, P., et al. (2016). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry. [Link]

  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Green Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

  • Stevenson, T. M., et al. (2000). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Separating Isomers of Quinoline Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of quinoline carboxylic acid isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of quinoline carboxylic acid isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome the common and complex challenges you may encounter. This resource is structured as a dynamic troubleshooting guide, addressing specific issues in a direct question-and-answer format.

Section 1: Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of quinoline carboxylic acid isomers. Success hinges on the careful selection of stationary phases, mobile phases, and operating parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile tool for separating both constitutional isomers (differing in the position of the carboxylic acid group) and, with chiral stationary phases, enantiomers.

Troubleshooting Guide & FAQs: HPLC Separations

Q1: My polar quinoline carboxylic acid isomer is showing poor or no retention on a standard C18 column, eluting near the solvent front. How can I fix this?

A1: This is a classic challenge with polar analytes in reversed-phase (RP) chromatography. The high affinity of your polar compound for the polar mobile phase causes it to bypass interaction with the nonpolar C18 stationary phase. Here are several strategies to enhance retention:

  • Decrease Mobile Phase Polarity: Gradually increase the proportion of the aqueous component in your mobile phase (e.g., from 70% water to 90% water). Many modern RP columns are designed to be stable in highly aqueous conditions.

  • Adjust Mobile Phase pH: Quinoline carboxylic acids are ionizable. To increase retention on a C18 column, adjust the mobile phase pH to suppress the ionization of the carboxylic acid group (acidify the mobile phase). A pH of 2.5-3.5, using additives like formic acid or phosphoric acid, will protonate the carboxylate, making the molecule less polar and increasing its affinity for the stationary phase.[1][2] For MS compatibility, volatile acids like formic acid are preferred.[1][2]

  • Employ an Alternative Stationary Phase:

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the quinoline ring of your analyte.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which improves interaction with polar analytes and provides stability in highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) with a mobile phase consisting of a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).

Q2: I'm observing significant peak tailing for my quinoline carboxylic acid. What's causing this and how do I get symmetrical peaks?

A2: Peak tailing for acidic compounds like yours is often caused by secondary interactions with the stationary phase, specifically with exposed, acidic silanol groups (-Si-OH) on the silica support.[3] At moderate pH, these silanols can become ionized (-Si-O⁻) and interact strongly with your analyte via ion exchange, leading to a "tail."[3]

Here’s how to troubleshoot this:

  • Lower Mobile Phase pH: As mentioned above, acidifying the mobile phase (pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid suppresses the ionization of the silanol groups, minimizing these secondary interactions.[3]

  • Increase Buffer Strength: Using a buffer (e.g., 10-25 mM phosphate buffer) can help maintain a consistent pH and mask the residual silanol sites.[3]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups. "End-capping" is a process where these residual silanols are chemically deactivated. Ensure your column is of high quality and has not deteriorated.

  • Consider Mobile Phase Additives: For basic analytes, a basic additive like triethylamine (TEA) can be used to mask silanol sites. While your compound is acidic, the quinoline nitrogen is basic, so complex interactions can occur. However, for a carboxylic acid, pH control is the primary strategy.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Experimental Protocol: HPLC Method Development for Positional Isomers

This protocol provides a starting point for separating constitutional isomers of a quinoline carboxylic acid using reversed-phase HPLC.

Objective: To achieve baseline separation of quinoline-X-carboxylic acid and quinoline-Y-carboxylic acid.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), HPLC-grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: ~254 nm (or as determined by UV scan)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Optimization:

    • Based on the scouting run, if peaks are poorly resolved but retained, adjust the gradient slope. A shallower gradient (e.g., 5% to 50% B over 20 minutes) will improve the separation of closely eluting peaks.

    • If retention is poor, consider a more polar column as described in the FAQ section.

    • If peak shape is poor, ensure the mobile phase pH is low enough to suppress ionization.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses supercritical CO₂ as the main mobile phase. It excels at chiral separations and offers significant advantages in speed and reduced organic solvent consumption.[4]

Troubleshooting Guide & FAQs: SFC Separations

Q1: I'm new to SFC. What are the typical starting conditions for the chiral separation of a quinoline carboxylic acid?

A1: A successful SFC method development strategy often involves screening several chiral stationary phases (CSPs) with a set of standard mobile phase conditions.

  • Columns (CSPs): Polysaccharide-based columns are the workhorse for chiral SFC. A good initial screening set includes columns with different coated or immobilized derivatives, such as:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase: The primary mobile phase is supercritical CO₂. A polar organic solvent, called a co-solvent or modifier, is added to increase elution strength.

    • Co-solvents: Methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) are common choices. Start with a simple gradient of MeOH in CO₂.

  • Additives: For acidic compounds like quinoline carboxylic acids, an acidic additive is crucial to achieve good peak shape and prevent strong interactions with the stationary phase.[5]

    • Acidic Additives: Trifluoroacetic acid (TFA) or acetic acid at a concentration of 0.1-0.5% in the co-solvent is a good starting point.[5][6]

  • System Parameters:

    • Back Pressure: 100-150 bar

    • Temperature: 35-40 °C

    • Flow Rate: 3-4 mL/min for a 4.6 mm ID analytical column

Q2: My enantiomers are not separating on any of my chiral columns. What can I do?

A2: If initial screening fails, systematic optimization is key. The workflow below illustrates the logical progression for troubleshooting a lack of separation.

sfc_troubleshooting start No Initial Separation change_modifier Change Co-Solvent (e.g., MeOH to IPA) start->change_modifier Step 1 change_additive Change Additive (e.g., Acidic to Basic/Mixed) change_modifier->change_additive Step 2 success Separation Achieved change_modifier->success Success optimize_temp Optimize Temperature (e.g., 25°C to 50°C) change_additive->optimize_temp Step 3 change_additive->success Success optimize_bp Optimize Back Pressure (e.g., 100 bar to 200 bar) optimize_temp->optimize_bp Step 4 optimize_temp->success Success optimize_bp->success Success

Changing the co-solvent (e.g., from methanol to isopropanol) can significantly alter the hydrogen bonding and dipole-dipole interactions, which are critical for chiral recognition.[5] Similarly, adjusting temperature and pressure (density) affects the mobile phase strength and can influence selectivity.[7]

Q3: What are the key safety considerations when operating an SFC system?

A3: While SFC is considered a "green" technology, safety is paramount.

  • CO₂ Handling: CO₂ is an asphyxiant. Ensure the laboratory is well-ventilated. CO₂ is denser than air and can accumulate near the floor in case of a major leak.[8] CO₂ sensors and alarms are recommended.[8]

  • High Pressure: SFC systems operate at high pressures. Always wear safety glasses. Regularly inspect tubing and fittings for signs of wear or fatigue. Never exceed the pressure limits of the column or the instrument.

  • Solvent Handling: Standard laboratory procedures for handling flammable organic co-solvents (methanol, ethanol) should be followed.

Section 2: Crystallization-Based Separation

Crystallization is a powerful, scalable technique for purifying compounds and separating isomers based on differences in their physical properties, primarily solubility.

Fractional Crystallization for Constitutional Isomers

This technique separates isomers that have different solubilities in a given solvent system. The less soluble isomer will crystallize out of the solution first, leaving the more soluble isomer in the mother liquor.[9]

Troubleshooting Guide & FAQs: Fractional Crystallization

Q1: How do I select an appropriate solvent for fractional crystallization?

A1: The ideal solvent is one in which the isomers have a significant difference in solubility at a given temperature. The target isomer should be sparingly soluble at low temperatures but reasonably soluble at high temperatures.

Solvent Selection Workflow:

  • Solubility Testing: Test the solubility of the isomer mixture in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) at room temperature and at their boiling points.

  • Identify a "Good" Solvent: A good solvent will dissolve the mixture completely when hot but will result in the formation of crystals upon cooling.

  • Analyze the Crystals: After the first crop of crystals is formed and filtered, analyze its composition (e.g., by HPLC or NMR) to determine if it is enriched in one isomer.

  • Use a Solvent Pair: If no single solvent works, use a solvent pair.[10] Dissolve the mixture in a solvent in which both isomers are highly soluble (the "soluble solvent"), then slowly add a solvent in which both are poorly soluble (the "anti-solvent") to the hot solution until it becomes cloudy. Then, allow it to cool slowly.

Q2: My isomers are co-crystallizing instead of separating. What should I do?

A2: Co-crystallization occurs when the isomers incorporate into the same crystal lattice. This can be a significant challenge.

  • Change the Solvent System: The intermolecular forces governing crystallization are highly dependent on the solvent. Switching to a solvent with different polarity or hydrogen bonding capability (e.g., from an alcohol to an ester) can disrupt the co-crystallization pattern.

  • Slow Down the Crystallization Rate: Rapid crystallization can trap impurities and promote co-crystallization.[11] Ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Seeding: If you have a small amount of the pure, less soluble isomer, you can add a "seed crystal" to the saturated solution as it cools. This provides a template for crystallization and can favor the formation of the desired crystal form.

Experimental Protocol: Fractional Crystallization

Objective: To separate a 50:50 mixture of two positional isomers of quinoline carboxylic acid.

  • Solvent Selection: Based on preliminary tests, isopropanol is chosen as the solvent. Isomer A is found to be significantly less soluble than Isomer B in cold isopropanol.

  • Dissolution: In an Erlenmeyer flask, add the isomer mixture (e.g., 5.0 g). Add a minimal amount of hot isopropanol while heating and stirring until the solid is fully dissolved.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol to remove the residual mother liquor.

  • Drying & Analysis: Dry the crystals under vacuum. Analyze the purity of the crystalline product and the composition of the mother liquor by HPLC.

  • Recrystallization (if necessary): For higher purity, the collected crystals can be recrystallized using the same procedure.[12]

Diastereomeric Salt Resolution for Enantiomers

This classic chemical resolution technique is used to separate a racemic mixture of a chiral carboxylic acid.[13] The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[14] These diastereomers have different physical properties and can be separated by fractional crystallization.[14]

resolution_workflow racemate Racemic Acid (R-Acid + S-Acid) salt_formation Salt Formation racemate->salt_formation base Chiral Base (e.g., R-Base) base->salt_formation diastereomers Diastereomeric Salts (R-Acid:R-Base) (S-Acid:R-Base) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation (Filtration) crystallization->separation solid_salt Less Soluble Salt (e.g., S-Acid:R-Base) separation->solid_salt filtrate More Soluble Salt (e.g., R-Acid:R-Base) separation->filtrate liberation1 Liberation (Acidification) solid_salt->liberation1 liberation2 Liberation (Acidification) filtrate->liberation2 enantiomer1 Pure S-Acid liberation1->enantiomer1 enantiomer2 Pure R-Acid liberation2->enantiomer2

Troubleshooting Guide & FAQs: Chiral Resolution

Q1: How do I choose the right chiral resolving agent for my quinoline carboxylic acid?

A1: The choice of resolving agent is critical and often empirical. For resolving a racemic carboxylic acid, you need an enantiomerically pure chiral base.

Commonly Used Chiral Bases:

Resolving Agent Class Key Features
(1R,2S)-(-)-Ephedrine Amino Alcohol Readily available, often forms highly crystalline salts.
(R)-(+)-α-Methylbenzylamine Primary Amine A classic, versatile, and cost-effective resolving agent.
Brucine / Strychnine Alkaloids Often highly effective but can be toxic; handle with care.[14]

| Cinchonidine / Quinine | Alkaloids | Readily available natural products, widely used in resolution.[14] |

Selection Strategy: Perform a small-scale screening experiment with several different chiral bases in a few different solvents (e.g., methanol, ethanol, acetone). The best combination will be the one that yields a crystalline salt with a high diastereomeric excess after one crystallization.

Q2: The yield of my resolved enantiomer is very low after crystallization. What can I do to improve it?

A2: Low yield is a common issue and can often be traced back to the crystallization conditions.

  • Optimize Stoichiometry: It is common to use only 0.5 equivalents of the resolving agent.[15] This strategy aims to precipitate the salt of only one enantiomer, leaving the other in solution, which can sometimes improve the purity of the first crop of crystals.

  • Solvent Volume: Using the absolute minimum amount of hot solvent to dissolve the diastereomeric salt mixture is crucial. Excess solvent will lead to significant loss of product in the mother liquor.[11]

  • Cooling Protocol: Ensure the solution is cooled slowly to room temperature and then thoroughly chilled in an ice bath before filtration to maximize the recovery of the less soluble salt.

  • Mother Liquor Rework: Don't discard the mother liquor. It contains the other diastereomeric salt. You can liberate the acid from this filtrate to recover the other enantiomer or racemize it for recycling.

Section 3: Summary Data Tables

Table 1: HPLC Troubleshooting Summary
IssueCommon CauseSuggested Solution
Poor Retention Analyte too polar for RP columnDecrease mobile phase polarity; switch to a more polar column (Phenyl-Hexyl, EPG) or use HILIC.
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (2.5-3.5); use a high-purity, end-capped column; increase buffer strength.
High Backpressure Column/frit blockage; buffer precipitationFilter samples and mobile phases; flush the system; ensure buffer solubility in the organic phase.
Baseline Noise Contaminated mobile phase; detector issueUse high-purity solvents; prepare fresh mobile phase; purge the detector cell.
Table 2: Separation Technique Selection Guide
Isomer TypePrimary TechniqueKey AdvantageCommon Challenge
Constitutional Reversed-Phase HPLCHigh resolution and good selectivity.Poor retention of very polar isomers.
Constitutional Fractional CrystallizationHighly scalable and cost-effective.Co-crystallization can occur.
Enantiomers Chiral SFCFast, high-throughput, reduced solvent use.Requires specialized equipment and columns.
Enantiomers Diastereomeric Salt ResolutionScalable, no specialized chromatography needed.Can be labor-intensive; success is empirical.
References
  • BenchChem. (2025). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Benchmarking Against (+)-Neo-Menthol. BenchChem.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.).
  • (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2014). Resolution by diastereomeric salts. YouTube.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • Phenomenex. (n.d.).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • (n.d.). HPLC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Journal of Chromatography A. (2014).
  • Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes.
  • Wikipedia. (n.d.).
  • Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review.
  • Royal Society of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Leclercq, M., & Jacques, J. (1979). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Nouveau Journal de Chimie.
  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • Quora. (2022). How do you choose a mobile phase in HPLC?. Quora.
  • Wiley Online Library. (2013). Improved Chiral SFC Screening for Analytical Method Development. Chirality.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Quora. (2023). How does the fractional crystallization process work in organic chemistry?. Quora.
  • National Center for Biotechnology Information. (2020).
  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. YouTube.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC.
  • Teledyne ISCO. (2022).
  • BOC Sciences. (n.d.).
  • Agilent. (2019).
  • (n.d.).
  • Manifested Publishers. (2024).
  • National Center for Biotechnology Information. (n.d.).
  • Technobis. (2021). Co-crystallization. A Perspective on Current Practices. YouTube.
  • MDPI. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI.
  • (2025).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Evaluation of 2-Styrylquinoline-4-Carboxylic Acids as Novel Antitubercular Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a primary global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (X...

Author: BenchChem Technical Support Team. Date: February 2026

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a primary global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel therapeutic agents that operate via new mechanisms of action. Among the promising scaffolds in the drug discovery pipeline, quinoline derivatives have attracted considerable attention. This guide provides an in-depth technical comparison and evaluation of a specific subclass, 2-styrylquinoline-4-carboxylic acids, for their potential as antitubercular agents, grounded in experimental data and established in vitro protocols.

The 2-Styrylquinoline-4-Carboxylic Acid Scaffold: Synthesis and Rationale

The quinoline core is a well-established pharmacophore in medicinal chemistry, but the 2-styrylquinoline-4-carboxylic acid structure offers a unique combination of rigidity and potential for diverse functionalization. The rationale for exploring this scaffold lies in the demonstrated activity of related compounds and the potential for favorable interactions with mycobacterial targets.

Synthetic Strategy: An Eco-Friendly Approach

A common and efficient method for synthesizing these compounds is the Knoevenagel condensation.[1][2] This reaction typically involves quinaldic acid and various substituted arylbenzaldehydes. To enhance the efficiency and environmental friendliness of the synthesis, microwave-assisted organic synthesis (MAOS) has been successfully employed.[1][2][3] This approach significantly reduces reaction times and often leads to higher yields compared to conventional heating methods.[3]

The causality behind this choice of synthesis is twofold:

  • Versatility: The use of different substituted benzaldehydes allows for the creation of a diverse library of analogues, which is essential for establishing a robust Structure-Activity Relationship (SAR).

  • Efficiency: MAOS provides a rapid and high-yielding route to the target compounds, accelerating the drug discovery cycle from synthesis to biological evaluation.[3]

cluster_synthesis Synthesis Workflow Reactant1 Quinaldic Acid Method Microwave Irradiation Reactant1->Method Reactant2 Substituted Arylbenzaldehyde Reactant2->Method Catalyst Trifluoroacetic Acid (TFA) Catalyst->Method Catalyst Product 2-Styrylquinoline-4-Carboxylic Acid Derivatives Method->Product Knoevenagel Condensation

Caption: Microwave-assisted synthesis of 2-styrylquinoline-4-carboxylic acids.

In Vitro Antitubercular Activity Assessment

The primary goal of in vitro evaluation is to determine a compound's potency against Mtb and its selectivity, i.e., its ability to kill the pathogen without harming host cells. This is achieved through a sequential workflow of potency and cytotoxicity testing.

Determining Potency: The Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for assessing the antitubercular activity of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of Mtb. A variety of assays can be used, with the Microplate Alamar Blue Assay (MABA) being a widely adopted, cost-effective, and reliable method.[4] This assay utilizes the redox indicator Alamar Blue (resazurin), which changes color from blue to pink in the presence of metabolically active cells.[4][5][6]

The choice of the Mtb strain is critical. The H37Rv strain is the standard laboratory reference strain used for primary screening of antitubercular agents.[1][7]

Assessing Host Cell Toxicity: The Cytotoxicity Assay

A potent compound is only therapeutically viable if it is non-toxic to mammalian cells. Cytotoxicity is typically assessed using cell-based assays such as the MTT or XTT assays.[8][9] These colorimetric assays measure the metabolic activity of cell lines (e.g., Vero, HEK293T) as an indicator of cell viability.[8][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the resulting formazan product is water-soluble, simplifying the protocol by removing the solubilization step.[8][9][10]

The data from these assays are used to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) or CC₅₀ (the concentration that is cytotoxic to 50% of cells).

The Selectivity Index (SI)

The therapeutic potential of a compound is best represented by its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its potency.

SI = IC₅₀ (or CC₅₀) / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to Mtb than to host cells. Generally, an SI > 10 is considered a promising starting point for a hit compound.

cluster_workflow In Vitro Evaluation Workflow Compound Test Compound (2-Styrylquinoline-4-carboxylic acid) MIC_Assay Antitubercular Assay (e.g., MABA vs. Mtb H37Rv) Compound->MIC_Assay Cytotox_Assay Cytotoxicity Assay (e.g., MTT/XTT vs. Mammalian Cells) Compound->Cytotox_Assay MIC_Result Determine MIC (Potency) MIC_Assay->MIC_Result SI_Calc Calculate Selectivity Index (SI) SI = IC₅₀ / MIC MIC_Result->SI_Calc IC50_Result Determine IC₅₀ (Toxicity) Cytotox_Assay->IC50_Result IC50_Result->SI_Calc Decision Lead Candidate? SI_Calc->Decision

Caption: Standard workflow for the in vitro evaluation of antitubercular agents.

Comparative Performance of 2-Styrylquinoline-4-Carboxylic Acids

Studies have evaluated a series of these compounds against the Mtb H37Rv strain. The results highlight the importance of the substitution pattern on the styryl moiety for antitubercular activity.[1]

Compound IDStyryl Ring SubstitutionMIC (µg/mL) vs. Mtb H37RvReference
1 4-Hydroxy>100[1]
2 4-Methoxy12.5[1]
3 3,4-Dimethoxy>100[1]
4 3-Bromo12.5[1]
5 4-Dimethylamino6.25[1]

Data synthesized from Muscia et al., 2017.[1]

Analysis of Performance: From the data, it is evident that specific substitutions significantly impact potency. The unsubstituted and hydroxyl-substituted compounds were inactive. However, the introduction of a methoxy, bromo, or dimethylamino group conferred activity. The 4-dimethylamino substituted compound (Compound 5 ) emerged as the most potent in this series, with an MIC of 6.25 µg/mL.[1] This provides a crucial starting point for understanding the structure-activity relationship.

Structure-Activity Relationship (SAR) Insights

Based on available data for 2-styrylquinoline derivatives and related scaffolds like 2-styrylquinazolones, a preliminary SAR can be established.[7][11]

  • Styryl Ring Substituents: This is a key determinant of activity. Electron-donating groups, such as dimethylamino, appear to enhance potency.[1] The position of the substituent is also critical.

  • Quinoline Core: The quinoline nitrogen is likely crucial for activity, potentially through hydrogen bonding or coordination with a metallic center in an enzyme.

  • Carboxylic Acid Group: The acidic moiety at position 4 can influence pharmacokinetic properties like solubility and cell permeability, and may also serve as a key interaction point with the biological target.

cluster_sar Structure-Activity Relationship (SAR) Hotspots SAR_Image R_Group Substituents here are critical for activity. (e.g., -N(CH₃)₂, -OCH₃, -Br) R_Group->SAR_Image COOH_Group Influences PK properties; potential binding site. COOH_Group->SAR_Image N_Atom Quinoline Nitrogen Likely key for target interaction. N_Atom->SAR_Image

Caption: Key structural features of the 2-styrylquinoline-4-carboxylic acid scaffold.

Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols for key in vitro assays are provided.

Protocol 1: MABA for MIC Determination

This protocol is for determining the MIC of test compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase).

  • M. tuberculosis H37Rv culture.

  • Sterile 96-well flat-bottom plates.

  • Test compounds dissolved in DMSO.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Positive control (e.g., Rifampicin) and negative control (DMSO).

Procedure:

  • Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well plate using 7H9 broth, typically ranging from 100 µg/mL to 0.09 µg/mL. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Inoculum Preparation: Grow Mtb H37Rv to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, then dilute it 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well containing 100 µL of the compound dilution. Include wells for a drug-free control (inoculum only) and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development: Add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Data Reading: Assess the color change visually. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 2: XTT Assay for Cytotoxicity

This protocol is for determining the IC₅₀ of test compounds on a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero (or other suitable) cell line.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • Test compounds dissolved in DMSO.

  • XTT labeling reagent and electron coupling reagent (commercially available kits).[8]

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed 100 µL of a cell suspension (e.g., at 1 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the appropriate wells. Include wells for a vehicle control (DMSO) and a cell-free blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay Development: Prepare the XTT labeling mixture according to the manufacturer's instructions (mixing the XTT reagent and the electron coupling reagent). Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ atmosphere, allowing metabolically active cells to convert the XTT to a colored formazan product.[10]

  • Data Reading: Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (typically 450-500 nm, with a reference wavelength of ~650 nm).

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 2-styrylquinoline-4-carboxylic acid scaffold represents a promising starting point for the development of new antitubercular agents. In vitro data reveal that potency is highly dependent on the substitution pattern of the styryl ring, with electron-donating groups showing particular promise.[1]

Future work should focus on:

  • SAR Expansion: Synthesizing a broader range of derivatives to further refine the SAR and improve potency (aiming for MIC < 1 µg/mL).

  • Mechanism of Action Studies: Identifying the specific molecular target within Mtb is crucial. This can be pursued through techniques like generating resistant mutants and whole-genome sequencing.[12] Potential targets, based on related quinoline structures, could include DNA gyrase or components of the cell wall synthesis pathway.[4][13]

  • Pharmacokinetic Profiling: Promising lead compounds will require evaluation of their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

By systematically applying the robust in vitro evaluation workflow described in this guide, researchers can effectively identify and optimize novel 2-styrylquinoline-4-carboxylic acid derivatives, contributing to the vital pipeline of next-generation antitubercular drugs.

References

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis . Antimicrobial Agents and Chemotherapy. [Link]

  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents . Medicinal Chemistry. [Link]

  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents . Bentham Science Publishers. [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds . Creative Diagnostics. [Link]

  • In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis . PubMed. [Link]

  • In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis . ResearchGate. [Link]

  • Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR . ERS Publications. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates . Frontiers in Cellular and Infection Microbiology. [Link]

  • Synthesis, biological evaluation and structure-activity relationship of 2-styrylquinazolones as anti-tubercular agents . PubMed. [Link]

  • Update on in vitro cytotoxicity assays for drug development . Expert Opinion on Drug Discovery. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis . Semantic Scholar. [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationship of 2-Styrylquinazolones as Anti-tubercular Agents . ResearchGate. [Link]

  • Minimal inhibitory concentration values of anti-TB drugs . Infection and Drug Resistance. [Link]

  • Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay . Journal of Visualized Experiments. [Link]

  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity . ChemistryOpen. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... . ResearchGate. [Link]

  • Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis . ACS Infectious Diseases. [Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity . Molecules. [Link]

  • Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents . Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents . Bioorganic & Medicinal Chemistry. [Link]

  • A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone . Journal of Biological Chemistry. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides . Journal of Chemistry. [Link]

  • Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents . Journal of Molecular Graphics and Modelling. [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity . ACS Infectious Diseases. [Link]

Sources

Comparative

comparing the efficacy of different catalysts in quinoline synthesis

[1][2][3] Executive Summary Quinoline scaffolds are ubiquitous in pharmacophores, serving as the backbone for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin)....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Quinoline scaffolds are ubiquitous in pharmacophores, serving as the backbone for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). For the drug development chemist, the choice of catalyst is no longer just about yield—it is a multivariable optimization problem involving Turnover Frequency (TOF) , Functional Group Tolerance , and Green Chemistry Metrics (E-factor).

This guide objectively compares three distinct catalytic classes dominant in modern quinoline synthesis:

  • Homogeneous Transition Metals (Ru-Pincer Complexes): The high-performance standard for acceptorless dehydrogenative coupling (ADC).

  • Solid Acid Catalysts (Sulfamic Acid/Nafion): The robust, scalable choice for Friedländer annulation.

  • Magnetic Nanocatalysts (Ni-NPs/Fe₃O₄): The emerging solution for catalyst recovery and solvent-free protocols.

The Mechanistic Landscape

To understand efficacy, we must first establish the mechanism. The choice of catalyst dictates the reaction pathway. We analyze the Friedländer Annulation , the most versatile pathway for polysubstituted quinolines.

Mechanism of Acid-Catalyzed Friedländer Synthesis

In this pathway, the catalyst's primary role is the activation of the carbonyl oxygen on the


-methylene ketone, facilitating nucleophilic attack by the amino group of the 2-aminoaryl ketone.

FriedlanderMechanism Reactants 2-Aminoaryl Ketone + Alpha-Methylene Ketone Activation Carbonyl Activation (Catalyst Coordination) Reactants->Activation Acid Cat. Intermediate1 Schiff Base Intermediate Activation->Intermediate1 -H2O Cyclization Intramolecular Aldol Condensation Intermediate1->Cyclization Tautomerization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Polysubstituted Quinoline Dehydration->Product Aromatization

Figure 1: Step-wise activation pathway in acid-catalyzed Friedländer annulation. The rate-determining step is often the initial carbonyl activation.

Comparative Analysis of Catalytic Systems

Homogeneous Transition Metals: Ruthenium (Ru) Pincer Complexes

Best for: Atom economy and alcohol-based substrates.

Ruthenium pincer complexes operate via Acceptorless Dehydrogenative Coupling (ADC) .[1] Unlike traditional condensation that requires pre-oxidized substrates, Ru catalysts can synthesize quinolines directly from 2-aminobenzyl alcohol and ketones/alcohols, liberating only H₂ and H₂O.

  • Efficacy: High Turnover Number (TON up to 440,000) [1].

  • Drawback: High cost of Ru; sensitivity to air/moisture in some generations; difficulty in removing trace metal from final pharma products (ICH Q3D guidelines).

Solid Acid Catalysts: Sulfamic Acid (SA) & Nafion

Best for: Scalability, cost-efficiency, and water tolerance.

Sulfamic acid (


) acts as a zwitterionic solid acid. It rivals traditional Lewis acids (

,

) in yield but surpasses them in handling. It is stable, non-hygroscopic, and insoluble in non-polar organic solvents, simplifying filtration.
  • Efficacy: Consistently achieves >90% yields in aqueous media [2].

  • Advantage: "Green" profile; acts as a dual catalyst/scavenger.

Magnetic Nanocatalysts: Ni and Fe₃O₄ Nanoparticles

Best for: Catalyst recovery and reusability.

Biofabricated Nickel nanoparticles (Ni-NPs) and


-supported ionic liquids represent the heterogeneous frontier. Their high surface-to-volume ratio enhances contact time, while their magnetic properties allow for decantation-based separation.
  • Efficacy: 92–96% yields under solvent-free conditions [3].

  • Reusability: Retain >90% activity after 4–6 cycles.

Data Presentation: Head-to-Head Performance

The following table synthesizes experimental data from recent high-impact studies, normalizing for reaction scale to provide a direct comparison.

Table 1: Comparative Efficacy of Catalysts in Quinoline Synthesis

Catalyst SystemReaction PathwayConditionsYield (%)Time (h)TOF (

)
Green Metrics
Ru-Pincer (Homogeneous) ADC (Alcohol coupling)110°C, Toluene94%6.0~73,000High Atom Economy; Toxic Solvent
Sulfamic Acid (Solid) Friedländer100°C, Water92%2.5N/A*Water as solvent; Cheap; No metal waste
Nafion NR50 Friedländer80°C, Microwave98%0.5HighReusable resin; Fast kinetics
Ni-Nanoparticles Friedländer60°C, Solvent-free96%1.0Moderate4x Recyclable; Bio-benign

@Ionic Liquid
Multicomponent80°C, Ethanol93%1.5ModerateMagnetic separation; Green solvent

*TOF is less relevant for stoichiometric-like solid acid loadings but critical for trace metal catalysis.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include self-validating checkpoints.

Protocol A: Green Synthesis using Sulfamic Acid (Friedländer)

Target Audience: Process Chemists needing scalable, metal-free routes.

Reagents:

  • 2-Aminoaryl ketone (1.0 mmol)

  • 
    -Methylene ketone (1.2 mmol)
    
  • Sulfamic Acid (10 mol%)

  • Solvent: Water (5 mL) or Ethanol

Workflow:

  • Setup: Charge a 25 mL round-bottom flask with reactants and Sulfamic Acid. Add water.

  • Reaction: Heat to 100°C with vigorous stirring.

    • Validation Checkpoint: The reaction mixture typically transitions from heterogeneous to a clear homogeneous melt or solution as the Schiff base forms, then precipitates the product.

  • Monitoring: Spot TLC (Ethyl Acetate:Hexane 3:7) every 30 mins. Look for the disappearance of the amine spot (fluorescent under UV 254nm).

  • Work-up: Cool to room temperature. The solid product precipitates out.

  • Purification: Filter the solid. Wash with ice-cold water (2 x 5 mL) to remove the water-soluble Sulfamic Acid. Recrystallize from hot ethanol.

Protocol B: Magnetic Nanocatalyst Cycle (Ni-NPs)

Target Audience: R&D Labs focusing on high-throughput/reusable systems.

Reagents:

  • 2-Amino benzophenone[2][3]

  • Cyclohexane-1,3-dione[2][3]

  • Ni-NPs (catalytic amount, ~20 mg)

Workflow Visualization:

NanoWorkflow Start Mix Reactants + Ni-NPs (Solvent-Free) Heat Heat at 60°C (1 Hour) Start->Heat Monitor TLC Validation (Complete Conversion?) Heat->Monitor Monitor->Heat No (Continue) Extract Add Hot Ethanol (Product Solubilization) Monitor->Extract Yes Magnet Apply External Magnet (Catalyst Separation) Extract->Magnet Isolate Evaporate Filtrate -> Pure Quinoline Magnet->Isolate Supernatant Recycle Wash Catalyst (Acetone) -> Reuse Magnet->Recycle Solid Phase Recycle->Start Next Cycle

Figure 2: Closed-loop workflow for magnetically separable nanocatalysis, highlighting the critical separation step.

Expert Commentary & Causality

As a scientist, you must weigh the "Cost of Clean-up" against the "Cost of Catalyst."

  • Why Ru-Pincer? Choose this when your starting materials are alcohols (cheaper than oxidized ketones) and you need to minimize chemical waste (water/hydrogen byproducts). The high catalyst cost is offset by the elimination of stoichiometric oxidants.

  • Why Sulfamic Acid? This is the superior choice for Friedländer chemistry in a GMP environment. Transition metals require rigorous scavenging to meet ppm limits in APIs. Sulfamic acid is water-soluble and washes away instantly, de-risking the purification process.

  • Why Nanocatalysts? Ideal for library synthesis where multiple derivatives are made. The ability to use a magnet for work-up rather than column chromatography saves hours of labor per compound.

References

  • Ruthenium pincer complex catalyzed efficient synthesis of quinoline... Source: Royal Society of Chemistry (Catalysis Science & Technology), 2022.

  • Sulfamic Acid: An Efficient and Recyclable Solid Acid Catalyst... Source: Semantic Scholar / Modern Chemistry & Applications, 2016.[4]

  • Comparison of efficiency of various catalysts in the Friedlander annulation... Source: ResearchGate (Nickel Nanoparticles Study), 2024.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: PMC (PubMed Central), 2024.

Sources

Validation

A Comparative Guide to Quinoline Synthesis: Microwave-Assisted vs. Conventional Methods

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The development of efficient and sustainable methods for its synthesis is therefore a critical endeavor. Historically, the construction of the quinoline ring system has relied on a set of classical named reactions that, while foundational, often involve harsh conditions, prolonged reaction times, and laborious purification.[3]

In recent decades, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[4][5][6] This guide provides an in-depth, objective comparison of microwave-assisted and conventional approaches to quinoline synthesis, supported by experimental data, to empower researchers in selecting the optimal methodology for their specific applications.

The Foundations: Conventional Quinoline Synthesis

Traditional methods for synthesizing quinolines are cornerstones of heterocyclic chemistry, with several named reactions being mainstays in the field for over a century. These include the Skraup, Doebner-von Miller, Combes, Friedländer, and Gould-Jacobs reactions.[2][3][7] While effective, these methods typically share common characteristics:

  • Prolonged Reaction Times: Many conventional syntheses require heating under reflux for several hours, or even days, to reach completion.[8]

  • Harsh Reaction Conditions: The use of strong Brønsted or Lewis acids (e.g., concentrated sulfuric acid, polyphosphoric acid), high temperatures, and often toxic oxidizing agents is common.[3][9]

  • Moderate to Low Yields: Due to the harsh conditions, side reactions and product degradation can lead to diminished yields and complex product mixtures, necessitating extensive purification.

These drawbacks not only impact laboratory efficiency but also raise environmental and sustainability concerns, driving the search for superior alternatives.

cluster_conventional Conventional Heating Workflow A Reactants & Solvent in Round-Bottom Flask B External Heat Source (Oil Bath / Heating Mantle) A->B C Slow Heat Transfer (Conduction & Convection) B->C D Prolonged Reaction Time (Hours to Days) C->D E Workup & Purification D->E F Final Product E->F

Caption: General workflow for a conventional synthesis setup.

The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis is not merely a different way of heating; it represents a fundamental change in how energy is transferred to a reaction mixture. Unlike conventional methods that rely on external heating sources and slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction vessel.[6][10]

This efficient energy transfer is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules (like many organic reactants and solvents) possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the material.[4][10][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[4][12]

This "volumetric" heating mechanism results in a remarkably fast and uniform temperature increase, eliminating the vessel wall superheating and temperature gradients common in conventional methods.[10][13] This leads to significant, often dramatic, improvements in reaction outcomes.

cluster_maos Microwave-Assisted Heating MW Microwave Irradiation Mechanisms Dipolar Polarization Polar molecules rotate to align with the electric field, creating friction and heat. Ionic Conduction Ions oscillate in the electric field, causing collisions and generating heat. MW->Mechanisms Result Rapid, Uniform, Volumetric Heating Mechanisms->Result

Caption: Core mechanisms of microwave heating in synthesis.

Head-to-Head Comparison: Performance Across Key Reactions

The advantages of MAOS are most clearly demonstrated through direct comparison with conventional methods for well-established quinoline syntheses.

The Friedländer Synthesis

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[14] Microwave irradiation transforms this synthesis from a lengthy procedure to a rapid and high-yielding process.

For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate, which takes several days under conventional reflux with low yield, can be completed in just 5 minutes at 160°C in neat acetic acid under microwave irradiation to produce an excellent yield.[8] In another study, a library of 8-hydroxyquinolines was synthesized with an average yield of 72% using microwaves, a significant increase from the 34% average yield obtained via traditional oil-bath heating.[15][16]

Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Intermediate [Intermediate] Reactants->Intermediate Condensation Product Substituted Quinoline Intermediate->Product Cyclization (Acid/Base Catalyzed)

Caption: Simplified reaction scheme for the Friedländer Synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction synthesizes 4-hydroxyquinoline derivatives from an aniline and diethyl ethoxymethylenemalonate.[17] This reaction typically requires high temperatures for the final intramolecular cyclization step.[18] Microwave heating allows for precise control over these high temperatures while drastically shortening the required time. Studies show that reactions can be optimized to occur in as little as 5 minutes at 300°C, achieving yields significantly higher than conventional methods which often require several hours.[18][19][20]

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[21] Conventional methods often require strong acids and high temperatures for extended periods. Microwave-assisted, solvent-free methods using solid acid catalysts like NKC-9 resin have been developed, affording excellent yields in just a few minutes, compared to hours for traditional protocols.[22]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[23] It is a versatile method but can be prone to polymerization and side reactions under strong acid catalysis.[24] The application of microwave irradiation, often in conjunction with milder catalysts like phosphotungstic acid, can produce quinoline derivatives in 10-15 minutes with yields ranging from 79-94%, a marked improvement over conventional approaches.[25]

Quantitative Data Summary

The following tables provide a clear, quantitative comparison of microwave-assisted versus conventional heating methods for several key quinoline syntheses, based on data reported in the literature.

Table 1: Friedländer Quinoline Synthesis

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-Aminobenzophenone, Ethyl AcetoacetateConventional- / EthanolRefluxSeveral DaysLow[8]
2-Aminobenzophenone, Ethyl AcetoacetateMicrowaveAcetic Acid (neat)1605 minExcellent[8]
2-Amino-3-hydroxybenzaldehyde, KetonesConventional- / Ethanol--34 (avg)[15][16]
2-Amino-3-hydroxybenzaldehyde, KetonesMicrowave- / Ethanol13030-40 min72 (avg)[15][16]

Table 2: Gould-Jacobs Quinoline Synthesis

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Aniline, Diethyl EthoxymethylenemalonateConventionalRefluxHighSeveral HoursLow[18]
Aniline, Diethyl EthoxymethylenemalonateMicrowaveNone3005 min47[18]

Table 3: Combes Quinoline Synthesis

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Aniline, Ethyl AcetoacetateConventionalH₂SO₄HighProlongedModerate[22]
Aniline, Ethyl AcetoacetateMicrowaveNKC-9 Resin (solid acid)-1.5 min95[22]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are representative protocols for the Friedländer synthesis of an 8-hydroxyquinoline derivative.

Protocol 1: Conventional Oil Bath Synthesis
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxybenzaldehyde (1.0 mmol), the desired ketone (1.2 mmol), and ethanol (20 mL).

  • Heating: Place the flask in a preheated oil bath set to 80°C (reflux temperature of ethanol).

  • Reaction: Allow the mixture to stir under reflux for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 8-hydroxyquinoline product.

Protocol 2: Microwave-Assisted Synthesis
  • Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine 2-amino-3-hydroxybenzaldehyde (1.0 mmol), the desired ketone (1.2 mmol), and ethanol (5 mL).

  • Sealing: Securely cap the vessel.

  • Microwave Program: Place the vessel in the cavity of a dedicated laboratory microwave reactor. Program the reactor to heat the mixture to 130°C and hold for 30-40 minutes with magnetic stirring.

  • Cooling: After the irradiation period, the vessel is rapidly cooled to below 50°C using compressed air (an automated feature of most microwave reactors).

  • Workup & Purification: Open the vessel, transfer the contents, and remove the solvent under reduced pressure. Purify the crude product via column chromatography as described in the conventional protocol.

The contrast is stark: the microwave protocol reduces the reaction time from days to minutes while often providing a cleaner crude product, simplifying purification and increasing overall throughput.[15][16]

Conclusion and Future Outlook

The evidence overwhelmingly demonstrates that microwave-assisted synthesis is a superior methodology for the preparation of quinolines compared to conventional heating. The core advantages—dramatic reductions in reaction time, significant increases in product yields, and alignment with the principles of green chemistry—make it an indispensable tool for modern chemical research.[13][26][27] For professionals in drug discovery and development, MAOS enables the rapid assembly of diverse compound libraries, accelerating the identification of new therapeutic agents.[15]

While considerations for reaction scale-up exist, the continuous development of large-scale and continuous-flow microwave reactors is addressing these challenges, paving the way for the broader industrial application of this powerful technology.[10][15] By embracing MAOS, researchers can enhance productivity, reduce environmental impact, and more rapidly advance the frontiers of science and medicine.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • JOSHI, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available from: [Link]

  • Conventional methods of quinoline synthesis. ResearchGate. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC medicinal chemistry, 14(11), 2119–2159. Available from: [Link]

  • Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing. Available from: [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. Available from: [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available from: [Link]

  • Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1756–1761. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC medicinal chemistry, 11(4), 436–455. Available from: [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. Available from: [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Available from: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]

  • The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC advances, 10(33), 19511–19535. Available from: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available from: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. IJARESM. Available from: [Link]

  • Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. Semantic Scholar. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinolines. Scribd. Available from: [Link]

  • Zaman, A. U., et al. (2012). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 24(7), 2825-2828. Available from: [Link]

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Available from: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. ResearchGate. Available from: [Link]

  • Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. Available from: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Molecules (Basel, Switzerland), 23(12), 3236. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules (Basel, Switzerland), 21(8), 1057. Available from: [Link]

  • Combes quinoline synthesis. Wikipedia. Available from: [Link]

  • Doebner–Miller reaction. Wikipedia. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloroquinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, demonstrating a wide array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Derivatives of 2-chloroquinoline-4-carboxylic acid, in particular, represent a promising chemical space for the generation of targeted therapies. However, the journey from a promising hit compound to a clinically viable drug is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-chloroquinoline-4-carboxylic acid derivatives, grounded in scientific integrity and practical, field-proven insights.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Off-target activity is a major contributor to clinical trial failures and post-market drug withdrawals.[3] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of risk mitigation and a critical determinant of therapeutic success. Early-stage, in vitro safety pharmacology profiling can preemptively identify potential liabilities, saving invaluable time and resources.[4] For quinoline derivatives, which are known to interact with a diverse range of biological targets, a systematic evaluation of cross-reactivity is paramount.

Strategic Approach to Cross-Reactivity Assessment

A robust cross-reactivity study should be multi-faceted, integrating computational predictions with a tiered in vitro testing strategy. This approach allows for the efficient identification and characterization of potential off-target interactions.

A Initial Compound Synthesis (2-Chloroquinoline-4-carboxylic Acid Derivatives) B In Silico Profiling (Target Prediction & ADMET) A->B Computational Assessment C Primary Screening: Broad Panel Assays (e.g., Kinases, GPCRs, Ion Channels) B->C Guide Experimental Design D Secondary Screening: Dose-Response & IC50 Determination for Confirmed Hits C->D Hits Identified E Tertiary Screening: Mechanistic & Cellular Assays (e.g., Enzyme Kinetics, Cell Viability) D->E Confirmed Off-Targets F Data Analysis & Interpretation (Structure-Activity Relationships) E->F Mechanistic Insights G Lead Optimization or Deprioritization F->G Informed Decision-Making

Figure 1. A tiered approach to cross-reactivity profiling.

Part 1: In Silico Profiling - The Predictive Foundation

Before embarking on extensive and costly wet-lab experiments, in silico tools can provide valuable predictions of potential off-target interactions and assess the general "drug-likeness" of the synthesized derivatives.

Methodology: Inverse Virtual Screening and ADMET Prediction
  • Inverse Virtual Screening (IVS): This computational technique screens a library of known protein structures to identify potential binding partners for a given ligand (your quinoline derivative).[5]

    • Rationale: IVS can cast a wide net to flag potential off-targets from various protein families that might not be included in standard experimental screening panels.

  • Pharmacokinetic and Toxicity (ADMET) Prediction: Various software platforms can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of small molecules.[6][7]

    • Rationale: Early assessment of properties like potential hERG inhibition, cytotoxicity, or metabolic liabilities can help prioritize compounds for further experimental evaluation.

Part 2: In Vitro Cross-Reactivity Screening - The Experimental Core

While in silico methods are predictive, experimental validation is essential. A tiered approach, starting with broad panels and progressing to more focused assays, is the most efficient strategy.

Tier 1: Broad Panel Screening

The initial experimental screen should assess the interaction of the 2-chloroquinoline-4-carboxylic acid derivatives against a diverse panel of common off-targets.

Competitive binding assays are a high-throughput and cost-effective method for initial screening.[8] They measure the ability of a test compound to displace a known, often radiolabeled or fluorescently tagged, ligand from its target protein.

  • Assay Preparation:

    • Prepare a buffer solution appropriate for the target protein.

    • Dilute the target protein to a predetermined concentration.

    • Prepare a solution of the labeled ligand at a concentration typically at or below its dissociation constant (Kd).

    • Prepare serial dilutions of the 2-chloroquinoline-4-carboxylic acid derivatives.

  • Incubation:

    • In a multi-well plate, combine the target protein, labeled ligand, and the test compound.

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Detection:

    • Measure the amount of bound labeled ligand. The detection method will depend on the label used (e.g., scintillation counting for radiolabels, fluorescence polarization for fluorescent labels).

  • Data Analysis:

    • Calculate the percentage of inhibition of labeled ligand binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the labeled ligand is displaced).

cluster_0 Assay Components cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Target Protein D Binding Equilibrium A->D B Labeled Ligand B->D C Test Compound (Quinoline Derivative) C->D E Detection of Bound Labeled Ligand D->E F IC50 Determination E->F

Figure 2. Workflow for a competitive binding assay.

Table 1: Illustrative Broad Panel Screening Targets

Target ClassExamplesRationale for Inclusion
Kinases A panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases)Many small molecule inhibitors exhibit cross-reactivity within the kinome, leading to potential side effects.[9][10]
GPCRs A panel of representative G-protein coupled receptors (e.g., adrenergic, dopaminergic, serotonergic receptors)Off-target GPCR activity can lead to a wide range of physiological effects, including cardiovascular and central nervous system side effects.[11][12]
Ion Channels hERG, sodium channels, calcium channelsInhibition of ion channels, particularly hERG, is a major cause of cardiotoxicity.[3]
Nuclear Receptors Estrogen receptor, androgen receptor, etc.Unintended modulation of nuclear receptors can lead to endocrine disruption.
Common Enzymes Cyclooxygenases (COX-1, COX-2), Cytochrome P450sInhibition of these enzymes can lead to gastrointestinal side effects or drug-drug interactions.
Tier 2: Dose-Response and IC50 Determination

For any "hits" identified in the primary screen (typically defined as >50% inhibition at a single concentration, e.g., 10 µM), a full dose-response curve should be generated to determine the IC50 value. This is performed using the same assay format as the primary screen but with a wider range of compound concentrations.

Tier 3: Mechanistic and Cellular Assays

For confirmed off-target interactions with potent IC50 values, further investigation is warranted to understand the mechanism of interaction and its potential physiological relevance.

If the off-target is an enzyme, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Experimental Protocol: Enzyme Kinetic Assay

  • Assay Setup:

    • Prepare a reaction buffer with optimal pH and ionic strength for the enzyme.

    • Prepare serial dilutions of the 2-chloroquinoline-4-carboxylic acid derivative.

    • Prepare a range of substrate concentrations.

  • Reaction Initiation and Monitoring:

    • In a temperature-controlled plate reader, combine the enzyme, inhibitor, and buffer.

    • Initiate the reaction by adding the substrate.

    • Continuously monitor the formation of product over time (e.g., by measuring absorbance or fluorescence).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

    • Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will reveal the mechanism of inhibition.

To assess the potential for off-target effects to manifest as cellular toxicity, it is crucial to test the compounds on both cancerous and non-cancerous cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 2-chloroquinoline-4-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Table 2: Illustrative Cell Lines for Cytotoxicity Profiling

Cell LineTypeRationale
MCF-7 Human breast adenocarcinomaA common cancer cell line for initial anticancer activity screening.[2]
A549 Human lung carcinomaRepresentative of another common cancer type.
HEK293 Human embryonic kidneyA widely used "normal" human cell line to assess general cytotoxicity.
Primary Hepatocytes Normal human liver cellsTo assess potential hepatotoxicity.

Case Study: Selectivity of Quinoline-Based Inhibitors

While specific cross-reactivity data for 2-chloroquinoline-4-carboxylic acid is not extensively published, we can draw valuable insights from studies on structurally related compounds. For instance, a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors demonstrated selectivity over other sirtuin isoforms.[1]

Table 3: Selectivity Profile of a 2-Aryl-Quinoline-4-Carboxylic Acid Derivative (Compound P6) [1]

TargetIC50 (µM)
SIRT3 7.2
SIRT1 32.6
SIRT2 33.5

This data illustrates the importance of screening against closely related family members of the intended target to establish a selectivity window. A compound with a significant selectivity window (e.g., >10-fold) is generally more desirable.

Interpreting the Data: Structure-Activity Relationships (SAR)

The ultimate goal of these studies is to build a comprehensive understanding of the structure-activity relationships that govern both on-target potency and off-target interactions. By comparing the cross-reactivity profiles of a series of analogs, researchers can identify key structural motifs that contribute to or mitigate off-target effects. For example, modifications to the substituent at the 2-position of the quinoline ring may significantly impact kinase selectivity, while alterations to the carboxylic acid group could influence interactions with GPCRs.

Conclusion

A thorough and systematic investigation of cross-reactivity is an indispensable component of the preclinical development of 2-chloroquinoline-4-carboxylic acid derivatives. By integrating in silico prediction with a tiered in vitro screening strategy, researchers can build a comprehensive selectivity profile for their compounds. This data-driven approach not only de-risks the drug development process but also provides crucial insights for lead optimization, ultimately paving the way for the development of safer and more effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Abdelwahid, A. A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. Retrieved from [Link]

  • Al-Otaibi, M. A., et al. (2023).
  • Bai, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Chemdad. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Retrieved from [Link]

  • Lounnas, V., et al. (2013). Crosstalk between G protein-coupled receptors (GPCRs) and tyrosine kinase receptor (TXR) in the heart after morphine withdrawal. Journal of Biomedicine and Biotechnology.
  • Muscia, G. C., et al. (2017). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85076, 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Riddy, D. M., et al. (2015). G protein-coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias. Journal of Biological Chemistry. Retrieved from [Link]

  • R-Biopharm. (n.d.). Enzyme Inhibition Assays.
  • Salo, O. M., et al. (2013). Regulation of G Protein-Coupled Receptors by Allosteric Ligands. ACS Chemical Neuroscience.
  • Sharmin, T., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • Singh, A., et al. (2012).
  • Tesmer, J. J. G. (2022). G protein-coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias. Journal of Biological Chemistry. Retrieved from [Link]

  • Tsvetkov, P. O., et al. (2011). Crosstalk coregulation mechanisms of G protein-coupled receptors and receptor tyrosine kinases. Expert Reviews in Molecular Medicine.
  • Werry, T. D., et al. (2017). Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors. Biochemical Journal.
  • Wang, S., et al. (2022). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences Review and Research.
  • Xiao, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Yuliani, S. R., et al. (2023).
  • Zorn, J. A., et al. (2026). OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Zhao, Z., et al. (2009). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Antioxidant Activity of Hydroxyquinoline-4-Carboxylic Acid Derivatives

Introduction: The Quest for Potent Antioxidants Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are vital molecules that can donate electrons to stabilize ROS, mitigating cellular damage.[2] The quinoline scaffold, a heterocyclic aromatic compound, is a "privileged structure" in medicinal chemistry, forming the core of many synthetic and natural compounds with a wide array of biological activities.[3][4] Among these, hydroxyquinoline derivatives, particularly those functionalized with a carboxylic acid group at the 4-position, have emerged as a promising class of antioxidants, warranting a detailed investigation into their structure-activity relationships and comparative efficacy.

This guide provides an in-depth comparison of the antioxidant activity of various hydroxyquinoline-4-carboxylic acid derivatives. We will delve into the mechanisms of their action, analyze how structural modifications influence their potency, present comparative experimental data, and provide detailed protocols for key antioxidant assays to empower researchers in this field.

Pillar 1: Mechanisms of Antioxidant Action in Hydroxyquinolines

The antioxidant capacity of hydroxyquinoline derivatives is primarily attributed to their ability to interrupt the chain reactions of free radicals. This is achieved through several key mechanisms, with the phenolic hydroxyl (-OH) group playing a central role.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive due to resonance delocalization. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter for this pathway; a lower BDE facilitates easier hydrogen donation.[4]

  • Single Electron Transfer (SET): An alternative pathway involves the antioxidant donating a single electron to the free radical to form a radical cation. This is often followed by proton transfer (PT). The ionization potential (IP) of the antioxidant is the key thermodynamic parameter for the SET mechanism.[4] Theoretical studies suggest that in polar solvents, a related mechanism called sequential proton loss electron transfer (SPLET) is more favored for 8-hydroxyquinoline derivatives.[5]

  • Metal Chelation: 8-Hydroxyquinoline and its derivatives are well-known metal chelating agents.[6][7] By binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), they can prevent these metals from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. This is a crucial indirect antioxidant mechanism.

Antioxidant Mechanisms Fig. 1: Key Antioxidant Mechanisms of Hydroxyquinolines cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) cluster_Chelation Metal Ion Chelation HQ_OH Hydroxyquinoline (HQ-OH) Radical Free Radical (R•) HQ_O_Radical Stable HQ-O• Radical HQ_OH->HQ_O_Radical H• donation HQ_OH_Radical_Cation HQ-OH•+ (Radical Cation) HQ_OH->HQ_OH_Radical_Cation e- donation Chelate HQ-Metal Chelate HQ_OH->Chelate RH Neutralized Molecule (R-H) Radical->RH Electron e- Metal Metal Ion (e.g., Fe²⁺) Metal->Chelate Hydroxyl_Radical Hydroxyl Radical (•OH) Metal->Hydroxyl_Radical Chelate->Hydroxyl_Radical Inhibits

Caption: Key structural features influencing antioxidant activity.

Pillar 3: Comparative Performance Data

The antioxidant potential of a compound is quantified using various assays, with results often expressed as IC₅₀ (the concentration required to inhibit 50% of the radical activity) or as an equivalent to a standard antioxidant like Trolox (TEAC) or ferrous ions (FRAP value). A lower IC₅₀ value indicates greater potency.

Compound/DerivativeAssayAntioxidant ActivityReference
Isatin (precursor)DPPHNo activity at 5 mg/L[8][9]
2-methylquinoline-4-carboxylic acidDPPH~30.25% inhibition[8][9]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH~40.43% inhibition[8][9]
3-aryl-2-hydroxyquinoline-4-carboxylic acid (Derivative 21a,b)ABTSGood antioxidant activity[10]
2-aryl-3-hydroxyquinoline-4-carboxylic acid (Derivative 14)ABTSGood antioxidant activity[10]
7-fluoro-4-hydroxyquinolineAAPH-induced hemolysisAntioxidant[11]
7-chloro-4-hydroxyquinolineAAPH-induced hemolysisAntioxidant (less active than F-derivative)[11]
7-fluoro-4-hydroxyquinoline-3-carboxylic acid*AAPH-induced hemolysisPro-oxidant (in DPPC vesicle)[11]

*Note: These compounds do not all possess the 4-carboxylic acid moiety but are included to illustrate the potent electronic effects of substituents adjacent to the hydroxyl group.

Analysis: The data clearly demonstrates that the modification of a precursor like isatin into quinoline-4-carboxylic acid derivatives significantly boosts antioxidant activity. [8][9]Furthermore, the introduction of an additional aromatic ring at the 2-position enhances this activity, likely due to improved radical stabilization. [8][9]The work by S.G. Abdel-Motaal et al. also highlights that specific 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives show promising results in the ABTS assay. [10]The study by L.L. Shen et al. provides a crucial insight: while halogenated 4-hydroxyquinolines can be effective antioxidants, adding a carboxylic acid group ortho to the hydroxyl group may induce a pro-oxidant effect, emphasizing the delicate interplay of substituent electronics and positioning. [11]

Pillar 4: Validated Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the three most common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that is deep violet in solution. When it accepts a hydrogen atom or an electron from an antioxidant, it becomes the reduced, pale-yellow hydrazine form. This color change is measured spectrophotometrically at ~517 nm, and the decrease in absorbance is proportional to the radical scavenging activity. [12] Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. Store in an amber bottle and in the dark at 4°C.

    • Test Samples: Prepare a stock solution of each hydroxyquinoline derivative in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations.

    • Control: A standard antioxidant, such as Trolox or Ascorbic Acid, should be prepared in the same manner.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard dilutions to each well. For the blank, add 20 µL of the solvent.

    • Add 200 µL of the DPPH working solution to all wells. * Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. 3. Measurement:

    • Measure the absorbance at 517 nm using a microplate reader. [12]4. Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 [12] * Plot the % Inhibition against the sample concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals). [13]

DPPH Assay Workflow Fig. 3: DPPH Antioxidant Assay Workflow prep Prepare DPPH Solution (Violet) & Sample Dilutions mix Mix Sample/Standard with DPPH Solution prep->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate result Result: Antioxidant Potency calculate->result

Caption: General workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, by reacting ABTS with an oxidizing agent like potassium persulfate. [14]In the presence of an antioxidant, the colored radical cation is reduced back to the colorless neutral form. The degree of decolorization, measured at ~734 nm, is proportional to the antioxidant's activity. [15] Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare stock solutions of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical. [16]This is the concentrated stock.

    • ABTS Working Solution: Before use, dilute the concentrated stock with ethanol or a buffer solution to an absorbance of 0.70 (±0.02) at 734 nm. * Test Samples & Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 5-10 µL of the sample or standard dilutions to each well. [16] * Add 200 µL of the ABTS working solution to all wells. [16] * Mix and incubate at room temperature for 5-6 minutes. [16]3. Measurement:

    • Read the absorbance at 734 nm. 4. Calculation:

    • Calculate the percentage inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) at a low pH. [17]This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at ~593 nm. [17]The assay measures the total reducing power of a sample.

Step-by-Step Protocol:

  • Reagent Preparation:

    • FRAP Working Solution: Prepare fresh before use by mixing three solutions in a 10:1:1 ratio:

      • Acetate buffer (300 mM, pH 3.6)

      • TPZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

      • FeCl₃·6H₂O solution (20 mM in water)

    • Warm the working solution to 37°C before use. [18] * Test Samples & Standard: Prepare sample dilutions as before. A standard curve is generated using a known concentration of FeSO₄·7H₂O. [18]2. Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or ferrous standard to each well. * Add 190-220 µL of the pre-warmed FRAP working solution to all wells. [18] * Mix and incubate for a set time (e.g., 4-60 minutes, depending on the kit/protocol) at 37°C. [18]3. Measurement:

    • Measure the absorbance at 593 nm. 4. Calculation:

    • Plot the absorbance of the ferrous standards against their concentration to create a standard curve.

    • Use the regression equation from the standard curve to calculate the FRAP value of the samples, typically expressed as µM Fe (II) equivalents.

Conclusion and Future Directions

This guide establishes that hydroxyquinoline-4-carboxylic acid derivatives are a versatile and potent class of antioxidants. The evidence strongly indicates that their efficacy is governed by precise structural features, including the position of the hydroxyl group and the electronic nature of other substituents on the quinoline core. The addition of extended aromatic systems appears to be a promising strategy for enhancing activity.

Future research should focus on synthesizing novel derivatives based on the SAR principles outlined herein, aiming to optimize activity while maintaining favorable pharmacokinetic profiles. While in vitro assays like DPPH, ABTS, and FRAP are invaluable for initial screening, subsequent validation in cell-based models and eventually in vivo systems is necessary to confirm their physiological relevance and therapeutic potential in combating diseases rooted in oxidative stress.

References

  • Vertex AI Search. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
  • G-Biosciences.
  • Amerigo Scientific.
  • G-Biosciences.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • Cosmo Bio USA. ABTS Antioxidant Capacity Assay Kit Manual.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Shen, L. L., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Abdel-Motaal, S. G., et al. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Ilyasov, I., et al. (2020).
  • Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
  • Abbkine. Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • BenchChem.
  • Rushing, J., et al. Antioxidant Assay: The DPPH Method. LOUIS.
  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Boulebd, H., et al. (2018). Theoretical Study of the Antioxidant Activity of 8-Hydroxyquinoline Derivatives in Gas phase and in Methanol.
  • Sestak, V., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Lin, L., et al. (2018). Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays. PMC.
  • UI Scholars Hub. (2023).
  • Universitas Indonesia. (2023).
  • Prachayasittikul, V., et al. (2013).
  • Alvarado-García, Y. G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • BenchChem.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Chloroquinoline-4-carboxylic Acid

CAS: 634-47-9 | Formula: C₁₀H₆ClNO₂ | Mol. Weight: 207.61 g/mol [1][2] Executive Summary: The Safety-Synthesis Nexus As a Senior Application Scientist, I often see 2-Chloroquinoline-4-carboxylic acid treated casually due...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 634-47-9 | Formula: C₁₀H₆ClNO₂ | Mol. Weight: 207.61 g/mol [1][2]

Executive Summary: The Safety-Synthesis Nexus

As a Senior Application Scientist, I often see 2-Chloroquinoline-4-carboxylic acid treated casually due to its status as a solid intermediate. This is a critical error. This compound is a potent electrophilic scaffold used frequently in the synthesis of antimalarials and kinase inhibitors. Its reactivity—specifically the lability of the C2-chlorine atom—correlates directly with its biological interaction potential.

The Directive: Treat this compound not just as an irritant, but as a potential sensitizer and toxic agent (H301/H302). Your safety protocol must prevent two specific failure modes: inhalation of micro-particulates during weighing and dermal absorption during solubilization.

Hazard Identification & Risk Assessment

Current GHS classifications vary by vendor. We adopt the conservative "Worst-Case" safety profile (Sigma-Aldrich/Merck data) to ensure maximum protection.

Hazard ClassCodeDescriptionMechanism of Action
Acute Toxicity (Oral) H301 Toxic if swallowed Systemic absorption via mucous membranes.
Skin Irritation H315 Causes skin irritationAcidic functionality reacts with epidermal moisture.
Eye Irritation H319 Causes serious eye irritationCorrosive damage to corneal epithelium upon contact.
STOT - SE H335 May cause respiratory irritationMicro-crystalline dust irritates bronchial lining.
The PPE Defense System

Standard lab coats are insufficient. The following system is designed to create a redundant barrier against both solid dust and organic solutions.

A. Dermal Protection (Hands)

The Challenge: Halogenated aromatic acids can permeate standard latex. Furthermore, once dissolved in organic solvents (e.g., DMF, DCM), the permeation rate accelerates.

  • Protocol for SOLID Handling:

    • Material: Nitrile (Accelerator-free preferred).

    • Thickness: Minimum 0.11 mm (4-5 mil) .

    • Logic: Nitrile provides excellent abrasion resistance against crystals.

  • Protocol for SOLUTION Handling:

    • Configuration: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 8 mil Nitrile or Laminate (Barrier).

    • Why? If you are dissolving this in Dichloromethane (DCM), the solvent will breach a single nitrile glove in <2 minutes, carrying the toxic quinoline payload with it.

B. Respiratory & Ocular Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate if fine dust is generated during transfer.

  • Respiratory Backup: If weighing must occur outside a hood (strongly discouraged), use a P100/N95 particulate respirator .

Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer

Context: Quinolines are prone to static charge buildup, leading to "jumping" powder.

  • Static Mitigation: Utilize an ionizing bar or antistatic gun on the weighing boat before adding the solid.

  • The "Tunnel" Technique: Do not pour from height. Use a wide-mouth funnel extending deep into the receiving vessel to minimize the "dust cloud" effect.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible particulates. Do not use compressed air.

Phase 2: Solubilization & Reaction

Context: 2-Chloroquinoline-4-carboxylic acid is often reacted via Nucleophilic Aromatic Substitution (


).
  • Solvent Choice: When dissolving in polar aprotic solvents (DMF, DMSO), heat generation may occur. Add solvent slowly to the solid.

  • Venting: If using thionyl chloride (

    
    ) to convert the acid to an acid chloride, significant 
    
    
    
    and
    
    
    off-gassing will occur. Ensure the reaction vessel is vented to a scrubber or high-efficiency hood exhaust.
Visualized Workflows
Diagram 1: The Hierarchy of Exposure Control

This diagram illustrates the decision logic for handling 2-Chloroquinoline-4-carboxylic acid, prioritizing engineering controls over PPE.

HierarchyOfControls Hazard Hazard Source: 2-Chloroquinoline-4-carboxylic acid (Dust/Solid) EngControl Engineering Control: Chemical Fume Hood (Primary Barrier) Hazard->EngControl Containment AdminControl Admin Control: SOPs, Static Mitigation, Restricted Access EngControl->AdminControl Residual Risk PPE PPE (Last Resort): Nitrile Gloves (Double), Goggles, Lab Coat AdminControl->PPE Direct Contact Risk Exposure Operator Exposure PPE->Exposure Failure Mode

Caption: Risk mitigation strategy prioritizing containment (fume hood) before reliance on PPE.

Diagram 2: Emergency Response Decision Tree

Immediate actions required upon exposure events.

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attn Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Remove Contacts 3. Seek Medical Attn Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Artificial Respiration if needed 3. Call Emergency Services Inhale->ActionInhale

Caption: Triage workflow for immediate first aid response following exposure.

Disposal & Decontamination

Do not wash down the drain. This compound is toxic to aquatic life and persists in water systems.

  • Solid Waste: Collect all contaminated weighing boats, paper towels, and gloves. Bag them in a sealed polyethylene bag labeled "Hazardous Waste: Toxic Solid (Quinoline Derivative)."

  • Liquid Waste: Segregate into Halogenated Organic Waste . Even if dissolved in non-halogenated solvents (like Acetone), the chlorine atom on the quinoline ring dictates the halogenated stream to prevent issues during incineration.

  • Spill Cleanup:

    • Powder: Cover with wet paper towels to prevent dust. Scoop into a bag. Wipe surface with a dilute surfactant (soap) solution.

    • Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloroquinoline-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.